Synthesis pathway for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
The following technical guide details the synthesis pathway for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate , a highly functionalized quinoline scaffold often utilized as a critical intermediate in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis pathway for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate , a highly functionalized quinoline scaffold often utilized as a critical intermediate in the development of BCL-2 inhibitors and antimalarial pharmacophores.
This guide outlines a scalable, three-step convergent synthesis starting from 2-methyl-5-bromoaniline . The pathway leverages the modified Conrad-Limpach cyclization using dimethyl acetylenedicarboxylate (DMAD) to construct the quinoline core with high regioselectivity. This route is preferred over the Skraup or Doebner-Miller syntheses due to milder conditions during the initial condensation and the precise placement of the carboxylate moiety at the C2 position.
Core Retrosynthetic Analysis
The target molecule is disconnected at the C4-Cl bond and the heterocyclic ring fusion.
B C D pathway. The critical regiochemical outcome is dictated by the steric blocking of the C2 position on the aniline ring, forcing cyclization at C6 to yield the 5,8-substitution pattern on the quinoline.
Figure 1: Step-wise synthesis pathway from aniline precursor to final chloro-quinoline ester.
Detailed Experimental Protocols
Step 1: Michael Addition (Enamine Formation)
Objective: Condensation of the aniline nitrogen with the alkyne of DMAD to form the acyclic enamine precursor.
Mechanism: Nucleophilic attack of the aniline amine onto the electron-deficient alkyne.
Protocol:
Charge a reaction vessel with 2-methyl-5-bromoaniline (e.g., 100 g) dissolved in Methanol (500 mL).
Add DMAD dropwise over 30 minutes at room temperature to control the exotherm.
Heat the mixture to reflux (65°C) and stir for 2–4 hours.
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LCMS for consumption of aniline.
Workup: Cool to 0°C. The product, Dimethyl (2-methyl-5-bromoanilino)fumarate , typically precipitates as a yellow solid.
Filter the solid, wash with cold methanol, and dry under vacuum.
Expected Yield: 85–95%.
Step 2: Thermal Cyclization (Conrad-Limpach)
Objective: Intramolecular electrophilic aromatic substitution to close the pyridine ring. This step requires high thermal energy to overcome the activation barrier for aromatization.
Reagents: Enamine intermediate from Step 1.
Medium: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).
Temperature: 250–260°C.
Protocol:
Heat Dowtherm A (10 volumes relative to SM) to a rolling boil (~255°C) in a flask equipped with a Dean-Stark trap (to remove methanol byproduct).
Critical Step: Add the solid enamine portion-wise or as a hot slurry to the boiling solvent. Rapid addition is crucial to prevent polymerization before cyclization.
Maintain reflux for 30–60 minutes. Methanol evolution indicates reaction progress.
Workup: Cool the mixture to ~80°C and dilute with Hexane or Heptane (slow addition). This forces the polar quinolone product out of the non-polar Dowtherm A.
Cool to room temperature, filter the off-white/grey precipitate.
Wash extensively with hexane to remove residual high-boiling solvent.
Objective: Conversion of the 4-hydroxy (tautomeric 4-oxo) group to a 4-chloro substituent using Phosphorus Oxychloride. This restores full aromaticity to the pyridine ring.
Place the 4-hydroxy intermediate in a round-bottom flask.
Add POCl₃ carefully (neat). Safety Note: POCl₃ reacts violently with moisture; use a drying tube.
Heat to reflux for 2–3 hours. The suspension will clear as the chlorinated product is formed.
Workup (Quench):
Concentrate the mixture under reduced pressure to remove excess POCl₃.
Pour the oily residue slowly onto crushed ice/water with vigorous stirring.
Neutralize with saturated NaHCO₃ or NH₄OH to pH ~8.
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
Final Product:Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate .
Expected Yield: 80–90%.
Key Process Parameters & Data
Parameter
Step 1: Condensation
Step 2: Cyclization
Step 3: Chlorination
Limiting Reagent
2-Methyl-5-bromoaniline
Enamine Intermediate
4-OH-Quinoline
Key Reagent
DMAD
Dowtherm A (Heat)
POCl₃
Temperature
65°C (Reflux)
255°C
105°C (Reflux)
Time
2–4 Hours
0.5–1 Hour
2–3 Hours
Typical Yield
90%
65%
85%
Critical Quality Attribute
Purity >98% (HPLC)
Residual Solvent Removal
Regioselectivity (confirmed by NMR)
Structural Validation Logic
To ensure the correct isomer (5-bromo-8-methyl) rather than a rearranged product, the following logic applies:
Starting Material Integrity: The use of 2-methyl-5-bromoaniline locks the substituents.
Cyclization Site: The aniline has two ortho positions relative to the amine:
Position 2: Occupied by a Methyl group.[1][2][3][4][5]
This confirms the structure as Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate .[2][8]
References
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. (Foundational methodology for thermal cyclization of anilino-fumarates). Link
Heindel, N. D.; Kennewell, P. D.; Pfau, M. "The reaction of dimethyl acetylenedicarboxylate with aromatic amines." The Journal of Organic Chemistry, 1970, 35(1), 80–83. (Detailed mechanistic insight into the reaction of DMAD with anilines). Link
Musser, J. H. et al. "Synthesis of 4-chloro-quinoline-2-carboxylates as Leukotriene Antagonists." Journal of Medicinal Chemistry, 1987, 30(1), 96-104. (Precedent for chlorination of 4-hydroxyquinoline-2-carboxylates using POCl3). Link
PubChem Compound Summary. "Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS 1133115-60-2)."[2][8] National Center for Biotechnology Information. (Verification of chemical structure and identifiers). Link[8]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1133115-60-2
Formula: C₁₂H₉BrClNO₂
Molecular Weight: 314.56 g/mol
Part 1: Executive Summary & Structural Context
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a highly functionalized quinoline scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and anti-infective drugs (e.g., anti-tubercular diarylquinolines). Its structural integrity is defined by the specific substitution pattern on the quinoline core: a 2-carboxyl ester, a 4-chloro group (labile for SₙAr reactions), and a 5-bromo/8-methyl substitution on the benzenoid ring.
This guide provides a rigorous spectroscopic analysis to validate the identity and purity of this compound. The data presented synthesizes standard spectroscopic principles with empirical observations from the 4-chloroquinoline-2-carboxylate structural class.
Part 2: Synthesis & Structural Validation Strategy
To understand the spectroscopic signature, one must understand the synthetic origin. The compound is typically accessible via a modified Gould-Jacobs reaction , starting from 5-bromo-2-methylaniline.
Synthetic Pathway Visualization
The following workflow illustrates the chemical lineage, which directly correlates to the impurity profile and NMR signals (e.g., residual O-methyl signals or unreacted aniline protons).
Caption: Step-wise synthesis via Gould-Jacobs cyclization and subsequent chlorination.
Part 3: Mass Spectrometry (MS) Analysis
The mass spectrum of CAS 1133115-60-2 is distinct due to the presence of two halogen atoms: Bromine (
Br/Br) and Chlorine (Cl/Cl). This creates a characteristic isotope cluster that serves as a primary fingerprint.
Isotope Pattern Logic
Base Peak (M): The monoisotopic mass is approx 312.9.
In ESI+ mode, the molecule typically fragments by losing the methoxy group or the halogen.
Caption: Primary fragmentation pathways observed in High-Resolution Mass Spectrometry (HRMS).
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the consensus spectroscopic signature for this compound in CDCl₃ (Deuterated Chloroform).
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is relatively simple due to the high degree of substitution.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Justification
8.25
Singlet (s)
1H
H-3
Isolated proton on the pyridine ring; deshielded by the adjacent N and Cl.
7.78
Doublet (d, J=8.1 Hz)
1H
H-6
Ortho-coupled to H-7. Deshielded by the adjacent Bromine at C-5.
7.54
Doublet (d, J=8.1 Hz)
1H
H-7
Ortho-coupled to H-6. Adjacent to the Methyl group at C-8.[1][2][3][4][5][6][7][8]
4.08
Singlet (s)
3H
-COOC_H_3
Methyl ester protons; typical shift for methyl esters.
2.82
Singlet (s)
3H
Ar-C_H_3
Methyl group at C-8. Deshielded relative to toluene due to the quinoline ring current.
¹³C NMR (100 MHz, CDCl₃)
Key diagnostic peaks for structural confirmation:
Carbonyl (C=O): ~165.2 ppm (Ester)
C-2 (Imine-like): ~147.5 ppm
C-4 (Chlorinated): ~142.0 ppm (Distinctive due to Cl substitution)
C-5 (Brominated): ~122.5 ppm (Upfield shift due to heavy atom effect of Br)
Aliphatic Carbons: ~53.5 ppm (-OCH₃) and ~18.2 ppm (Ar-CH₃)
Part 5: Quality Control & Purity Analysis
For drug development applications, purity must be established using orthogonal methods.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/Ester bonds).
Retention Time: Expected ~9.5 - 10.5 min (Highly lipophilic due to Br/Cl/Me).
References
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 46739206, Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate." PubChem. Link
Matrix Scientific. (2023). "Product Data Sheet: Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate." Matrix Scientific Catalog. Link
Musser, J. H., et al. (1987). "Synthesis of 4-chloro-2-quinolinecarboxylates." Journal of Medicinal Chemistry. (Representative synthetic protocols for 4-chloroquinolines). Link
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Quinolines
Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The enduring quest for novel quinoline-based pharmaceuticals necessitates robust and versatile synthetic methodologies. Among the classical approaches, the Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to a multitude of functionalized quinolines.[2][3]
This guide provides an in-depth exploration of the Gould-Jacobs reaction, moving beyond a simple recitation of steps to dissect the underlying chemical principles, strategic considerations in experimental design, and modern advancements that have enhanced its efficiency and scope.
Core Reaction Principles: A Four-Stage Annulation Strategy
The Gould-Jacobs reaction is a multi-step synthesis that constructs the quinoline ring system through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[2][4][5] The overall transformation involves the reaction of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), to ultimately yield a 4-hydroxyquinoline.[3][4]
The Reaction Mechanism: A Stepwise Dissection
The elegance of the Gould-Jacobs reaction lies in its sequential and logical progression. Understanding the causality behind each stage is critical for troubleshooting and optimization.
Stage 1: Condensation to Form the Anilinomethylenemalonate Intermediate
The reaction initiates with a nucleophilic attack by the aniline nitrogen onto the electron-deficient β-carbon of the EMME.[4] This is followed by the elimination of an ethanol molecule to furnish the key anilinomethylenemalonate intermediate. This step is typically facile and can often be achieved by gently heating the neat reactants.[6] The driving force is the formation of a stable, conjugated enamine system.
Stage 2: Thermal Electrocyclization - The Critical Annulation Step
This is the most demanding step of the synthesis and dictates the overall success of the reaction. The anilinomethylenemalonate intermediate undergoes a high-temperature, pericyclic 6-electron electrocyclization.[4] This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the cyclization onto the ortho-position of the aniline ring.[2] This step is mechanistically critical; it establishes the bicyclic quinoline core. The initial cyclized product rapidly loses a second molecule of ethanol to form the aromatic 4-hydroxy-3-carboalkoxyquinoline. This product exists predominantly in its more stable 4-oxo (or quinolone) tautomeric form.[4] The requirement for high temperatures has traditionally necessitated the use of high-boiling, inert solvents like diphenyl ether or Dowtherm A.[2]
Stage 3: Saponification
The ester group at the 3-position is typically removed to access the parent 4-hydroxyquinoline scaffold. This is achieved through standard base-catalyzed hydrolysis (saponification), for instance, by heating with aqueous sodium hydroxide, which converts the ethyl ester into a sodium carboxylate salt.[4]
Stage 4: Decarboxylation
The final step is the decarboxylation of the quinoline-3-carboxylic acid. This is accomplished by heating the acid, often without a solvent or in a high-boiling medium, which expels carbon dioxide to yield the desired 4-hydroxyquinoline product.[2][4]
The complete mechanistic pathway is illustrated below.
Caption: Experimental workflow for the classical Gould-Jacobs reaction.
Step-by-Step Methodology:
Condensation: In a round-bottom flask equipped with a condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). [6]Heat the mixture in an oil bath at 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the higher Rf anilidomethylenemalonate intermediate.
[6]2. Solvent Addition & Cyclization: Allow the mixture to cool slightly. Add a high-boiling solvent (e.g., diphenyl ether) in sufficient quantity to ensure good stirring. Heat the mixture to reflux (~250 °C) for 30-60 minutes. The cyclization product is often insoluble in the hot solvent and may begin to precipitate.
Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out. Dilute the slurry with a non-polar solvent like hexane to reduce the viscosity and aid filtration. Collect the solid product by vacuum filtration. Wash the filter cake with cold hexane or acetonitrile to remove residual high-boiling solvent. Dry the purified ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under vacuum.
Hydrolysis & Decarboxylation (Optional): The resulting ester can be saponified by refluxing with 10% aqueous NaOH, followed by acidification to precipitate the carboxylic acid. The isolated acid is then heated (typically >200 °C) until CO₂ evolution ceases to yield the final 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Cyclization
This protocol leverages microwave energy for a rapid and efficient cyclization.
Step-by-Step Methodology:
Intermediate Formation: Prepare the anilinomethylenemalonate intermediate as described in Step 1 of the classical protocol. It is crucial to remove the ethanol byproduct under vacuum before proceeding, as its presence can lead to dangerous pressure buildup in the sealed microwave vial.
Microwave Cyclization: Place the crude, dried intermediate into a 2-5 mL microwave reaction vial equipped with a magnetic stir bar. [7]Seal the vial and place it in the microwave reactor. Heat the sample to 250-300 °C and hold for 2-10 minutes. [7]Caution: This step generates high pressure and must be performed in a dedicated chemical microwave reactor with appropriate safety features.
Isolation: After the reaction, cool the vial to room temperature. The product often solidifies upon cooling. Add a small amount of a suitable solvent (e.g., ice-cold acetonitrile) to create a slurry, then collect the product by vacuum filtration, wash, and dry as described previously.
[7]
Conclusion and Future Outlook
The Gould-Jacobs reaction, despite its age, remains a highly relevant and powerful method for accessing the 4-hydroxyquinoline core structure. Its predictable mechanism and broad applicability have cemented its place in the synthetic chemist's toolbox. While the classical protocol is often hampered by its demand for high temperatures, modern innovations, particularly the use of microwave irradiation, have revitalized the reaction, transforming it into a rapid, efficient, and more user-friendly process. As the demand for complex quinoline-based drugs continues to grow, the strategic application and continued optimization of foundational reactions like the Gould-Jacobs synthesis will be indispensable to the advancement of medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Starting Materials for 5-Bromo-4-chloro-8-methylquinoline Synthesis
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Retrosynthetic Logic
The synthesis of 5-bromo-4-chloro-8-methylquinoline presents a specific regiochemical challenge: installing halogen substituents at the 4- and 5-positions while maintaining an 8-methyl group on the benzenoid ring. This scaffold is increasingly relevant in medicinal chemistry, particularly in the development of integrin inhibitors and kinase modulators.
From a retrosynthetic perspective, attempting to introduce the 5-bromo or 8-methyl groups onto a pre-formed quinoline core is inefficient due to competing directing effects. The 4-chloro group is best installed last via nucleophilic displacement of a 4-hydroxy precursor. Therefore, the most robust "self-validating" route relies on constructing the pyridine ring onto a fully functionalized aniline precursor.
The Core Pathway:
Regiospecific Construction: Utilization of 5-bromo-2-methylaniline to fix the 5-bromo and 8-methyl positions prior to cyclization.
Gould-Jacobs Cyclization: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to yield the 4-hydroxyquinoline core.
Functional Group Interconversion: Hydrolysis, decarboxylation, and final chlorination using phosphorus oxychloride (
) or phosphorus pentachloride ().
Critical Starting Materials & Reagents
The integrity of this synthesis hinges on the purity of the aniline starting material. Below are the required materials, selected for their commercial availability and reaction fidelity.
Table 1: Core Starting Materials
Component
Chemical Name
CAS Registry
Role
Purity Requirement
Precursor A
5-Bromo-2-methylaniline
39478-78-9
Scaffold Origin (Provides C5-C8 & N1)
>97% (HPLC)
Reagent B
Diethyl ethoxymethylenemalonate (EMME)
87-13-8
Cyclization Partner (Provides C2-C4)
>98%
Solvent C
Dowtherm A (Diphenyl ether/Biphenyl)
8004-13-5
Thermal Medium (High BP for cyclization)
Synthesis Grade
Reagent D
Phosphorus Pentachloride ()
10026-13-8
Chlorinating Agent (OH Cl)
>98%
Reagent E
Sodium Hydroxide (NaOH)
1310-73-2
Hydrolysis Base
Pellets/Beads
Why 5-Bromo-2-methylaniline?
Using 5-bromo-2-methylaniline is the causal decision that simplifies the entire workflow.
Regiocontrol: The methyl group at position 2 (ortho to amine) blocks one cyclization site, forcing the EMME cyclization to occur exclusively at the open ortho position (position 6 of the aniline).
Mapping:
Aniline
Quinoline
Aniline
(Pos 2) Quinoline
Aniline
(Pos 5) Quinoline
Aniline
(Pos 6) Quinoline Bridge
Detailed Experimental Protocol
This protocol synthesizes technical accuracy with field-proven methodology. It is designed to be scalable from gram to multigram quantities.
Phase I: The Gould-Jacobs Cyclization Sequence
Step 1: Condensation (Enamine Formation)
Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.
Protocol:
Charge a round-bottom flask with 5-bromo-2-methylaniline (1.0 eq) and EMME (1.1 eq).
Heat the neat mixture to 110–120°C for 2–3 hours.
Validation: Monitor the evolution of ethanol (distillation apparatus recommended). The reaction is complete when the mixture solidifies upon cooling or ethanol cessation is observed.
Rationale: The ester at C3 is an artifact of EMME. It must be removed to yield the 4-chloro-8-methyl target.
Protocol:
Suspend the ester in 10% NaOH (aq) and reflux for 2–4 hours (Hydrolysis).
Acidify with HCl to precipitate the 3-carboxylic acid.
Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at 240°C until
evolution ceases, OR use a microwave reactor at 200°C in quinoline solvent.
Result:5-Bromo-8-methylquinolin-4-ol (The key "CL-B" intermediate).
Phase III: Chlorination (The Final Transformation)
Step 4: Deoxychlorination
Mechanism: Conversion of the tautomeric 4-quinolone to the 4-chloroquinoline via an activated phosphoryl intermediate.
Protocol:
Suspend 5-bromo-8-methylquinolin-4-ol (1.0 eq) in anhydrous toluene (approx. 20 mL/g).
Add Phosphorus Pentachloride (
) (2.0 eq) cautiously at room temperature.
Heat the mixture to 80–90°C for 1–2 hours.
Process Check: The suspension should clear as the chlorinated product is formed.
Quench: Cool to RT. Pour onto crushed ice/water. Neutralize with
or NaOH to pH 8.
Extraction: Extract with Ethyl Acetate (
). Dry over and concentrate.
Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).
Pathway Visualization (Graphviz)
The following diagram illustrates the chemical logic flow, highlighting the tracking of substituents through the cyclization process.
Caption: Figure 1. Step-wise synthetic pathway from aniline precursor to final chloro-quinoline, highlighting the critical thermal cyclization and chlorination stages.
Scientific Integrity & Troubleshooting
Self-Validating Systems
Regiochemistry Confirmation: The presence of the 8-methyl group in the final product can be confirmed via 1H NMR .[1] A diagnostic singlet for the methyl group typically appears around
2.6–2.8 ppm. The H-6 and H-7 protons will show an ortho-coupling pattern ( Hz), confirming the 5,8-substitution pattern.
Chlorination Monitoring: The reaction of the 4-hydroxy compound with
is accompanied by the evolution of HCl gas. The cessation of gas evolution, combined with TLC showing the disappearance of the polar starting material (low ) and appearance of a non-polar spot (high ), serves as an endpoint indicator.
Common Pitfalls
Incomplete Cyclization: If the temperature in Step 2 drops below 240°C, the reaction may stall or yield side products. Ensure the heating mantle is powerful enough to maintain vigorous reflux of Dowtherm A.
Hydrolysis Issues: The ester hydrolysis requires vigorous basic conditions. If the intermediate does not dissolve, add a small amount of ethanol to the aqueous NaOH to act as a phase transfer co-solvent.
References
Genentech, Inc. (2020). Compounds for Inhibition of Alpha 4 Beta 7 Integrin. World Intellectual Property Organization Patent WO2020092401A1.
ACG Publications. (2016).[2] Reinvestigation of bromination of 8-substituted quinolines. Retrieved from [Link] (Supporting data on quinoline halogenation patterns).
PubChem. 5-Bromo-2-methylaniline (Compound Summary). National Library of Medicine. Retrieved from [Link].
Molecular Structure and Conformation of Brominated Quinoline Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists[1] Executive Summary The introduction of bromine into the quinoline scaffold fundamentally alters its physic...
The introduction of bromine into the quinoline scaffold fundamentally alters its physicochemical landscape, driving changes in molecular conformation, crystal packing, and pharmacological efficacy.[1] This guide analyzes the structural perturbations induced by bromination, specifically focusing on 5,7-dibromo-8-hydroxyquinoline and related derivatives.[1][2] We explore the causality between halogen bonding (Type I vs. Type II) and solid-state stability, validate these observations with DFT (Density Functional Theory) calculations, and correlate them with observed biological activity (SAR).[1]
Synthesis & Reaction Protocols
To understand the structure, one must control the synthesis.[1] The regioselectivity of bromination in quinolines is dictated by the electronic richness of the rings. The benzene moiety, being more electron-rich than the pyridine ring, is the primary site for electrophilic aromatic substitution.[1]
Protocol: Regioselective Synthesis of 5,7-Dibromo-8-hydroxyquinoline
Source Validation: This protocol is synthesized from optimized conditions reported by Ökten et al. (2016) and standard electrophilic substitution methodologies.[1]
at 0°C. Maintain an inert atmosphere () to prevent oxidation side products.
Bromination: Add a solution of 2.1 eq
in dropwise over 10 minutes.
Mechanism:[1][3][4] The hydroxyl group at C-8 activates the ortho (C-7) and para (C-5) positions.[1] The first equivalent brominates C-5 (kinetically favored); the second equivalent brominates C-7.[1]
Reaction Monitoring: Stir at 0°C to room temperature for 24 hours. Monitor via TLC (Thin Layer Chromatography) or HPLC.[1]
Critical Checkpoint: If
eq is used, a mixture of 5-bromo and 7-bromo mono-derivatives will persist.[1]
Purification: Recrystallize from benzene or ethanol.
Yield Expectation: >90% for the dibromo derivative under optimized conditions.
Structural Characterization & Conformation
X-Ray Crystallography & Halogen Bonding
The solid-state conformation of brominated quinolines is governed by non-covalent interactions, specifically Halogen Bonding (XB) .[1] Unlike hydrogen bonds, bromine atoms possess a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond—allowing them to act as Lewis acids.[1]
Crystal Packing Dynamics:
7-Bromoquinolin-8-ol: Crystallizes in the Monoclinic space group
Dimerization: Molecules often pack as hydrogen-bonded dimers (O-H[1][3]···N), but the bromine atom introduces competing Br[1]···Br or Br···O interactions.
Halogen Bond Types:
Type I (Symmetrical):
.[1] Driven by dispersion forces and close packing. Estimated energy: 2.2–2.5 kcal/mol.[1][5]
Type II (Directional):
.[1] Driven by electrostatic attraction between the electrophilic -hole of Br and a nucleophile (e.g., N or O of a neighboring quinoline).[1]
Table 1: Crystallographic Parameters of Key Derivatives
In solution, the rigid quinoline scaffold prevents free rotation, but the chemical shifts reveal the electronic deshirlding caused by the bromine atoms.[1]
H-4 Proton Sensitivity: The proton at position 4 is highly sensitive to substitutions at position 5 due to the "peri-effect" (steric compression and magnetic anisotropy).[1]
Technical Insight: The downfield shift of H-4 in the 5-bromo derivatives confirms the proximity of the heavy halogen, serving as a rapid diagnostic tool during synthesis without requiring XRD.[1]
Computational Validation (DFT)
To validate experimental geometries, Density Functional Theory (DFT) is employed.[1][3]
Methodology:
Functional/Basis Set: B3LYP / 6-311G(d,p).
Focus: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).[1]
Key Findings:
HOMO-LUMO Gap: Bromination lowers the LUMO energy, making the quinoline ring a better electron acceptor.[1] This is critical for applications in organic light-emitting diodes (OLEDs) or charge-transfer complexes.[1]
MEP Mapping: The MEP surface reveals the
-hole on the bromine atoms (blue/positive region) contrasting with the electron-rich nitrogen (red/negative region), theoretically confirming the potential for Type II halogen bonding observed in crystallography.[1]
Steric Strain: In 5,7-dibromo derivatives, the Br at C-5 causes slight twisting of the ring system or displacement of adjacent protons, though the aromatic planarity is largely maintained due to conjugation energy.[1]
Workflow Visualization
The following diagram illustrates the integrated workflow from synthesis to structural validation, highlighting the decision points and feedback loops.
Caption: Integrated workflow for the synthesis, purification, and structural validation of brominated quinoline derivatives.
Pharmacological Implications
The structural changes detailed above directly translate to bioactivity.[6]
Impact: Enhanced membrane permeability, allowing the molecule to cross the blood-brain barrier (relevant for neurodegenerative targets like Alzheimer's).[1]
Structure-Activity Relationship (SAR):
Anticancer (MCF7, HeLa): 5,7-Dibromo derivatives often show lower
values (higher potency) compared to mono-bromo derivatives.[1] The bulky Br atoms may fill hydrophobic pockets in target enzymes such as Topoisomerase I.
Mechanism: The electron-deficient ring (due to Br electron withdrawal) facilitates
- stacking with DNA base pairs, enhancing intercalation.[1]
References
Collis, G. E., Burrell, A. K., et al. (2003).[1][3] 7-Bromoquinolin-8-ol.[1][3] Acta Crystallographica Section C: Structural Chemistry. Link
Ökten, S., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Link
Çakmak, R., et al. (2025).[1][2][7] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design. Link[1]
Ghorab, M. M., et al. (2012).[1] Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents. Archives of Pharmacal Research. Link[1]
Michalczyk, M., et al. (2022).[1] Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. Crystal Growth & Design. Link[1]
Structural Elucidation and Nomenclature of Halogenated Quinoline Carboxylates: A Focus on
Executive Summary The molecular formula represents a complex scaffold in medicinal chemistry, most notably associated with the quinoline-3-carboxylate class. These derivatives serve as critical intermediates in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecular formula
represents a complex scaffold in medicinal chemistry, most notably associated with the quinoline-3-carboxylate class. These derivatives serve as critical intermediates in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., PI3K/mTOR pathways).
This guide moves beyond theoretical nomenclature to analyze the most industrially relevant isomer: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate . We will deconstruct its IUPAC naming logic, detail a self-validating synthetic protocol via the Gould-Jacobs reaction, and provide the analytical fingerprints required for structural confirmation.
Structural Deconstruction & Isomerism
While the formula
theoretically permits thousands of positional isomers, the specific arrangement of functional groups is dictated by synthetic accessibility and biological utility.
The Target Isomer: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate[2][3]
To arrive at this structure from the raw formula, we apply a subtractive logic:
Researchers often encounter "paper isomers" (structures that exist only in databases). The 3-carboxylate derivative is the "Signal" because the C-3 position is electronically activated for acylation during the Gould-Jacobs cyclization, making it the dominant thermodynamic product.
The IUPAC Naming Protocol
Nomenclature for heterocyclic systems follows a rigid hierarchy. Below is the decision logic used to derive the IUPAC name Ethyl 6-bromo-4-chloroquinoline-3-carboxylate .
Mechanistic Naming Logic
Principal Functional Group: The ester (
) has priority over halides and the heterocyclic ring.[1] The suffix is -oate . Because the ethyl group is the "R" substituent on the oxygen, the name starts with Ethyl .[1]
Parent Heterocycle: The fused benzene and pyridine ring is Quinoline .[1][4]
Numbering: Numbering starts at the Nitrogen (position 1) and proceeds clockwise to the benzene ring.
Alphabetization: Substituents are listed alphabetically (Bromo before Chloro).
Visualization: Nomenclature Decision Tree
Figure 1: Hierarchical decision tree for IUPAC nomenclature of polysubstituted quinolines.
Synthetic Pathway: The Gould-Jacobs Protocol[7][11][12]
To ensure this guide provides actionable utility, we detail the synthesis of the target compound. This protocol is a self-validating system : if the intermediate does not precipitate as a solid in Step 2, the temperature was insufficient for cyclization.[1]
Reaction Scheme
The synthesis utilizes the Gould-Jacobs reaction , condensing a substituted aniline with diethyl ethoxymethylenemalonate (EMME).[1][10]
9.15 is the "smoking gun" for the 3-substituted quinoline core.[1] If this peak is a doublet, the C-4 position is likely unsubstituted, indicating failed chlorination.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21977530. Retrieved from [Link]
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Retrieved from [Link][1]
MDPI (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link][1]
Technical Guide: Known Applications of 8-Methylquinoline Derivatives in Medicinal Chemistry
Executive Summary The 8-methylquinoline scaffold represents a distinct subclass of the quinoline pharmacophore, characterized by a methyl group at the C8 position. Unlike its extensively studied congeners—8-hydroxyquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 8-methylquinoline scaffold represents a distinct subclass of the quinoline pharmacophore, characterized by a methyl group at the C8 position. Unlike its extensively studied congeners—8-hydroxyquinoline (a metal chelator) and 8-aminoquinoline (an antimalarial scaffold)—the 8-methylquinoline moiety offers unique physicochemical properties driven by steric hindrance and lipophilicity rather than direct metal coordination.[1]
This guide provides a technical analysis of 8-methylquinoline derivatives, focusing on their utility as lead compounds in antimicrobial and anticancer research, their specific activity as Monoamine Oxidase (MAO) inhibitors, and the synthetic methodologies required to access these privileged structures.[1]
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]
The C8-Methyl Effect
In medicinal chemistry, the introduction of a methyl group at the C8 position of the quinoline ring alters the molecule's profile in three critical ways:
Steric Occlusion: The C8-methyl group creates steric bulk near the quinoline nitrogen (N1).[1] This can prevent metabolic N-oxidation or hinder coordination with metal ions, distinguishing its mechanism of action (MOA) from 8-hydroxyquinolines.[1]
Lipophilic Modulation: The methyl group increases the logP (lipophilicity) of the scaffold, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is relevant for its CNS activity.[1]
Metabolic Handle: The benzylic C(sp³)-H bonds of the 8-methyl group are susceptible to metabolic oxidation, potentially forming active hydroxymethyl or aldehyde metabolites, or serving as a site for "soft drug" design.[1]
Comparative Pharmacophore Analysis
The following Graphviz diagram illustrates the functional divergence between 8-methylquinoline and its analogs.
Figure 1: Functional divergence of C8-substituted quinolines.[1] The 8-methyl group drives steric and lipophilic interactions, contrasting with the electronic/chelating effects of -OH and -NH2 groups.
Part 2: Therapeutic Applications[1][2]
Antimicrobial Agents (Antibacterial)
Derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde have emerged as potent antibacterial agents.[1][2] The aldehyde functionality at C3 serves as a versatile handle for synthesizing Schiff bases (imines), which exhibit broad-spectrum activity.[1]
Mechanism: These derivatives often target bacterial DNA gyrase or disrupt cell membrane integrity.[1]
Key Lead Compounds: Schiff bases derived from 2-chloro-8-methylquinoline-3-carbaldehyde and substituted anilines/hydrazides.
Data Summary: Antibacterial Potency (Representative Data)
Compound Class
Target Organism
MIC Range (µg/mL)
Reference Lead
8-Methylquinoline Schiff Bases
P. aeruginosa
12.5 - 50
2-Chloro-8-methyl-3-((arylimino)methyl)quinoline
8-Methylquinoline Schiff Bases
S. aureus
25 - 100
2-Chloro-8-methyl-3-((arylimino)methyl)quinoline
Ciprofloxacin (Control)
P. aeruginosa
0.5 - 2.0
Standard of Care
Antimalarial Agents
While 8-aminoquinolines (Primaquine) are the gold standard for radical cure, 8-methylquinoline derivatives have been explored to overcome resistance and toxicity issues.[1]
Nopol-Based Hybrids: Synthetic hybrids combining the 8-methylquinoline scaffold with the terpene nopol have shown antiplasmodial activity.
Structure: These often involve a 7-chloro-4-amino substitution pattern (similar to chloroquine) but retain the 8-methyl group to modulate metabolic stability and resistance profiles.
MOA: Inhibition of hemozoin formation and generation of oxidative stress within the parasite vacuole.
CNS Activity: MAO Inhibition & Neurotoxicity
The 8-methylquinoline scaffold possesses intrinsic CNS activity, acting as a Monoamine Oxidase (MAO) inhibitor .[1]
Therapeutic Potential: MAO inhibition is a target for antidepressant therapy (increasing synaptic serotonin/dopamine).[1]
Toxicology Warning: 2-Chloro-8-methylquinoline has been reported to inhibit neurite growth and exhibit neurotoxicity in vitro.[5] This duality makes it a "double-edged sword" requiring careful lead optimization to separate MAO inhibition from neurotoxicity.
Interaction: It has been shown to potentiate the effects of tricyclic antidepressants like clomipramine.[1]
Part 3: Synthetic Methodologies
Accessing the 8-methylquinoline core requires robust synthetic strategies. The Vilsmeier-Haack formylation is the critical gateway to the functionalized 3-carbaldehyde intermediates used in medicinal chemistry.
Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
This intermediate is the precursor for most bioactive 8-methylquinoline derivatives (Schiff bases, chalcones).
Vilsmeier Reagent Preparation: In a round-bottom flask, cool DMF (3 equiv) to 0°C. Add
(7 equiv) dropwise with stirring to generate the chloroiminium ion in situ.[1]
Addition: Add N-(o-Tolyl)acetamide (1 equiv) to the mixture slowly, maintaining the temperature below 5°C.
Cyclization: Heat the reaction mixture to 80-90°C for 4–6 hours. The reaction undergoes a formylation-cyclization cascade.
Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The Vilsmeier salt hydrolyzes to the aldehyde.
Isolation: A yellow precipitate of 2-chloro-8-methylquinoline-3-carbaldehyde forms. Filter the solid, wash with cold water, and recrystallize from ethyl acetate/ethanol.[1]
C(sp³)-H Functionalization
Modern catalysis utilizes the 8-methyl group as a handle for late-stage functionalization.[1] Palladium-catalyzed C-H activation can transform the C8-methyl group into C8-benzyl or C8-alkenyl derivatives, expanding the chemical space for drug discovery.
Figure 2: Synthetic pathway for the key pharmacophore precursor 2-chloro-8-methylquinoline-3-carbaldehyde.[1][7]
To validate the activity of synthesized 8-methylquinoline derivatives, the following standard protocol is recommended.
Inoculum Preparation: Cultivate target bacteria (S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C overnight.[1] Adjust turbidity to 0.5 McFarland standard (
CFU/mL).
Compound Dilution: Dissolve the 8-methylquinoline derivative in DMSO. Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate. Final concentrations should range from 100 µg/mL to 0.1 µg/mL.[1]
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via absorbance at 600 nm (
).
Control: Use Ciprofloxacin as a positive control and DMSO as a negative solvent control.[1]
References
Synthesis and Antibacterial Analysis of Quinoline Derivatives
Source: Semantic Scholar / ResearchGate
Context:[1] Describes the synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde and its conversion into Schiff bases with activity against E. coli and P. aeruginosa.
URL:[Link][1][2][8][9][10]
C(sp3)-H Bond Functionalization of 8-Methylquinolines
Source: PubMed / Chem Asian J
Context: Reviews modern synthetic methods to functionalize the 8-methyl group for drug discovery.
URL:[Link]
Nopol-Based Quinoline Derivatives as Antiplasmodial Agents
Source: MDPI
Context: Discusses the synthesis of quinoline derivatives incorporating the 8-methyl group for malaria treatment.
URL:[Link][1]
Nomination Background: 8-Methylquinoline
Source: National Toxicology Program (NTP)
Context:[1] Provides critical safety data regarding the mutagenicity and skin tumor-initiating activity of the parent 8-methylquinoline scaffold.
URL:[Link]
The Alchemist's Guide to Polysubstituted Quinolines: A Review of Core Synthetic Strategies
Abstract The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active compounds, from antimalarial to anticancer agents, has fueled a continuous quest for efficient and versatile synthetic methodologies.[1][2][3] Polysubstitution on the quinoline scaffold is particularly crucial as it allows for the fine-tuning of physicochemical properties, enhancing target specificity, potency, and pharmacokinetic profiles in drug discovery.[4] This technical guide provides a comprehensive overview of the principal strategies for the synthesis of polysubstituted quinolines, intended for researchers, scientists, and professionals in drug development. We will navigate through the canonical named reactions that have historically defined quinoline synthesis and journey into the modern era of transition-metal catalysis, C-H activation, and multicomponent reactions that are reshaping the landscape of heterocyclic chemistry.
The Enduring Legacy of Classical Quinoline Syntheses
The foundations of quinoline synthesis were laid in the late 19th century with a series of elegant and robust reactions that are still in use today. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. While often requiring harsh conditions, their simplicity and reliability have ensured their place in the synthetic chemist's toolbox.
The Friedländer Annulation: A Direct and Modular Approach
First reported by Paul Friedländer in 1882, this synthesis involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[5][6] This method is one of the most straightforward routes to quinoline derivatives.
Mechanism: The reaction proceeds through an initial aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.[5][7]
Causality in Experimental Choices: The choice of an acid or base catalyst is crucial and depends on the nature of the substrates. Acid catalysts, such as sulfuric acid or trifluoromethanesulfonic acid, are commonly employed.[5] However, base-catalyzed conditions can be milder and are often preferred for sensitive substrates. The traditional high temperatures can sometimes be mitigated by the use of catalysts like gold, which can promote the reaction under milder conditions.[5]
Experimental Protocol: Synthesis of 2-Phenylquinoline via Friedländer Annulation
To a solution of 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add acetophenone (1.2 mmol) and a catalytic amount of potassium hydroxide (0.2 mmol).
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
The precipitated solid is collected by filtration, washed with cold water, and dried.
Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.
Logical Flow of Friedländer Synthesis
Caption: Workflow of the Friedländer Annulation.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis, first described in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.
Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[9][10] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[10]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis
Carefully add aniline (1.0 mmol) to acetylacetone (1.1 mmol).
Slowly add concentrated sulfuric acid (2 mL) to the mixture while cooling in an ice bath.
Heat the reaction mixture at 100°C for 30 minutes.
Cool the mixture and carefully pour it onto crushed ice.
Neutralize the solution with aqueous ammonia.
The resulting precipitate is filtered, washed with water, and dried to give 2,4-dimethylquinoline.
The Doebner-von Miller Reaction: A Modification of the Skraup Synthesis
This reaction, a modification of the Skraup synthesis, produces quinolines from anilines and α,β-unsaturated carbonyl compounds.[11] It offers a more versatile approach than the Skraup reaction, which uses glycerol and an oxidizing agent.
Mechanism: The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring.
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
This method involves the reaction of anilines with β-ketoesters.[12] The reaction conditions determine the product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures yield 2-hydroxyquinolines (Knorr).[13][14][15]
Mechanism: At lower temperatures, the aniline attacks the keto-group of the β-ketoester to form an enamine, which then cyclizes to the 4-hydroxyquinoline.[15] At higher temperatures, the aniline reacts with the ester group to form an anilide, which then cyclizes to the 2-hydroxyquinoline.[15]
The Gould-Jacobs Reaction: A Pathway to 4-Quinolones
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from an aniline and an alkoxymethylenemalonate ester.[16]
Mechanism: The reaction begins with a Michael-type addition of the aniline to the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol.[16][17] The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[16][17] Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields.[18][19][20]
Modern Frontiers in Quinoline Synthesis
While classical methods remain valuable, the demand for greater efficiency, milder reaction conditions, and broader functional group tolerance has driven the development of new synthetic strategies.
Transition-Metal Catalysis: A Paradigm Shift
Transition metals such as palladium, copper, iron, and silver have revolutionized quinoline synthesis by enabling novel bond formations under mild conditions.[21] These catalysts facilitate key steps like cyclization, C-C and C-N bond formation, and oxidative coupling.[21] Nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols provides a sustainable route to polysubstituted quinolines.[1][22]
Mechanism of a Generic Transition-Metal Catalyzed Annulation
Caption: A generalized catalytic cycle for quinoline synthesis.
C-H Activation: The Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing and modifying quinolines.[23] This approach avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste. Transition metals like rhodium, iridium, and palladium are often employed to selectively activate C-H bonds.[23][24]
Multicomponent Reactions (MCRs): Convergent and Efficient
MCRs offer the advantage of constructing complex molecules, such as quinolines, in a single step from three or more starting materials.[25] This convergent approach is highly efficient and allows for the rapid generation of diverse libraries of quinoline derivatives.[25][26] The Povarov reaction is a classic example of an MCR used for quinoline synthesis.[25]
Comparative Analysis of Synthetic Methodologies
Method
Starting Materials
Key Features
Limitations
Friedländer
o-Aminoaryl aldehyde/ketone, α-Methylene carbonyl
Direct, modular
Can require harsh conditions
Combes
Aniline, β-Diketone
Good for 2,4-disubstitution
Requires strong acid, limited by aniline electronics
Doebner-von Miller
Aniline, α,β-Unsaturated carbonyl
More versatile than Skraup
Can produce complex mixtures
Conrad-Limpach-Knorr
Aniline, β-Ketoester
Access to hydroxyquinolines
Temperature control is critical for selectivity
Gould-Jacobs
Aniline, Alkoxymethylenemalonate
Good for 4-quinolones
Requires high temperatures
Transition-Metal Catalysis
Various anilines and coupling partners
Mild conditions, high functional group tolerance
Catalyst cost and toxicity
C-H Activation
Quinolines or aniline precursors
Atom-economical, step-efficient
Regioselectivity can be a challenge
Multicomponent Reactions
Three or more simple starting materials
High efficiency and diversity
Optimization can be complex
Conclusion and Future Outlook
The synthesis of polysubstituted quinolines has evolved significantly from its classical roots. While traditional named reactions continue to be valuable, modern methodologies centered around transition-metal catalysis, C-H activation, and multicomponent reactions are paving the way for more efficient, sustainable, and diverse synthetic routes. The ongoing development of "green" synthetic approaches, utilizing environmentally benign solvents and catalysts, will undoubtedly shape the future of quinoline synthesis.[2][18] These advancements will continue to empower medicinal chemists and materials scientists to explore the vast chemical space of polysubstituted quinolines in their pursuit of novel and impactful discoveries.
References
Combes Quinoline Synthesis. (n.d.). In Scribd. Retrieved February 4, 2026, from [Link]
Friedländer Synthesis: Mechanism. (n.d.). In Scribd. Retrieved February 4, 2026, from [Link]
Doebner-Miller reaction and applications. (n.d.). In Slideshare. Retrieved February 4, 2026, from [Link]
A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025). In ResearchGate. Retrieved February 4, 2026, from [Link]
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). In Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]
Synthesis of quinolines. (n.d.). In Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). In Taylor & Francis Online. Retrieved February 4, 2026, from [Link]
Conrad-Limpach Synthesis. (n.d.). In SynArchive. Retrieved February 4, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). In Pharmaguideline. Retrieved February 4, 2026, from [Link]
Combes Quinoline Synthesis. (n.d.). In Cambridge University Press. Retrieved February 4, 2026, from [Link]
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). In Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]
Doebner Quinoline Synthesis Mechanism. (2021, November 3). In YouTube. Retrieved February 4, 2026, from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). In PMC. Retrieved February 4, 2026, from [Link]
Green Synthesis of Quinoline and Its Derivatives. (n.d.). In International Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). In IIP Series. Retrieved February 4, 2026, from [Link]
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). In MDPI. Retrieved February 4, 2026, from [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). In MDPI. Retrieved February 4, 2026, from [Link]
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). In RSC Publishing. Retrieved February 4, 2026, from [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). In PMC - PubMed Central. Retrieved February 4, 2026, from [Link]
One-Pot Multicomponent Synthesis of Quinolines. (n.d.). In Thieme. Retrieved February 4, 2026, from [Link]
Gould Jacobs Quinoline forming reaction. (n.d.). In Biotage. Retrieved February 4, 2026, from [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). In MDPI. Retrieved February 4, 2026, from [Link]
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). In MDPI. Retrieved February 4, 2026, from [Link]
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). In ACS Omega. Retrieved February 4, 2026, from [Link]
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). In YouTube. Retrieved February 4, 2026, from [Link]
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). In Scribd. Retrieved February 4, 2026, from [Link]
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. (2022, August 11). In Organometallics - ACS Publications. Retrieved February 4, 2026, from [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). In The Journal of Organic Chemistry - ACS Publications. Retrieved February 4, 2026, from [Link]
A review on transition-metal mediated synthesis of quinolines. (n.d.). In Indian Academy of Sciences. Retrieved February 4, 2026, from [Link]
New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction. (n.d.). In American Chemical Society. Retrieved February 4, 2026, from [Link]
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). In ResearchGate. Retrieved February 4, 2026, from [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). In ResearchSpace@UKZN. Retrieved February 4, 2026, from [Link]
Conrad-Limpach reaction. (n.d.). In ResearchGate. Retrieved February 4, 2026, from [Link]
Conrad-Limpach Reaction. (n.d.). In Cambridge University Press. Retrieved February 4, 2026, from [Link]
Discovery and History of Quinoline-2-Carboxylate Compounds
This guide serves as an in-depth technical resource on Quinoline-2-Carboxylate compounds, synthesizing their historical discovery, biological significance, and evolution into privileged scaffolds for drug development and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource on Quinoline-2-Carboxylate compounds, synthesizing their historical discovery, biological significance, and evolution into privileged scaffolds for drug development and catalysis.
Executive Summary
Quinoline-2-carboxylates (quinaldic acid derivatives) represent a "privileged scaffold" in organic and medicinal chemistry. Originally isolated as downstream metabolites of the kynurenine pathway, these compounds have evolved from obscure biological artifacts into potent NMDA receptor antagonists , metalloenzyme inhibitors (HIF-PH, KDM), and bifunctional ligands for palladium-catalyzed C–H activation. This guide explores the causality behind their chemical versatility: the rigid bicyclic framework combined with an N,O-chelating motif that mimics endogenous
-keto acids.
Part 1: Biological Origins & Discovery
The Kynurenine Pathway Connection
The history of quinoline-2-carboxylates is inextricable from the study of tryptophan metabolism. While Quinaldic acid (quinoline-2-carboxylic acid) was chemically synthesized by Friedländer in the late 19th century following his discovery of the quinoline synthesis (1882), its biological relevance emerged later.
The primary biological hero is Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid). Early biochemical studies identified it as a neuroactive metabolite produced from kynurenine by kynurenine aminotransferases (KATs).
Discovery Context: Early 20th-century isolation from urine established the "quinoline" link to amino acid metabolism.
Differentiation: It is crucial to distinguish Quinaldic Acid (unsubstituted at C4) from Kynurenic Acid (4-OH). While Kynurenic acid is the endogenous NMDA antagonist, synthetic Quinaldic acid derivatives allow for greater steric modification at the C4 position, enhancing potency and solubility.
Pathway Visualization
The following diagram illustrates the metabolic divergence where tryptophan converts to the neuroactive quinoline-2-carboxylates.
Caption: The Kynurenine Pathway highlighting the divergence between neuroprotective Kynurenic Acid and neurotoxic Quinolinic Acid. Quinaldic acid acts as the synthetic parent scaffold.
Part 2: Pharmacological Evolution
NMDA Receptor Antagonism (Glycine Site)
In the 1980s and 90s, researchers sought to optimize kynurenic acid. The endogenous molecule binds to the glycine co-agonist site of the NMDA receptor but has poor blood-brain barrier (BBB) penetrability and low potency.
Mechanistic Logic: The carboxylic acid at C2 and the nitrogen at N1 form a dipole that interacts with the Arg/Thr residues in the glycine binding pocket.
Key Optimization: Introduction of electron-withdrawing groups (Cl, Br) at the 5,7-positions and bulky substituents at the 4-position led to nanomolar antagonists.
Example:5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid (L-689,560) became a benchmark tool compound, showing >1000x potency over kynurenic acid.
A modern renaissance for this scaffold lies in inhibiting 2-oxoglutarate (2-OG) dependent oxygenases , such as Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs).
Structural Causality: The N-heterocyclic carboxylate motif (N1-C2-COOH) is a structural isostere of 2-oxoglutarate (alpha-ketoglutarate). It chelates the active site Fe(II) in a bidentate fashion, blocking the entry of the co-factor and preventing hydroxylation.
Scaffold Selection: While pyridine-2,4-dicarboxylates (like 2,4-PDCA) are common KDM inhibitors, the quinoline scaffold offers a larger hydrophobic surface area. This allows for selective inhibition of specific KDM isoforms (e.g., KDM4 vs. KDM5) by engaging unique hydrophobic pockets outside the active iron center.
Target Family
Role
Mechanism of Quinoline-2-Carboxylate
Key Application
NMDA Receptor
Ion Channel
Competitive Antagonist at Glycine Site
Neuropathic pain, Stroke
KDM (JmjC)
Epigenetic Eraser
Fe(II) Chelation (2-OG mimic)
Cancer (Triple-negative breast)
HIF-PHD
Oxygen Sensor
Fe(II) Chelation (2-OG mimic)
Anemia (EPO upregulation)
Part 3: Catalysis & Coordination Chemistry
The "Yu Ligand" Connection
In the field of C–H activation, particularly the work of Jin-Quan Yu (Scripps Research), the coordination geometry of ligands is paramount. While MPAA (Mono-N-protected Amino Acids) are the most famous "Yu ligands," the quinoline-2-carboxylate motif serves as a crucial antecedent and "privileged ligand" class in metal catalysis.
Bifunctional Role: The carboxylate acts as an internal base to deprotonate the C–H bond (Concerted Metalation-Deprotonation, CMD), while the quinoline nitrogen stabilizes the high-valent Pd species.
Steric Control: Unlike flexible amino acids, the rigid quinoline backbone enforces a specific bite angle, which is critical for distinguishing between subtle C–H bonds (e.g., methylene vs. methyl).
Caption: Simplified catalytic cycle showing the bifunctional role of carboxylate ligands in C-H activation.
Part 4: Synthetic Methodologies
To access these compounds, researchers rely on two primary strategies: the classical Reissert reaction (for modifying the pyridine ring) and modern One-Pot Cyclizations (for building the ring).
Protocol: Modern One-Pot Synthesis (BEMP Method)
This protocol is superior to the classic Pfitzinger reaction due to milder conditions and compatibility with sensitive functional groups. It utilizes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a solid-supported base.
Objective: Synthesis of Ethyl 4-methylquinoline-2-carboxylate.
Reference: Gabrielli et al., Molecules 2016.
Materials:
2-Aminobenzaldehyde (1.0 equiv)
Ethyl
-nitroacrylate (1.2 equiv)
BEMP (1.5 equiv)
Acetonitrile (MeCN), anhydrous
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1 mmol) in anhydrous MeCN (5 mL).
Addition: Add Ethyl
-nitroacrylate (1.2 mmol) followed by BEMP (1.5 mmol). The BEMP acts as a non-nucleophilic base to trigger the Michael addition.
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the aldehyde.
Mechanism:[1][2][3][4][5] The amine undergoes a Michael addition to the nitroacrylate, followed by elimination of the nitro group (
) and aromatization.
Work-up: Cool to room temperature. Filter off the polymer-supported BEMP (or remove liquid BEMP by acidic wash if non-supported).
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation: Confirm structure via
H NMR. Look for the characteristic singlet at ~8.0-8.2 ppm (H3 proton of quinoline).
Classical Approaches
Reissert Reaction: Reaction of quinoline with acyl chlorides and KCN gives 1-acyl-1,2-dihydroquinaldonitriles (Reissert compounds).[5] Hydrolysis yields quinoline-2-carboxylic acids. Note: Requires toxic KCN.
Pfitzinger Reaction: Condensation of isatin with ketones in strong base (KOH). Note: Harsh conditions, limited functional group tolerance.
References
Stone, T. W. (1993). Neuropharmacology of Quinolinic and Kynurenic Acids. Pharmacological Reviews. Link
Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[6] Structure-activity relationships for antagonism at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry. Link
Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Link
Engle, K. M., & Yu, J. Q. (2008). Ligand-Accelerated C-H Activation Reactions: Evidence for a Monoprotected Amino Acid-Palladium(II) Active Species. Journal of the American Chemical Society. Link
Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent histone demethylases. Future Medicinal Chemistry. Link
Technical Guide: Predicted NMR Spectra for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
This guide provides a rigorous technical analysis of the predicted NMR spectra for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate . The analysis is grounded in substituent chemical shift additivity rules (SCS),...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the predicted NMR spectra for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate . The analysis is grounded in substituent chemical shift additivity rules (SCS), empirical data from analogous quinoline derivatives, and standard structural elucidation protocols.
This molecule represents a highly functionalized quinoline scaffold often utilized as an intermediate in the synthesis of antimalarial agents and kinase inhibitors. The structure features a 2,4,5,8-substitution pattern , which breaks the symmetry of the quinoline system and isolates specific spin systems.
Spin System Analysis
To accurately predict the spectrum, we must deconstruct the molecule into magnetically distinct environments:
Isolated Proton (H3): The proton at position 3 is flanked by a carboxylate at C2 and a chlorine at C4. It lacks vicinal neighbors, resulting in a sharp singlet.
AB System (H6, H7): The benzenoid ring (positions 5–8) is substituted at C5 (Br) and C8 (Me). This leaves H6 and H7 as an ortho-coupled pair, appearing as two doublets.
Aliphatic Protons:
Methoxy Ester (-OCH₃): Isolated singlet.
Ar-Methyl (C8-CH₃): Isolated singlet, though potentially broadened by long-range coupling to H7.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The following data is predicted based on incremental substituent effects applied to the quinoline core.
Summary Table
Assignment
Shift (δ, ppm)
Multiplicity
Integration
Coupling (Hz)
Structural Justification
H3
8.45 ± 0.1
Singlet (s)
1H
-
Deshielded by C2-Ester (anisotropic) and C4-Cl (inductive).
H6
7.75 ± 0.1
Doublet (d)
1H
J ≈ 8.0
Ortho to Br (deshielding); part of AB system.
H7
7.45 ± 0.1
Doublet (d)
1H
J ≈ 8.0
Ortho to Me (shielding); meta to Br.
-OCH₃
4.05 ± 0.05
Singlet (s)
3H
-
Typical methyl ester chemical shift.
C8-CH₃
2.85 ± 0.05
Singlet (s)
3H
-
Deshielded by aromatic ring and peri-interaction with N1 lone pair.
Detailed Mechanistic Analysis
The H3 Singlet (δ 8.45)
In unsubstituted quinoline, H3 appears at ~7.44 ppm. Two factors drive the significant downfield shift:
C2-Carboxylate Effect (+0.7 ppm): The ester group at C2 is a strong electron-withdrawing group (EWG). Its magnetic anisotropy creates a deshielding cone that heavily impacts the adjacent H3.
C4-Chloro Effect (+0.3 ppm): While chlorine is a resonance donor, its inductive withdrawal dominates at the ortho position, further deshielding H3.
The Benzenoid Ring (H6 & H7)
H6 (δ 7.75): Located at position 6, this proton is ortho to the Bromine at C5. Bromine is inductively withdrawing, which deshields the ortho proton.
H7 (δ 7.45): Located at position 7, this proton is ortho to the Methyl group at C8. Methyl groups are electron-donating (hyperconjugation), which typically shields the ortho proton relative to benzene.
Coupling (J₆,₇): The coupling constant of ~8.0 Hz is characteristic of ortho coupling in fused aromatic rings.
The C8-Methyl Anomaly (δ 2.85)
A standard aryl methyl appears at ~2.3 ppm (e.g., toluene). However, in 8-methylquinolines, the methyl group is spatially crowded by the lone pair of the quinoline nitrogen (N1). This "peri-interaction" causes a van der Waals deshielding effect, consistently shifting the signal downfield to ~2.8–2.9 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon Type
Assignment
Predicted Shift (δ, ppm)
Carbonyl
C=O (Ester)
165.5
Quaternary
C2 (C-N)
146.0
Quaternary
C4 (C-Cl)
142.5
Quaternary
C8a (Bridge)
148.0
Quaternary
C8 (C-Me)
138.5
Quaternary
C5 (C-Br)
122.0
Quaternary
C4a (Bridge)
126.5
Methine (CH)
C3
121.5
Methine (CH)
C6
131.0
Methine (CH)
C7
129.5
Methyl
-OCH₃
53.0
Methyl
Ar-CH₃
18.5
Visualization of Spin Systems & Correlations[1]
The following diagram illustrates the connectivity and the critical 2D NMR correlations (HMBC/COSY) required to validate the structure.
Figure 1: Connectivity map showing the isolated H3 spin system, the H6-H7 coupling network, and key HMBC correlations for structural verification.
Experimental Validation Protocol
To confirm the predicted structure, the following experimental workflow is recommended. This protocol ensures self-validation through redundancy.
Sample Preparation
Solvent: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
Why? CDCl₃ is standard for quinolines and minimizes H-bonding broadening.
Alternative: If solubility is poor, use DMSO-d₆ , but expect the -OH signals (if any hydrolysis occurs) and aromatic shifts to move slightly downfield.
Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as the internal standard.
Acquisition Strategy
¹H NMR (16 scans):
Goal: Confirm the presence of two singlets (Me groups) and the aromatic pattern (one singlet, two doublets).
Checkpoint: If H3 appears as a doublet, the C4-Cl is likely missing (protonated). If H6/H7 appear as a multiplet, the substitution pattern at C5/C8 may be incorrect.
¹³C {¹H} NMR (1024 scans):
Goal: Count 12 distinct carbons. Look specifically for the C5-Br carbon, which should be significantly upfield (~122 ppm) due to the heavy atom effect.
HSQC (Heteronuclear Single Quantum Coherence):
Goal: Match protons to their directly attached carbons.
Validation: The proton at 8.45 ppm must correlate with a CH carbon at ~121 ppm.
HMBC (Heteronuclear Multiple Bond Correlation):
Critical Step: Verify the regiochemistry of the methyl group.[1] The methyl protons at 2.85 ppm should show a strong 3-bond correlation to C7 and C8a, confirming the position at C8 rather than C6 or C7.
References
ChemicalBook. (n.d.). 8-Methylquinoline NMR Spectrum Data. Retrieved from ChemicalBook.[2] Link
MDPI. (2019). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules. Link
BenchChem. (2025). Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Retrieved from BenchChem.[3] Link
USBio. (n.d.). Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate Product Page. Retrieved from USBio. Link
An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate in Organic Solvents
Foreword: The Imperative of Solubility in Modern Synthesis and Drug Discovery Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a highly functionalized heterocyclic compound, belonging to the quinoline class of...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Solubility in Modern Synthesis and Drug Discovery
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a highly functionalized heterocyclic compound, belonging to the quinoline class of molecules. Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with activities including antimalarial, antibacterial, and anticancer effects.[1][2][3] The specific substitution pattern of this compound—featuring a methyl ester, a methyl group, and two distinct halogens (bromo and chloro)—makes it a versatile intermediate for further chemical modification and a candidate for library synthesis in drug discovery programs.
The successful application of such a compound, whether in a reaction vessel for further synthesis or in a biological assay for screening, is fundamentally governed by its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and produce unreliable data in biological screens, ultimately leading to increased costs and development timelines.[4][5]
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate. It moves beyond a simple data sheet to explain the underlying physicochemical principles, provides a robust, field-proven protocol for experimental solubility determination, and offers an expert analysis of its predicted behavior in a range of common organic solvents. This document is designed to empower researchers to make informed decisions in experimental design, from reaction solvent selection to formulation for screening and preliminary pharmacokinetic studies.
Compound Profile and Structural Analysis
Before delving into solubility, a foundational understanding of the molecule's physicochemical properties is essential.
Structural Breakdown and Its Implications for Solubility:
Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and capable of engaging in π-π stacking interactions. The nitrogen atom provides a site for weak basicity and potential hydrogen bonding, although this is sterically hindered by the adjacent methyl group and peri-chloro substituent.
Halogen Substituents (Bromo and Chloro): The presence of chlorine at the 4-position and bromine at the 5-position significantly increases the molecule's lipophilicity and molecular weight. These electron-withdrawing groups also modulate the electron density of the aromatic system.
Methyl Ester Group (-COOCH₃): This is the most polar feature of the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, which can enhance solubility in polar, protic solvents.
Methyl Group (-CH₃): Located at the 8-position, this group adds to the overall nonpolar character of the molecule.
Overall Prediction: Based on its structure, Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is predicted to be a largely nonpolar, lipophilic molecule with limited aqueous solubility. Its solubility in organic solvents is expected to be governed by a balance between the nonpolar quinoline core and the polar methyl ester functionality. It will likely exhibit favorable solubility in a range of polar aprotic and chlorinated organic solvents.
The Science of Solubility: Thermodynamic vs. Kinetic
In drug discovery and development, solubility is not a single value but is typically characterized in two distinct forms: kinetic and thermodynamic.[7][8]
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation after being rapidly added to a solvent from a concentrated stock solution (often DMSO). It is a high-throughput measurement often used in early discovery to flag potential issues.[9] However, it can often overestimate the true solubility by forming supersaturated, metastable solutions.[5][7]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[4][10] For process chemistry, formulation, and regulatory filings, thermodynamic solubility is the gold-standard measurement.
For the purposes of this guide, all discussions and protocols focus on the determination of thermodynamic solubility to ensure data is robust, reproducible, and relevant for late-stage research and development.
Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This protocol describes a validated, self-consistent method for determining the thermodynamic solubility of the title compound in a given organic solvent. The causality behind each step is explained to ensure scientific rigor.
Principle: An excess of the solid compound is agitated in the test solvent for a sufficient duration to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the solute is determined analytically.
Step-by-Step Methodology:
Preparation:
Accurately weigh approximately 5-10 mg of solid Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate into a 2 mL glass vial. The key is to ensure an excess of solid will remain at the end of the experiment.
Add 1.0 mL of the chosen organic solvent to the vial.
Prepare a blank vial containing only 1.0 mL of the same solvent to serve as an analytical baseline.
Equilibration:
Seal the vials securely to prevent solvent evaporation.
Place the vials on a laboratory shaker or rotator at a constant ambient temperature (e.g., 25 °C).
Agitate the samples for 24 hours. Causality: A 24-hour period is typically sufficient for most organic compounds to reach equilibrium. For compounds with very slow dissolution kinetics, this time may be extended to 48 or 72 hours. A preliminary time-course experiment is recommended to validate the equilibration period.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant using a glass pipette.
Filter the aliquot through a 0.45 µm PTFE (polytetrafluoroethylene) syringe filter into a clean analysis vial. Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical compatibility with organic solvents.
Sample Dilution:
Based on an estimated solubility, dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A series of dilutions (e.g., 10-fold, 100-fold) is recommended.
Analytical Quantification (HPLC-UV):
Analyze the diluted samples, the blank, and a set of calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]
Method Parameters (Example):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined from the compound's UV absorbance maximum.
Injection Volume: 10 µL
Causality: HPLC-UV is the preferred method due to its high selectivity and sensitivity, allowing for accurate quantification of the analyte even in the presence of potential impurities.
Data Analysis:
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Multiply the calculated concentration by the dilution factor to determine the final thermodynamic solubility in the original solvent. Report the result in mg/mL and mol/L.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile in Common Organic Solvents
While specific experimental data for this compound is not publicly available, an expert prediction can be made based on its structural features and the known behavior of similar quinoline derivatives.[1] The following table outlines the predicted solubility classification in a standard panel of solvents.
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
High
Highly polar; excellent solvent for a wide range of organic molecules.
Acetonitrile (ACN)
5.8
Medium to High
Good polarity; often used in synthesis and purification of quinolines.[1]
Acetone
5.1
Medium
Capable of dissolving both polar and nonpolar functionalities present in the molecule.[1]
Chlorinated
Dichloromethane (DCM)
3.1
High
Similar polarity to the solute; effective at dissolving large, aromatic systems.[1]
Chloroform (CHCl₃)
4.1
High
A classic solvent for halogenated and aromatic compounds.[1]
Ethers
Tetrahydrofuran (THF)
4.0
Medium to High
Good balance of polarity and ether functionality.
Esters
Ethyl Acetate (EtOAc)
4.4
Medium to High
"Like dissolves like" principle applies due to the methyl ester group on the solute.[1]
Alcohols
Methanol (MeOH)
5.1
Low to Medium
H-bonding capability may be offset by the large nonpolar scaffold.
Ethanol (EtOH)
4.3
Low to Medium
Similar to methanol; solubility likely decreases with increasing alcohol chain length.
Nonpolar
Toluene
2.4
Low
May dissolve the aromatic core but struggles with the polar ester.[1]
Hexane
0.1
Insoluble
Lacks the polarity needed to overcome the crystal lattice energy of the solid.[1]
Visualizing Solvent-Solute Interactions
Caption: Relationship between solvent properties and solute functional groups.
Implications for Research and Development
Understanding the solubility profile of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is not an academic exercise; it has direct practical consequences:
Synthetic Chemistry: The choice of a reaction solvent is critical. A solvent in which the compound has high solubility (e.g., DCM, ACN) is preferable for homogeneous reaction conditions, leading to more predictable kinetics and higher yields. For purification via chromatography, a solvent system where solubility is moderate and can be modulated (e.g., Ethyl Acetate/Hexane) is ideal.[1]
Screening and Assay Development: In drug discovery, compounds are typically stored in DMSO. Knowing the solubility limit in assay buffer is crucial to avoid compound precipitation, which leads to false-positive or false-negative results. The predicted low aqueous solubility suggests that careful formulation with co-solvents will be necessary.
Formulation Science: For in vivo studies, the low predicted aqueous solubility presents a significant challenge for achieving adequate bioavailability.[11] The data from organic solvent solubility studies can guide the selection of appropriate excipients and formulation strategies, such as lipid-based or amorphous solid dispersion systems.
Conclusion
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a compound of significant interest with a complex structural profile. While lacking publicly available quantitative solubility data, a thorough analysis of its structure allows for robust predictions of its behavior. It is expected to be highly soluble in chlorinated and polar aprotic solvents and poorly soluble in nonpolar solvents like hexane. This guide provides both the theoretical framework and a detailed, practical protocol for the definitive experimental determination of its thermodynamic solubility. The resulting data will be invaluable for optimizing its use in chemical synthesis, ensuring data integrity in biological screening, and guiding the initial stages of formulation development.
References
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Carvajal-Vidal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]
Oktem, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Carvajal-Vidal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. [Link]
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
Al-Zahrani, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
Lorimer, J. W., et al. (2008). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. ResearchGate. [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
Carvajal-Vidal, T., & Yalkowsky, S. H. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Kansy, M., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
Application Note: Synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
This application note outlines an optimized, scalable protocol for the synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2). This compound is a critical scaffold in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
This application note outlines an optimized, scalable protocol for the synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2). This compound is a critical scaffold in the development of diarylquinoline antibiotics (analogous to Bedaquiline) and other heterocyclic pharmaceutical intermediates.
The protocol utilizes a robust modified Gould-Jacobs/Conrad-Limpach strategy, specifically adapted to ensure regiochemical fidelity at the 5- and 8-positions while establishing the 2-carboxylate functionality.
[1][2][3][4][5]
Introduction & Retrosynthetic Analysis
The target molecule features a quinoline core with a specific substitution pattern: a methyl ester at C2, a chlorine atom at C4, a bromine at C5, and a methyl group at C8.
Retrosynthetic Logic:
C4-Chlorine: Introduced via nucleophilic displacement of a C4-hydroxyl (tautomeric quinolone) using phosphoryl chloride (
).
C2-Carboxylate: The C2 ester functionality is best installed early via the reaction of an aniline with Dimethyl Acetylenedicarboxylate (DMAD) . This contrasts with the standard Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate), which typically yields a C3-carboxylate.
C5-Bromo / C8-Methyl Pattern: These substituents must be present on the starting aniline. Mapping the quinoline numbering to the aniline precursor:
Quinoline N1
Aniline
Quinoline C8
Carbon ortho to
Quinoline C5
Carbon meta to (on the other side of the ring fusion)
Precursor Identification: The required starting material is 5-bromo-2-methylaniline (also known as 2-amino-4-bromotoluene).
Reaction Pathway Visualization
The following diagram illustrates the stepwise transformation from the aniline precursor to the final chloro-quinoline ester.
Figure 1: Stepwise synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate.[1][2][3]
Detailed Experimental Protocol
Phase 1: Enamine Formation & Cyclization
This phase constructs the quinoline ring. The reaction of aniline with DMAD creates a Michael adduct (enamine), which undergoes thermal cyclization to form the quinolone core. Note that DMAD introduces esters at both C2 and C3; the C3 ester is sterically crowded and electronically distinct, allowing for selective removal later.
Reagents:
5-Bromo-2-methylaniline (1.0 eq)
Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)
Methanol (Anhydrous)
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
To obtain the 2-carboxylate, the C3-ester must be removed. This is achieved by saponifying both esters to the diacid, followed by thermal decarboxylation.[4] The carboxyl group at C3 (beta to the carbonyl/enol) is labile and decarboxylates readily upon heating, while the C2 carboxylate remains stable.
Reagents:
Sodium Hydroxide (2N aqueous)
Hydrochloric Acid (Concentrated)
Protocol:
Suspend the diester intermediate in 2N NaOH (10 eq). Reflux for 2–4 hours until the solution is clear (formation of the disodium salt).
Cool to room temperature and acidify to pH 1–2 with concentrated HCl. The diacid will precipitate.
Filter the diacid.
Decarboxylation: Suspend the wet diacid in 2-ethoxyethanol or simply heat the dry solid in a flask to 200–220°C (neat) until gas evolution (
) ceases.
Note: Decarboxylation at C3 is driven by the relief of steric strain from the peri-interaction with the C4-hydroxyl group.
Recrystallize the resulting solid from DMF/Ethanol if necessary.
Regioselectivity: The presence of the methyl group at the ortho position of the aniline (C2) ensures that cyclization can only occur at the vacant C6 position of the aniline (which becomes C4a/C5/C6 side). This locks the orientation, ensuring the 5-bromo-8-methyl pattern.
Decarboxylation Monitoring: Incomplete decarboxylation is a common failure mode. Ensure the
evolution has completely stopped before proceeding to esterification. Verification by LC-MS is recommended (Mass shift of -44 Da).
Chlorination Safety:
reactions must be quenched slowly at low temperatures. Rapid quenching can cause "runaway" exotherms and projection of acidic material.
References
General Quinoline Synthesis (Gould-Jacobs/DMAD)
Heindel, N. D., et al. "Synthesis of 4-hydroxyquinoline-2-carboxylic acids." Journal of Heterocyclic Chemistry, vol. 3, no. 2, 1966, pp. 222-223. Link
Decarboxylation Protocols
Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, vol. 1982, no. 10, 1982, pp. 805-822. Link
Chlorination of Hydroxyquinolines:
Lyle, R. E., et al. "The Synthesis of 4-Chloroquinoline-2-carboxylates." Journal of Medicinal Chemistry, vol. 48, 2005. (Adapted protocol for chloro-substitution).
Target Compound Identification
Combi-Blocks Product Entry: Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS 1133115-60-2).[6][1][2][3][][8] Link
Application Note: Utilizing Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate in Kinase Inhibitor Screening
Executive Summary This guide details the strategic application of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2) as a privileged scaffold in the discovery of ATP-competitive protein kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the strategic application of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2) as a privileged scaffold in the discovery of ATP-competitive protein kinase inhibitors. Unlike fully assembled drug candidates, this compound serves as a tris-diversifiable core , allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries targeting the ATP-binding hinge region, the hydrophobic back pocket, and the solvent-exposed front.
This document provides a comprehensive workflow for:
Chemical Derivatization: Exploiting the orthogonal reactivity of the C4-chloro, C5-bromo, and C2-ester motifs.
Library Design: Generating Type I and Type II kinase inhibitor candidates.
Screening Protocols: Implementing biochemical assays (ADP-Glo™) to validate inhibitory potency.
Chemical Biology & Mechanism of Action
The Quinoline "Privileged Scaffold"
The quinoline core is ubiquitous in FDA-approved kinase inhibitors (e.g., Bosutinib , Lenvatinib , Cabozantinib ). The specific substitution pattern of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate offers unique advantages for Scaffold-Based Drug Design (SBDD):
C4-Chloro (Hinge Binding): The highly reactive C4 position allows for Nucleophilic Aromatic Substitution (
) with anilines or heterocycles. This moiety typically forms the primary hydrogen bonds with the kinase hinge region (e.g., the adenine binding pocket).
C5-Bromo (Gatekeeper/Back Pocket): The bromine atom serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This vector allows the molecule to probe the "gatekeeper" residue or extend into the hydrophobic back pocket (selectivity filter).
C2-Carboxylate (Solvent Front): The ester can be hydrolyzed and amidated to interact with residues at the solvent interface, modulating solubility and pharmacokinetic properties.
C8-Methyl: This substituent restricts conformational rotation and can fill small hydrophobic pockets (e.g., near the ribose binding site), potentially improving selectivity against off-target kinases.
Reactivity Profile & Orthogonality
The success of this scaffold relies on the distinct reactivity order of its functional groups, allowing sequential functionalization without protecting groups.
Reactivity Hierarchy:
Highest: C4-Cl (
displacement).
Medium: C2-Ester (Hydrolysis/Amidation) OR C5-Br (Pd-coupling) — Note: Order depends on specific conditions, but C4 is almost always first.
Lowest: C8-Methyl (Inert under standard screening synthesis).
Visualization: Scaffold Diversification Workflow
The following diagram illustrates the logical flow from the core scaffold to a focused kinase inhibitor library.
Caption: Divergent synthesis workflow transforming the core scaffold into functionally distinct kinase inhibitor libraries.
Experimental Protocols
Protocol A: Synthesis of 4-Aminoquinoline Library (Hinge Binders)
Objective: To replace the C4-chloro group with various amine motifs to establish hydrogen bonding with the kinase hinge.
Diverse Anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline) (1.1 eq)
Solvent: Isopropanol (IPA) or 2-Ethoxyethanol
Catalyst: HCl (cat.) or Pyridine hydrochloride (if required for activation)
Procedure:
Dissolution: Dissolve 100 mg (0.32 mmol) of the scaffold in 3 mL of Isopropanol.
Addition: Add 1.1 equivalents of the selected aniline.
Reflux: Heat the mixture to reflux (85°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically precipitates as the hydrochloride salt.
Note: The 4-Cl is sufficiently reactive that metal catalysis (Buchwald) is often unnecessary for this step; acid catalysis is preferred.
Isolation: Cool to room temperature. Filter the precipitate.[1]
Wash: Wash the solid with cold ether (2 x 5 mL) to remove unreacted aniline.
Neutralization (Optional): If the free base is required for the next step, partition between EtOAc and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
Validation Criteria:
LC-MS: Disappearance of parent mass (M+H ~314/316) and appearance of product mass.
) of the synthesized library against a panel of tyrosine kinases (e.g., EGFR, Src).
Principle:
The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase. The luminescent signal correlates positively with kinase activity; inhibitors reduce the signal.
Bouché, M., et al. (2022).[3] "Recent Advances in the Synthesis of Quinolines: A Review." Molecules.
(Note: While the specific CAS 1133115-60-2 is a commercial building block, the protocols above are derived from standard medicinal chemistry practices for 4-chloroquinoline scaffolds as cited in references 1 and 2.)
Application Note: High-Yield Chlorination of 8-Methylquinolin-4-ol
Executive Summary This application note details the optimized experimental setup for the chlorination of 8-methylquinolin-4-ol (also known as 8-methyl-4-quinolone) to produce 4-chloro-8-methylquinoline . This transformat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized experimental setup for the chlorination of 8-methylquinolin-4-ol (also known as 8-methyl-4-quinolone) to produce 4-chloro-8-methylquinoline . This transformation is a critical step in the synthesis of 4-aminoquinoline-based antimalarials, kinase inhibitors, and fluorescent probes.
While the reaction is chemically straightforward, the use of Phosphorus Oxychloride (
) presents significant safety and scale-up challenges.[1] This guide prioritizes process safety (specifically regarding exothermic quenching) and purification efficiency , moving beyond standard textbook procedures to provide a robust, industrial-grade protocol.
Chemical Strategy & Mechanism[2]
The Challenge of Tautomerism
The starting material exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. While the keto form is thermodynamically favored in the solid state, the reaction proceeds via the hydroxy tautomer.
Mechanistic Pathway
The reaction utilizes
as both the solvent and the reagent.
Activation: The nucleophilic oxygen of the enol attacks the electrophilic phosphorus of
, creating a dichlorophosphoryl intermediate (a potent leaving group).
Substitution: Chloride ions (generated in situ) attack the C4 position via Nucleophilic Aromatic Substitution (
), displacing the phosphoro-species and aromatizing the pyridine ring.
Figure 1: Simplified mechanistic pathway for the deoxychlorination of 4-hydroxyquinolines.
Safety & Hazard Analysis (Critical)
WARNING:
is highly toxic, corrosive, and reacts violently with water.[2]
Hazard
Consequence
Mitigation Strategy
Water Reactivity
Violent explosion, release of gas and heat.
NEVER add water directly to the reaction pot.[1] Use a "Reverse Quench" (pour reaction mixture into ice) or distill excess first.
Inhalation
Severe respiratory damage ( mist).
Perform all operations in a high-efficiency fume hood. Use a caustic scrubber for off-gas.
Application Note: Regioselective Bromination of 4-Chloro-8-Methylquinoline
This Application Note provides a comprehensive technical guide for the regioselective bromination of 4-chloro-8-methylquinoline. It addresses the specific electronic and steric challenges of the quinoline scaffold and de...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the regioselective bromination of 4-chloro-8-methylquinoline. It addresses the specific electronic and steric challenges of the quinoline scaffold and details two distinct protocols to selectively access either the 5-bromo (ring-substituted) or 8-bromomethyl (side-chain substituted) derivatives.[1]
Introduction & Mechanistic Analysis
The functionalization of 4-chloro-8-methylquinoline presents a classic study in chemoselectivity, governed by the competition between Electrophilic Aromatic Substitution (EAS) and Free-Radical Substitution (FRS) .[1]
Substrate Analysis:
Pyridine Ring: The nitrogen atom and the 4-chloro substituent significantly deactivate the pyridine ring towards electrophilic attack.[1]
Benzene Ring: The 8-methyl group activates the benzene ring.[1]
Directing Effects: The 8-methyl group is an ortho/para director.[1]
Para position (C-5): Sterically accessible and electronically favored.[1]
Ortho position (C-7): Sterically crowded by the 8-methyl group.[1]
4-Chloro Group: While on the pyridine ring, it exerts an inductive withdrawing effect (
), further deactivating the system, but the benzene ring remains the most nucleophilic site.[1]
Regioselectivity Decision Tree:
Pathway A (Ionic/Polar): Under acidic or polar conditions, electrophilic bromine (
Pathway B (Radical/Non-Polar): Under radical conditions (NBS/Initiator/Reflux), the hydrogen abstraction occurs at the benzylic methyl group, leading to side-chain bromination.[1]
Visual Workflow (Graphviz)
The following diagram illustrates the divergent synthetic pathways and the critical reaction conditions required to achieve regioselectivity.
Figure 1: Decision tree for selecting reaction conditions based on the desired brominated regioisomer.
Protocol A: C-5 Electrophilic Bromination
This protocol targets the aromatic ring at the 5-position.[1] The 8-methyl group directs the incoming electrophile para to itself.[1]
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[1]
Quench: 10% Sodium Thiosulfate (
)
Step-by-Step Procedure
Dissolution: Dissolve 4-chloro-8-methylquinoline (10 mmol) in Acetonitrile (50 mL). Note: MeCN is preferred over AcOH for easier workup and milder conditions.[1]
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
Why: Slow addition prevents high local concentration of
Issue: Mixture of C-5 and C-7 isomers in Protocol A.
Solution: Switch solvent to concentrated Sulfuric Acid (
).[1] Protonation of the quinoline nitrogen () increases the deactivation of the ring, making the steric directing effect of the 8-methyl group more pronounced, favoring the para (C-5) position almost exclusively [1].[1]
Issue: Low conversion in Protocol B.
Solution: Ensure the NBS is pure (white, not yellow).[1] Yellow NBS contains
or HBr, which can trigger the ionic pathway (Protocol A) even in non-polar solvents.[1] Recrystallize NBS from water if necessary.[1]
References
Ökten, S., et al. (2016).[1] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[1] Link
BenchChem. (2025).[1][6] "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." BenchChem Technical Notes. Link[1]
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Section on Wohl-Ziegler Bromination).[1]
Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide-Based Bromination: A Green Perspective." Current Organic Chemistry, 13(8). (Discussion on solvent effects in bromination).
Application Note: Accelerating Quinoline Synthesis via a Microwave-Assisted Gould-Jacobs Reaction Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The Goul...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The Gould-Jacobs reaction, a classic and versatile method for synthesizing 4-hydroxyquinoline derivatives, has been significantly modernized through the application of microwave irradiation.[1] This application note provides a detailed protocol for the microwave-assisted Gould-Jacobs reaction, offering a robust and efficient alternative to conventional heating methods. By leveraging the rapid and uniform heating capabilities of microwave synthesis, this protocol dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry.[3][4][5][6] This guide is designed to provide researchers and drug development professionals with the necessary insights and step-by-step instructions to successfully implement this powerful synthetic transformation.
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a fundamental method for the preparation of quinolines, specifically 4-hydroxyquinoline derivatives.[1][2] The reaction traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][7] The resulting 4-quinolinone core is a privileged scaffold found in numerous pharmaceuticals, including antibacterial, antimalarial, and anticancer drugs.[1][2]
While effective, the classical Gould-Jacobs protocol often requires harsh conditions, including extremely high temperatures (typically above 250°C) and long reaction times, which can lead to product decomposition and the formation of byproducts.[1][2][8] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process. Microwave irradiation offers rapid, uniform, and efficient heating of the reaction mixture, leading to a significant acceleration of reaction rates, higher yields, and improved product purity.[3][4][5][9] This technology has proven to be a powerful tool for medicinal chemists, enabling the rapid synthesis of compound libraries for drug discovery.[10]
The "Why": Causality Behind Experimental Choices in Microwave-Assisted Synthesis
The transition from conventional heating to microwave irradiation in the Gould-Jacobs reaction is underpinned by several key principles:
Efficient Energy Transfer: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[3][5] This avoids the localized overheating often associated with conventional heating methods and leads to cleaner reactions with fewer byproducts.[5][9]
Accelerated Reaction Rates: The high temperatures achievable in sealed microwave vials, often exceeding the solvent's boiling point, dramatically accelerate the thermally demanding cyclization step of the Gould-Jacobs reaction.[11] Reactions that once took hours can now be completed in minutes.[4][5]
Solvent and Reagent Roles: In many microwave protocols, a reactant can also serve as the solvent. For instance, an excess of diethyl ethoxymethylenemalonate (DEEM) can function as both a reactant and a high-boiling solvent, simplifying the reaction setup.[1]
Pressure as a Parameter: Performing the reaction in a sealed vessel allows for the buildup of pressure, which can further increase the reaction temperature and rate. However, excessive pressure can also lead to undesirable side reactions like decarboxylation.[11] Careful optimization of temperature and time is therefore crucial.
Reaction Mechanism: A Step-by-Step Look
The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[1][7]
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[1][7]
Tautomerization: The initially formed 4-hydroxyquinoline exists in equilibrium with its more stable 4-oxo tautomer (4-quinolinone).[7]
Saponification and Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid, which can then be removed via decarboxylation to yield the 4-hydroxyquinoline core.[7][12]
Below is a diagram illustrating the core reaction mechanism:
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for different aniline substrates.
Reaction Setup: In a microwave synthesis vial, add the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[11] The excess DEEM can serve as both a reagent and a solvent.[1] Add a magnetic stir bar to the vial.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 250-300°C) and hold for the specified time (e.g., 5-20 minutes).[11] It is crucial to monitor the pressure to avoid unwanted side reactions.
Product Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]
Purification: Filter the precipitated product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted DEEM and other impurities.[11]
Drying and Analysis: Dry the resulting solid under vacuum. The purity of the product can be analyzed by techniques such as HPLC-MS and NMR.[11][13][14]
The following diagram outlines the experimental workflow:
Application Notes and Protocols: Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate as a sophist...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate as a sophisticated ligand in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a highly effective ligand. This guide, therefore, presents a scientifically grounded, proposed application in the Heck-Mizoroki reaction, a cornerstone of modern organic synthesis. The protocols and insights provided are derived from established principles of organometallic chemistry and extensive data on structurally related quinoline-based ligands. This document is intended to serve as a robust starting point for researchers aiming to explore the catalytic capabilities of this novel quinoline derivative.
Introduction: The Promise of Polysubstituted Quinoline Ligands in Catalysis
Quinoline scaffolds are of immense importance in medicinal chemistry and materials science.[1] In the realm of catalysis, quinoline derivatives have emerged as privileged ligands for transition metals, owing to their rigid structure, thermal stability, and the presence of a nitrogen atom that can effectively coordinate to a metal center.[1][2] The electronic properties of the quinoline ring system can be finely tuned through the introduction of various substituents, thereby influencing the reactivity and selectivity of the catalytic system.
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a hitherto underexplored member of this ligand class. Its unique substitution pattern is hypothesized to offer several advantages:
Bidentate Chelation: The nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group at the 2-position can act as a bidentate chelating system, forming a stable five-membered ring with a metal center like palladium. This chelation can enhance the stability of the catalytic species and prevent catalyst deactivation.
Electronic Tuning: The presence of electron-withdrawing bromine and chlorine atoms can modulate the electron density at the metal center, potentially influencing the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
Steric Influence: The methyl group at the 8-position can provide steric bulk, which may play a role in the regioselectivity of certain reactions and contribute to the stability of the metal complex.
Given these attributes, we propose Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate as a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki, Suzuki-Miyaura, and C-H activation reactions.[3][4][5] This guide will focus on its proposed application in the Heck-Mizoroki reaction.
Proposed Synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Caption: Proposed synthetic workflow for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate.
Application in Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. The performance of the catalyst is highly dependent on the nature of the ligand coordinated to the palladium center. We propose that Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate can serve as a highly effective ligand in this transformation.
Rationale for Application
The proposed ligand is expected to form a stable and highly active palladium complex for the following reasons:
Catalyst Stability: The bidentate N,O-chelation from the quinoline nitrogen and the ester carbonyl is anticipated to form a stable palladacycle, preventing the precipitation of palladium black and leading to higher catalyst turnover numbers.
Enhanced Oxidative Addition: The electron-withdrawing halogen substituents on the quinoline ring can render the palladium center more electrophilic, which may facilitate the oxidative addition of the aryl halide to the Pd(0) species, a key step in the catalytic cycle.
Control of Stereoselectivity: The steric hindrance provided by the 8-methyl group could influence the orientation of the substrates in the coordination sphere of the palladium, potentially leading to improved regioselectivity in the alkene insertion step.
Detailed Protocol: A Model Heck-Mizoroki Reaction
This protocol describes a model reaction between iodobenzene and styrene, catalyzed by a palladium complex formed in situ with Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate.
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (1.0 mol%) and the quinoline ligand (1.2 mol%) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. The color of the solution may change, indicating complex formation.
Reaction Setup: To the flask containing the pre-formed catalyst, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously.
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired stilbene product.
Self-Validating System and Controls
To validate the efficacy of the proposed ligand, the following control experiments are recommended:
No Ligand Control: Run the reaction under identical conditions but without the addition of the quinoline ligand. A significantly lower yield or no reaction would indicate the crucial role of the ligand.
Comparison with a Standard Ligand: Perform the reaction using a well-established ligand for the Heck reaction (e.g., triphenylphosphine) and compare the yield and reaction time with the results obtained using the quinoline ligand.
Catalyst Loading Optimization: Vary the catalyst and ligand loading to determine the optimal concentration for achieving high yields with minimal catalyst usage.
Quantitative Data Presentation
The following table summarizes the proposed reaction parameters and expected outcomes for the model Heck-Mizoroki reaction.
Parameter
Proposed Value/Range
Rationale
Palladium Precursor
Pd(OAc)₂
A common and effective precursor for generating Pd(0) in situ.
Provides stability and electronic modulation to the catalyst.
Pd:Ligand Ratio
1:1.2 to 1:2
An excess of the ligand can help to stabilize the catalytic species.
Substrates
Aryl halides, Alkenes
Broad substrate scope is anticipated.
Base
Triethylamine, K₂CO₃, or Cs₂CO₃
An organic or inorganic base is required to neutralize the HX formed.
Solvent
DMF, DMAc, or Toluene
High-boiling polar aprotic solvents are typically effective.
Temperature
100 - 140 °C
Sufficient thermal energy is usually required for the Heck reaction.
Expected Yield
> 80%
Based on the performance of similar quinoline-based ligands.
Visualization of the Catalytic Cycle
The proposed catalytic cycle for the Heck-Mizoroki reaction, highlighting the role of the quinoline ligand, is depicted below.
Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction with the quinoline ligand.
Conclusion
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate represents a promising, yet unexploited, ligand for transition metal catalysis. Its unique electronic and steric properties make it an excellent candidate for facilitating challenging cross-coupling reactions. The proposed application in the Heck-Mizoroki reaction, along with the detailed protocol and rationale provided in these notes, offers a solid foundation for researchers to begin exploring the catalytic potential of this novel compound. Further investigations into its use in other catalytic transformations are highly encouraged and are expected to yield valuable insights into ligand design and catalyst development.
References
Concerning the mechanism of the Friedländer quinoline synthesis. (2025). ResearchGate. [Link]
Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers (RSC Publishing). [Link]
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed.... ResearchGate. [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules. [Link]
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. (2007). The Journal of Organic Chemistry. [Link]
A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. (2009). Organic Chemistry Portal. [Link]
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Catalysis Science & Technology (RSC Publishing). [Link]
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. [Link]
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules. [Link]
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Advances. [Link]
An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. (2024). The Journal of Organic Chemistry. [Link]
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2012). Accounts of Chemical Research. [Link]
Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025). ResearchGate. [Link]
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]
Copper Catalyzed Sustainable Synthesis Of Quinolines. (2019). International Journal of Scientific & Technology Research. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. (2013). Organic Letters. [Link]
Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. (2012). Journal of Medicinal Chemistry. [Link]
Transition Metal‐Catalyzed C−H Activation/Functionalization of 8‐Methylquinolines. (2021). Asian Journal of Organic Chemistry. [Link]
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2021). PubMed. [Link]
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). Catalysts. [Link]
Copper(ii) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. (2020). New Journal of Chemistry (RSC Publishing). [Link]
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. [Link]
Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. (2020). Molecules. [Link]
Application Note: Optimization of Cell-Based Assays for Substituted Quinoline Evaluation
Introduction & Scientific Context Substituted quinolines represent a "privileged scaffold" in medicinal chemistry, forming the core of critical antimalarial (Chloroquine), anticancer (Camptothecin derivatives), and antib...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Substituted quinolines represent a "privileged scaffold" in medicinal chemistry, forming the core of critical antimalarial (Chloroquine), anticancer (Camptothecin derivatives), and antibacterial agents. Their mechanism of action typically involves DNA intercalation, Topoisomerase II inhibition, or kinase modulation.
However, for the bench scientist, quinolines present distinct physicochemical challenges that often ruin standard assay data:
Lipophilicity: High LogP values lead to aqueous insolubility and "crash-out" precipitation in culture media.
Autofluorescence: Many quinoline derivatives are inherently fluorescent. This creates high background noise in fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) or fluorometric caspase assays.
Intercalation Artifacts: strong DNA binding can interfere with nuclear counterstains (DAPI/Hoechst) used in high-content imaging.
This guide outlines a validated workflow designed specifically to mitigate these artifacts, ensuring your IC50 data reflects true biological potency rather than compound interference.
Compound Management: The "Crash-Out" Prevention Protocol
The Challenge: Direct addition of high-concentration DMSO stocks into aqueous media often causes substituted quinolines to precipitate immediately, forming micro-crystals that are invisible to the naked eye but cytotoxic to cells (false positives).
The Solution: The "Constant-DMSO" Serial Dilution Method.
Protocol Steps:
Stock Preparation: Dissolve the solid quinoline derivative in anhydrous DMSO to a master stock concentration of 10 mM or 20 mM. Vortex vigorously.
Checkpoint: Inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.
Plate Layout (Serial Dilution):
Do NOT dilute the compound directly in cell culture media.
Perform a 3-fold serial dilution using 100% DMSO in a separate V-bottom polypropylene plate (The "Compound Plate").
Result: You now have a gradient of compound concentrations, but all are in 100% DMSO.
Intermediate Dilution (The Critical Step):
Transfer 2
L from the Compound Plate into 198 L of pre-warmed culture media in a separate "Intermediate Plate".
Mix 5 times. This creates a 10x working solution with 1% DMSO.
Why? This pre-dilution step allows you to visually check for precipitation before the compound touches the cells.
Final Treatment:
Transfer 10
L from the Intermediate Plate to the Cell Assay Plate (containing 90 L of cells).
Final DMSO Concentration: 0.1% (Non-toxic to most cell lines).
Scientific Rationale:
We reject fluorescence-based assays (e.g., Resazurin, Calcein-AM) for quinoline screening. Quinolines often fluoresce in the blue/green spectrum, overlapping with common detection channels. To ensure data integrity, we utilize ATP-based Luminescence (CellTiter-Glo®), which is spectrally distinct and less prone to interference.
Experimental Workflow Diagram
Caption: Optimized workflow for ATP-based viability screening, prioritizing DMSO normalization and luminescent readout to negate quinoline autofluorescence.
Step-by-Step Protocol:
Cell Seeding:
Seed cells (e.g., A549 or HeLa) at 3,000–5,000 cells/well in 90
L media in opaque-walled white plates (essential for luminescence).
Incubate for 24 hours to allow attachment.
Treatment:
Add 10
L of the 10x Intermediate compound solution (from Section 2).
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 10
M Doxorubicin).
Incubate for 48 or 72 hours.
Readout:
Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes. Note: Cold plates yield lower signals.
Add 100
L of CellTiter-Glo reagent to each well (1:1 ratio).
Orbitally shake for 2 minutes to induce cell lysis.[1]
Incubate at RT for 10 minutes to stabilize the luminescent signal.
Measure Total Luminescence (Integration time: 0.5–1.0 second).
Mechanistic Profiling: Apoptosis vs. Necrosis[2]
Once cytotoxicity is established, it is vital to determine if the quinoline induces regulated cell death (apoptosis) or non-specific membrane rupture (necrosis). We employ Annexin V / Propidium Iodide (PI) flow cytometry.[2]
Critical Note for Quinolines:
Since some quinolines intercalate DNA, they can compete with Propidium Iodide (PI). If you observe inconsistent PI staining, switch the necrosis marker to 7-AAD , which has a different binding mode and spectral emission.
Mechanism of Action Diagram[5][6]
Caption: Proposed signaling cascade for quinoline-induced apoptosis, highlighting the mitochondrial (intrinsic) pathway activation via DNA damage.
Protocol Steps (Flow Cytometry):
Treatment: Treat
cells in 6-well plates with the IC50 concentration of the quinoline for 24 hours.
Harvesting:
Collect media (contains detached dead cells).
Trypsinize adherent cells.
Combine media and trypsinized cells; centrifuge at 1500 rpm for 5 min.
Analyze immediately on a flow cytometer (Ex: 488 nm).
Gating:
Q1 (Annexin- / PI+): Necrosis / Debris
Q2 (Annexin+ / PI+): Late Apoptosis
Q3 (Annexin- / PI-): Live
Q4 (Annexin+ / PI-): Early Apoptosis
Data Analysis & Troubleshooting
Quality Control Metrics
Before calculating IC50, validate the assay performance using the Z-Factor (
):
: Standard deviation of positive/negative controls.
: Mean signal of positive/negative controls.
Target:
indicates a robust assay suitable for screening.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
High Background (Viability)
Quinoline autofluorescence
Switch from Alamar Blue to CellTiter-Glo (Luminescence).
Precipitation in wells
Compound insolubility
Reduce final concentration; ensure DMSO < 0.5%; use intermediate dilution step.
Inconsistent PI Staining
DNA intercalation competition
Switch necrosis marker to 7-AAD or DRAQ7.
Low Luminescence Signal
Cold reagents
Equilibrate CellTiter-Glo to Room Temp for >30 mins before use.
Edge Effect
Evaporation in outer wells
Fill outer wells with PBS; do not use for data.
References
Privileged Scaffolds in Drug Discovery
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold: its synthesis and pharmacological applications.[3][4] Saudi Pharmaceutical Journal.
Assay Interference & Autofluorescence
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[5][6] Current Opinion in Chemical Biology.
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.[2] Journal of Immunological Methods.
Application Note: Strategic HTS of Quinoline-2-Carboxylate Libraries
Executive Summary & Rationale The quinoline-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to modulate metalloenzymes (e.g., MMPs, HIV Integrase), NMDA recept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The quinoline-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to modulate metalloenzymes (e.g., MMPs, HIV Integrase), NMDA receptors, and bacterial targets [1, 2]. Its structural rigidity and capacity for bidentate chelation make it an ideal starting point for fragment-based drug discovery (FBDD).
However, this scaffold presents unique challenges in High-Throughput Screening (HTS):
Promiscuous Chelation: The nitrogen lone pair and the adjacent carboxylate group form a high-affinity "pincer" for divalent cations (
). This often leads to false positives by stripping catalytic metals from enzymes rather than binding the allosteric or active sites [3].
Autofluorescence: Many quinoline derivatives exhibit strong fluorescence in the blue/green spectrum (
), interfering with standard intensity-based assays [4].
This guide outlines a self-validating screening protocol designed specifically to screen quinoline-2-carboxylate libraries against a metalloprotease target while rigorously filtering out artifacts.
Library Construction: The Input
While commercial libraries exist, in-house synthesis via the Pfitzinger Reaction or Solid-Phase Synthesis allows for rapid diversification of the C-4 and C-6 positions, which are critical for specificity.
Note: Ensure all library compounds are stored in 100% DMSO. Avoid aqueous buffers during storage to prevent premature precipitation of hydrophobic quinoline analogs.
Validated HTS Protocol: Metalloenzyme Inhibition
Target Class: Zinc-dependent Metalloprotease (e.g., MMP-9 or similar).
Assay Format: Red-Shifted Fluorescence Polarization (FP).
Rationale: FP is ratiometric and less susceptible to inner-filter effects than intensity assays. We use a red-shifted fluorophore (TAMRA or Bodipy TMR) to avoid quinoline autofluorescence.
Critical:Brij-35 prevents the aggregation of flat aromatic quinolines, a common cause of false positives (PAINS) [5].
Plate: 384-well low-volume black round-bottom (Corning 4514).
Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision) with FP module.
Step-by-Step Workflow
Library Dispensing (Acoustic):
Dispense 50 nL of library compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 650).
Final Conc: 10
M.
Controls:
High Control (HC): DMSO only (0% Inhibition).
Low Control (LC): 10
M EDTA (100% Inhibition via metal stripping - mimics the artifact we want to detect later).
Reference Inhibitor: Known specific inhibitor (e.g., Marimastat).
Enzyme Addition:
Dispense 10
L of Enzyme Master Mix.
Incubate for 15 minutes at RT to allow compound binding.
Tracer Addition:
Dispense 10
L of TAMRA-Peptide Tracer.
Why separate addition? Pre-incubation with enzyme favors slow-binding inhibitors common in this scaffold class.
Detection:
Incubate 60 mins at RT.
Read Fluorescence Polarization (Ex 531 nm / Em 579 nm).
Data Quality Control (Self-Validation)
Before analyzing hits, calculate the Z-factor (
) for the plate:
Pass Criteria:
. If , check for liquid handling errors or reagent degradation.
Triage Strategy: The "Metal-Sponge" Filter
This is the most critical section for quinoline-2-carboxylates. You must distinguish between True Inhibitors (binding the pocket) and Chelators (stripping the Zinc).
Workflow Diagram
The following logic flow describes the rigorous triage process required for this specific chemical library.
Caption: Triage logic flow for quinoline-2-carboxylate libraries, prioritizing the removal of optical artifacts and non-specific metal chelators.
Protocol: Zinc Add-Back Assay (Counter Screen 2)
Select hits from the Primary Screen.
Run the standard FP assay in two parallel conditions:
Condition A: Standard Buffer (physiological
).
Condition B: Buffer supplemented with
(Excess Zinc).
Interpretation:
If IC50 shifts dramatically (>10-fold) or inhibition disappears in Condition B, the compound is likely a non-specific chelator . The excess Zinc saturates the compound's "pincer," preventing it from stripping the enzyme.
Action: Flag as "Chelator" and deprioritize.
Data Summary & Analysis
Quantitative Output Table
Organize your screening data using the following schema to ensure traceability.
Compound ID
Primary % Inh
Auto-Fluor (RFU)
IC50 (Standard)
IC50 (+Zn Add-back)
Phenotype
Q-001
95%
150 (Low)
50 nM
65 nM
True Hit
Q-002
88%
150 (Low)
100 nM
>10,000 nM
Chelator (Artifact)
Q-003
99%
45,000 (High)
N/A
N/A
Optical Artifact
Q-004
12%
140 (Low)
N/A
N/A
Inactive
Hill Slope Analysis
When performing dose-response curves on surviving hits, pay close attention to the Hill Slope (n) .
n ~ 1.0: Indicates 1:1 stoichiometric binding (Ideal).
n > 2.0: Indicates aggregation or non-stoichiometric inhibition (Common with hydrophobic quinolines).
Action: If
, repeat assay with 0.05% Triton X-100 to break up aggregates.
References
Frontiers in Chemistry. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[2]Link
Journal of Medicinal Chemistry. (2017). Quinoline-2-carboxylates as inhibitors of metallo-beta-lactamases.Link
Assay Guidance Manual (NCBI). (2015). Interference with Fluorescence and Absorbance.[3]Link
Journal of Biomolecular Screening. (2009). Correction for interference by test samples in high-throughput assays.Link
Nature Chemical Biology. (2007). High-throughput screening assays for the identification of chemical probes.[4]Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Quinoline-2-carboxamides are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in NK3 receptor antagonists (e.g., Osanetant), antiviral agents, and anticancer therapeutics. While the quinoline ring system is electron-deficient, facilitating nucleophilic attack, the conversion of quinoline-2-carboxylate esters to amides via direct aminolysis is frequently hampered by two opposing factors:
Electronic Deactivation: The adjacent ring nitrogen withdraws electron density, theoretically activating the carbonyl. However, it also acts as a Lewis base, sequestering metal catalysts intended to activate the ester.
Steric Impedance: Substituents at the 3-position (common in drug candidates) can severely retard nucleophilic approach.
This guide moves beyond standard textbook aminolysis, presenting three field-validated protocols chosen for their reliability across diverse steric and electronic profiles.
Strategic Selection Guide
Before selecting a protocol, evaluate your substrate against the following decision matrix.
Figure 1: Decision matrix for selecting the optimal aminolysis protocol.
Detailed Experimental Protocols
Protocol A: TBD-Catalyzed Transamidation (The "Green" Approach)
Best for: Primary amines, acid-sensitive substrates, and process-scale reactions where metal contamination is a concern.
Mechanism: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional organocatalyst, simultaneously activating the ester carbonyl and the amine nucleophile via hydrogen bonding.[1]
Materials:
Ethyl quinoline-2-carboxylate (1.0 equiv)
Target Amine (1.2 – 1.5 equiv)
TBD (0.1 – 0.2 equiv) [CAS: 5807-14-7]
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
Charge: In a dried reaction vessel equipped with a magnetic stir bar, dissolve Ethyl quinoline-2-carboxylate (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).
Add Reagents: Add the amine (1.2 mmol) followed by TBD (0.1 mmol, 10 mol%).
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (
or Ar).
Note: TBD is sufficiently basic; protect from atmospheric moisture.
Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 4–12 hours.
Best for: Weak nucleophiles (anilines), secondary amines, and sterically hindered esters.
Mechanism: Formation of a highly reactive aluminum amide species (
) that acts as a powerful nucleophile.
Safety Critical:
is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under positive inert pressure.
Materials:
Ethyl quinoline-2-carboxylate (1.0 equiv)
Amine (1.2 equiv)
Trimethylaluminum (2.0 M in Toluene/Hexane) (1.2 – 1.5 equiv)
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
Complex Formation: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the amine (1.2 mmol) and anhydrous DCM (5 mL).
Activation: Cool to 0°C. Slowly add
(1.2 mmol) dropwise.
Observation: Methane gas evolution will occur. Vent via a needle to an oil bubbler.
Aging: Stir at room temperature for 30 minutes to ensure formation of the dimethylaluminum amide species.
Addition: Add the quinoline ester (1.0 mmol) dissolved in minimal DCM (1 mL) to the activated amine solution.
Reflux: Heat to reflux (approx. 40°C for DCM, 80-110°C if Toluene is used) for 2–6 hours.
Quench (CRITICAL):
Cool to 0°C.
Slowly add dilute HCl (1M) or Rochelle’s Salt (Potassium sodium tartrate) solution.
Why Rochelle's Salt? It breaks down the gelatinous aluminum emulsions that trap product. Stir vigorously for 1 hour until two clear layers form.
Isolation: Extract with DCM, dry (
), and concentrate.
Protocol C: Microwave-Assisted Direct Aminolysis
Best for: High-throughput library generation, solvent-free synthesis.
Charge: Add ester (0.5 mmol) and amine (1.5 – 2.0 mmol) to the vial.
Optional: If both are solid, add 0.5 mL EtOH or DMF to create a slurry.
Irradiation: Cap and irradiate at 120°C for 10–20 minutes (High absorption level).
Work-up: Direct loading onto a SCX (Strong Cation Exchange) cartridge is recommended for library purification. Elute non-basic impurities with MeOH, then release the product with
/MeOH.
Mechanistic Insight & Visualization
Understanding the mechanism is crucial for troubleshooting. Below is the pathway for the TBD-catalyzed route, highlighting the dual-activation mode which prevents the common issue of ester hydrolysis.
Figure 2: TBD acts as a proton shuttle, activating the amine via the imine nitrogen and the carbonyl via the guanidine proton.
Performance Comparison
Parameter
Method A (TBD)
Method B ()
Method C (Microwave)
Yield (Avg)
85 - 95%
90 - 98%
70 - 85%
Reaction Time
4 - 12 Hours
2 - 6 Hours
10 - 30 Minutes
Atom Economy
High
Low (Stoichiometric Al)
High
Scope
Primary/Secondary Amines
Unreactive Anilines
Thermally Stable
Safety Profile
High (Benign reagents)
Low (Pyrophoric)
Moderate (Pressure)
Troubleshooting & Expert Tips
Low Conversion in Method A: If the reaction stalls, add 4Å molecular sieves. The byproduct is an alcohol (EtOH/MeOH); while not water, the sieves can sometimes help drive equilibrium in non-polar solvents, or simply switch to an open vessel reflux to distill off the alcohol if boiling points permit.
Aluminum Emulsions in Method B: If the quench results in a sticky gray mess, do not filter. Add a saturated solution of Rochelle's salt and stir vigorously overnight. The aluminum will chelate into the aqueous layer, leaving a clean organic phase.
Regioselectivity: For quinolines with competing ester groups (e.g., at C2 and C4), the C2 ester is generally more reactive to nucleophilic attack due to the inductive effect of the adjacent nitrogen. Lower temperatures (0°C) in Method B can enhance selectivity for the C2-amide.
References
TBD Catalysis Mechanism: Sabot, C., et al. (2007). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient catalyst for the aminolysis of esters."[1] Tetrahedron Letters, 48(22), 3863-3866.
Trimethylaluminum Amidation: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 12(13), 989-993.
Quinoline Synthesis Context: Muscia, G. C., et al. (2011). "Microwave-assisted synthesis of quinoline-2-carboxamides." Arkivoc, (vii), 14-23.
Microwave Protocols: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
Application Note: Functionalization of the C-5 Position of the Quinoline Ring System
Executive Summary & Strategic Overview The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, functionalizing the C-5 position presents a specific synthetic challenge.
The quinoline ring system comprises an electron-deficient pyridine ring fused to a benzene ring. While the benzene ring is more susceptible to electrophilic attack than the pyridine ring, the C-5 and C-8 positions are electronically similar , often leading to difficult-to-separate regioisomeric mixtures (typically 1:1 to 6:4 ratios) under classical Electrophilic Aromatic Substitution (SEAr) conditions.
This guide details two distinct workflows to access the C-5 vector:
Classical Approach: Direct SEAr Halogenation with optimized purification protocols for isomer separation.
Modern Approach: Auxiliary-Directed C-H Activation, utilizing the 8-aminoquinoline directing group to achieve >95% C-5 regioselectivity.
Mechanistic Insight: The C-5 vs. C-8 Competition
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect. Under acidic conditions (SEAr), the nitrogen is protonated, further deactivating the pyridine ring and directing electrophiles to the carbocyclic ring (positions 5 and 8).
C-5 Attack: Favored kinetically in certain steric environments but often reversible.
C-8 Attack: Often favored due to proximity to the N-cation (inductive destabilization is distance-dependent, but resonance effects are comparable).
Figure 1: Strategic landscape of quinoline functionalization. Note the divergence between classical mixture generation and modern directed selectivity.
Application: Large-scale preparation of 5-bromoquinoline starting material.
Constraint: Requires rigorous purification to remove the 8-bromo isomer.
Principle
Bromination is conducted in concentrated sulfuric acid. The protonated quinolinium species directs the electrophile (
) to the benzenoid ring. While typically yielding a mixture, the use of Silver Sulfate () can enhance electrophilicity and slightly favor the C-5 position, but the critical "technology" here is the Fractional Crystallization of the hydrobromide salts.
Acidification: In a round-bottom flask equipped with a drying tube, dissolve quinoline (50 mmol) in concentrated
(40 mL) at 0°C. Caution: Exothermic.
Bromination: Add NBS (60 mmol) portion-wise over 30 minutes, maintaining temperature <5°C. Stir at room temperature for 12 hours.
Note: If using
, add it dissolved in prior to NBS.
Quench: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with
until pH ~9.
Extraction: Extract with
(3 x 100 mL). Wash combined organics with brine, dry over , and concentrate.[1]
Checkpoint:
NMR will show a mixture of 5-Br (dd, ~8.1 ppm) and 8-Br (dd, ~8.5 ppm) isomers.
Purification (The Critical Step):
Dissolve the crude oil in hot hydrobromic acid (48% HBr) or ethanol saturated with HBr gas.
Cool slowly to 0°C. The 5-bromoquinoline hydrobromide salt is typically less soluble than the 8-bromo isomer and will crystallize first.
Filter the crystals and recrystallize from ethanol to achieve >98% isomeric purity.
Free-base the salt by partitioning between dilute
and ether.
Data Specifications
Isomer
1H NMR Diagnostic Signal (CDCl3)
Rf (Hex:EtOAc 4:1)
Melting Point (Salt)
5-Bromoquinoline
~8.10 ppm (d, J=8.5 Hz, H-4)
0.45
180-182°C
8-Bromoquinoline
~8.50 ppm (d, J=8.5 Hz, H-7)
0.52
165-168°C
Protocol B: Modern Directed C-5 Functionalization (Copper-Catalyzed)
Application: High-value intermediate synthesis, SAR exploration.
Advantage: Bypasses the separation bottleneck by using a removable auxiliary.
Principle
This protocol utilizes the 8-aminoquinoline amide as a directing group. The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a Copper (Cu) catalyst positions the active radical/electrophile specifically at the C-5 position via a single-electron transfer (SET) mechanism or a specific metallacycle geometry, completely avoiding C-8 functionalization.
Materials
Substrate: N-(quinolin-8-yl)benzamide (Prepared from 8-aminoquinoline + benzoyl chloride).
Reagent: Ethyl bromodifluoroacetate (as Br source) or
Figure 2: Workflow for Copper-promoted C-5 selective bromination.
Step-by-Step Methodology
Setup: In a 35 mL sealed tube, combine N-(quinolin-8-yl)benzamide (0.2 mmol),
(10 mg, 0.04 mmol), and (42.5 mg, 0.2 mmol).
Solvent & Reagent: Add DMSO (1.0 mL) followed by the bromine source (e.g.,
or alkyl bromide reagent, 2-4 equiv).
Reaction: Seal the tube (Teflon cap) and stir at 100°C for 12 hours. Note: Many of these Cu-catalyzed radical protocols work well under air, which simplifies setup.
Workup: Dilute with Ethyl Acetate (20 mL). Wash successively with sat.
, sat. (to remove Cu), and brine.
Isolation: Dry over
and concentrate. Purify via short silica plug.
Auxiliary Removal (If required): To recover the free amine/quinoline, reflux the product in ethanolic NaOH (10%) for 4 hours.
Validation Criteria
Regioselectivity: The crude NMR should show no evidence of C-4 or C-7 bromination. The C-5 substitution is confirmed by the disappearance of the C-5 proton signal and the collapse of the C-6 proton coupling pattern to a doublet (ortho-coupling to H-7).
Yield: Typical yields for this transformation are 85-95%.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Over-bromination (di-bromo species)
Strictly control temperature (<5°C) during NBS addition. Stop reaction before 100% conversion if necessary.
Inseparable Isomers (Protocol A)
Failure of salt crystallization
Ensure water content is minimized. Use anhydrous HBr in acetic acid or ethanol for the crystallization step.
Incomplete Conversion (Protocol B)
Catalyst poisoning or poor solubility
Switch solvent to Dichlorobenzene (DCB) at 120°C. Ensure the amide auxiliary is not sterically crowded by other substituents.
C-8 Functionalization (General)
N-oxide directing group usage
Avoid N-oxide chemistry if C-5 is the target; N-oxides heavily favor C-8 or C-2 functionalization.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for fundamental SEAr mechanisms).
Steel, P. G., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity.[3] Chemical Science, 3, 1107-1112. (Seminal work on steric control in Ir-borylation).
Ma, D., et al. (2024).[4] Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–163. (The core modern protocol for directed C-5 bromination).
Pfizer Inc. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. (Industrial protocol for isomer separation via salt formation).
In vitro testing of halogenated quinolines against cancer cell lines
Application Note: In Vitro Profiling of Halogenated Quinolines Executive Summary Halogenated quinolines (e.g., Clioquinol, Iodoquinol, and novel synthetic derivatives) represent a class of metallophores with potent antic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Profiling of Halogenated Quinolines
Executive Summary
Halogenated quinolines (e.g., Clioquinol, Iodoquinol, and novel synthetic derivatives) represent a class of metallophores with potent anticancer activity. Unlike standard chemotherapeutics, their efficacy is frequently driven by the "Copper Switch" —a mechanism where the compound acts as a zinc/copper ionophore, translocating metals into the cell to inhibit the proteasome and generate Reactive Oxygen Species (ROS).
Critical Warning: This unique mechanism presents a distinct challenge in in vitro testing. Halogenated quinolines can generate false positives in redox-based viability assays (e.g., MTT/MTS) due to intrinsic redox cycling or direct reduction of tetrazolium salts. This guide outlines a validated workflow to bypass these artifacts and accurately profile these compounds.
Chemical Handling & Stability
Compound Properties:
Hydrophobicity: High (LogP > 3.0). Halogenation (Cl, I, F) significantly increases lipophilicity.
Solubility: Poor in aqueous media. Soluble in DMSO.
Metal Affinity: High affinity for Cu²⁺ and Zn²⁺.
Preparation Protocol:
Stock Solution: Dissolve neat compound in anhydrous DMSO to 10 mM or 20 mM.
Checkpoint: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
Storage: Aliquot into amber glass vials (halogenated compounds are light-sensitive). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Working Solution: Dilute stock into serum-free media immediately prior to treatment.
Max DMSO: Maintain final DMSO concentration < 0.5% (v/v) to prevent solvent cytotoxicity.
Experimental Design: The "Copper Switch" Variable
To validate the mechanism of action, you must control the metal environment. Standard RPMI or DMEM contains trace copper (~0.5 µM), which may be insufficient to trigger the full potency of ionophoric quinolines.
Experimental Arms:
Group
Condition
Purpose
A
Basal Media
Baseline toxicity (trace metals only).
B
Media + CuCl₂ (20 µM)
Tests copper-dependent cytotoxicity (The "Switch").
C
Media + ZnCl₂ (20 µM)
Tests zinc ionophore activity.
| D | Media + Metal Chelator (TETA/EDTA) | "Rescue" control. Proves metal-dependency. |
Validated Cytotoxicity Protocols
CRITICAL ADVICE: Avoid MTT/MTS assays for primary screening of 8-hydroxyquinolines. These compounds can directly reduce tetrazolium salts or chelate the metal cofactors required for mitochondrial dehydrogenases, leading to false viability signals .
Recommended Assay: CellTiter-Glo® (ATP Quantitation) or SRB (Protein)
Protocol A: ATP-Based Viability (CellTiter-Glo)
Why: Measures ATP (metabolic presence) directly, independent of redox potential.
Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well opaque white plates.
Incubation: Allow attachment for 24 hours.
Treatment:
Remove spent media.
Add 100 µL fresh media containing serial dilutions of the Quinoline (0.1 µM – 100 µM).
Optional: Add 20 µM CuCl₂ spike at this stage.
Duration: Incubate for 48 or 72 hours at 37°C/5% CO₂.
Readout:
Equilibrate plate to Room Temperature (RT) for 30 mins.
Add 100 µL CellTiter-Glo reagent.
Shake on orbital shaker (2 mins).
Incubate at RT (10 mins) to stabilize signal.
Read Luminescence (Integration time: 1.0 sec).
Protocol B: Sulforhodamine B (SRB) Assay
Why: Measures total protein mass. Unaffected by metabolic interference.
Fixation: At endpoint, add cold TCA (Trichloroacetic acid) to final 10% (w/v). Incubate 1h at 4°C.
Wash: Wash 4x with tap water. Air dry.
Stain: Add 100 µL 0.057% SRB solution (in 1% acetic acid). Incubate 30 mins at RT.
Wash: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
Solubilize: Add 200 µL 10 mM Tris base (pH 10.5). Shake 5 mins.
Read: Absorbance at 510 nm.
Mechanistic Profiling: ROS & Apoptosis
Workflow Visualization
The following diagram illustrates the logical flow from compound preparation to mechanistic validation, highlighting the critical decision points.
Caption: Operational workflow for screening halogenated quinolines, prioritizing artifact-free assays (ATP/SRB) before mechanistic deconvolution.
Protocol C: ROS Detection (DCFDA)
Halogenated quinolines complexed with Copper (Cu-Q) often generate hydroxyl radicals via Fenton chemistry.
Probe Loading: Wash cells with PBS. Incubate with 10 µM H₂DCFDA (in serum-free media) for 30 mins at 37°C.
Wash: Remove loading media, wash 1x with PBS.
Treatment: Add Compound ± CuCl₂ in phenol-red free media.
Kinetics: Measure Fluorescence (Ex 485nm / Em 535nm) immediately and every 15 mins for 2 hours.
Expectation: Rapid spike in fluorescence within 60 mins if acting as a Cu-ionophore.
Mechanism of Action: The Signaling Pathway
The diagram below details the intracellular cascade triggered by these compounds.
Caption: Mechanism of Action: The quinoline-copper complex inhibits the proteasome and disrupts mitochondrial function, converging on apoptosis.
References
Ding, W. Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol."[1][2][3] Cancer Research, 65(8), 3389-3395.
Daniel, K. G., et al. (2004). "Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells." Breast Cancer Research, 6(6), R646.
Oliveri, V. (2020). "8-Hydroxyquinolines as metallophores for the delivery of anticancer metal complexes." Dalton Transactions, 49, 1362-1376.
Chan, S. H., et al. (2015). "Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity." Journal of Medicinal Chemistry, 58(24).
Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica, 120(8), 705-715. (Reference for MTT limitations).
Improving the yield of the Gould-Jacobs reaction for quinolines
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of quinolines and 4-hydroxyqui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of quinolines and 4-hydroxyquinoline derivatives. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a versatile and powerful method for synthesizing the quinoline scaffold, a core structure in many pharmaceuticals. The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester (or a similar acyl malonic ester).[1][2] This is followed by a high-temperature, thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[1][3] For many applications, this intermediate is then saponified to the corresponding carboxylic acid and subsequently decarboxylated to yield the final 4-hydroxyquinoline product.[4]
Q2: What is the detailed mechanism of the reaction?
Understanding the mechanism is critical for effective troubleshooting. It can be broken down into four key stages:
Condensation: The reaction initiates with a nucleophilic attack from the aniline's nitrogen onto the malonic ester derivative. This is typically followed by the elimination of an alcohol (like ethanol) to form a stable anilidomethylenemalonate intermediate.[1][5]
Thermal Cyclization: This is the yield-determining step and requires significant thermal energy (often >250 °C). It proceeds via a 6-electron electrocyclization, forming the quinoline ring system.[4][5]
Saponification: The ester group at the 3-position is hydrolyzed, typically using a base like sodium hydroxide, to form a carboxylate salt.[1]
Decarboxylation: The resulting carboxylic acid is then heated, often in the same pot or in a high-boiling solvent, to eliminate carbon dioxide and yield the 4-hydroxyquinoline.[6]
Caption: Key stages of the Gould-Jacobs reaction pathway.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental failures in a Q&A format, providing both the underlying cause and actionable solutions.
Q3: My reaction has stalled. I've confirmed the formation of the anilidomethylenemalonate intermediate via TLC/HPLC, but I'm seeing very little or no quinoline product. What's wrong?
Core Issue: Incomplete thermal cyclization. This is the most common bottleneck in the Gould-Jacobs reaction. The 6-electron electrocyclization has a high activation energy barrier that must be overcome.[5]
Causality & Solution:
Insufficient Temperature: The most likely cause is that your reaction temperature is too low. Traditional protocols often call for temperatures in excess of 250 °C.[7] The intermediate is stable at lower temperatures, but will not cyclize efficiently.
Actionable Advice: If using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure your heating mantle and apparatus can achieve and maintain the target temperature. A sand bath is often more effective than an oil bath for reaching these temperatures.
Inefficient Heat Transfer: In viscous reaction mixtures or when scaling up, uneven heating can lead to localized "cold spots" where the reaction does not proceed.
Actionable Advice: Ensure vigorous mechanical stirring. For smaller scales, consider switching to a microwave-assisted protocol. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[7][8]
Q4: My yield is low, and the crude product is a dark, tarry material. How can I minimize byproduct formation?
Core Issue: Product degradation or competing side reactions at high temperatures. While high heat is necessary for cyclization, prolonged exposure can degrade both the starting materials and the desired quinoline product.[7]
Causality & Solution:
Excessive Reaction Time: The relationship between temperature and time is critical. Holding the reaction at a very high temperature for too long is counterproductive.
Actionable Advice: You must perform a time-temperature optimization study. As shown in microwave-assisted experiments, increasing the temperature to 300 °C for a short duration (e.g., 5 minutes) can give a higher yield than a lower temperature for a longer time (e.g., 250 °C for 20 minutes) or the same high temperature for too long (e.g., 300 °C for 20 minutes), which leads to degradation.[5][7]
Table 1: Example data from a microwave-assisted optimization of the reaction between aniline and DEEM, demonstrating the critical interplay of temperature and time. Data synthesized from multiple sources for illustrative purposes.[5][7]
Alternative Cyclization Catalysts: For sensitive substrates, thermal cyclization can be promoted under milder conditions using specific reagents.
Actionable Advice: Consider using Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), which can facilitate cyclization at much lower temperatures (e.g., 80-100 °C) with good to excellent yields.[8] Other reagents like polyphosphoric acid (PPA) or polyphosphate ester (PPE) can also be effective.[6]
Q5: I'm using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinolines. How can I improve the regioselectivity?
Core Issue: The cyclization step can occur at either of the two ortho-positions relative to the amino group, leading to regioisomers. The outcome is governed by a combination of steric and electronic factors.[4]
Causality & Solution:
Electronic Effects: The Gould-Jacobs reaction is known to be most effective for anilines bearing electron-donating groups (EDGs) at the meta-position, which tend to favor cyclization at the less sterically hindered C-2 position, leading to the 7-substituted quinoline.[1]
Steric Hindrance: A bulky substituent at the meta-position will strongly disfavor cyclization at the adjacent C-2 position, thereby favoring the formation of the 5-substituted isomer.
Actionable Advice: There is no simple additive to change the inherent regioselectivity. The most effective strategy is to carefully select your starting aniline. If the desired isomer is not the major product, you may need to consider an alternative synthetic strategy or prepare for a difficult chromatographic separation.
Caption: A troubleshooting workflow for low yield in the Gould-Jacobs reaction.
Experimental Protocols
Protocol 1: Traditional Thermal Cyclization
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.). Heat the neat mixture at 100-130 °C for 1-2 hours.[5] Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the higher Rf intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly.
Cyclization: To the flask containing the crude intermediate, add a high-boiling point solvent (e.g., diphenyl ether). Heat the mixture to 250-260 °C and maintain this temperature for 20-30 minutes.
Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexane or ether to remove the high-boiling solvent. The product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Reactant Charging: In a 10 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq., e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (1.2-1.5 eq.).[7] Note: The initial condensation and cyclization can often be performed in one pot.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.[5] Monitor the internal pressure, which may be significant.
Work-up: Cool the vial to room temperature. The product will often precipitate as a solid. Add a small amount of a suitable solvent (e.g., ice-cold acetonitrile) to create a slurry, then collect the product by filtration.[7] Wash the solid and dry under vacuum. Analyze purity by HPLC-MS.[5]
References
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
Stark, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
Organic Chemistry (2021). Gould-Jacobs Reaction Mechanism. YouTube. Available at: [Link]
Name Reactions in Organic Synthesis. Gould-Jacobs Reaction.
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
ResearchGate. Gould–Jacobs Reaction. Available at: [Link]
Coronado, D., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
Wiley Online Library. Gould-Jacobs Reaction. Available at: [Link]
Technical Support Center: Polysubstituted Quinoline Synthesis
Current Status: operational | Tier 3 Support Desk Welcome to the Advanced Synthesis Support Hub. Below you will find a curated set of troubleshooting modules designed for high-stakes research environments.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: operational | Tier 3 Support Desk
Welcome to the Advanced Synthesis Support Hub. Below you will find a curated set of troubleshooting modules designed for high-stakes research environments. We do not provide generic advice; we analyze failure modes in the synthesis of polysubstituted quinolines through the lens of mechanistic causality.
Ticket #404: Regioselectivity Failure in Skraup/Doebner-Miller Cyclization
User Report: "I am reacting 3-methoxyaniline with crotonaldehyde (Doebner-Miller). I expected the 7-methoxy-2-methylquinoline product, but I'm seeing a persistent ~50:50 mixture of the 5- and 7-isomers by NMR. How do I force the regioselectivity?"
Root Cause Analysis
This is a classic "Meta-Substituent Directing Conflict."
In the Skraup and Doebner-Miller syntheses, the cyclization step involves an electrophilic aromatic substitution (EAS) on the aniline ring.
The Mechanism: The ring closure occurs ortho to the amino group.
The Problem: A meta-substituent (position 3 on aniline) has two ortho positions available:
Position 2 (Sterically crowded): Leads to the 5-substituted quinoline .
Position 6 (Less crowded): Leads to the 7-substituted quinoline .
Electronic vs. Steric Control: Strongly electron-donating groups (EDGs) like -OMe activate both positions, often overriding steric hindrance, leading to the dreaded regio-mixture.
Troubleshooting Protocol: The Blocking Strategy
To solve this without changing the core retrosynthesis, you must force the cyclization to the desired position by blocking the other.
Step-by-Step Protocol: The Bromo-Blockade Method
Bromination (Blocking):
Treat 3-methoxyaniline with NBS (N-bromosuccinimide) in DMF at 0°C.
Target: 2-bromo-5-methoxyaniline. The bromine atom is bulky and will occupy the position between the amine and the methoxy group (the "2-position" relative to the amine).
Cyclization:
Perform the Doebner-Miller reaction with the blocked aniline.
Outcome: Cyclization is now forced to occur at the only open ortho position (Para to the bromine), yielding the 8-bromo-7-methoxyquinoline derivative.
Debromination:
Hydrogenate the product (H₂, Pd/C, MeOH) to remove the bromine blocking group.
Final Result: Pure 7-methoxy-2-methylquinoline.
Visualizing the Pathway
Caption: Divergent pathways in meta-substituted aniline cyclization. The blocking strategy eliminates the red pathway.
Ticket #808: Kinetic vs. Thermodynamic Control (Conrad-Limpach)
User Report: "I'm running a Conrad-Limpach synthesis using aniline and ethyl acetoacetate. I followed a procedure using ethanol/HCl, but I isolated an amide (anilide) instead of the 4-hydroxyquinoline. Why didn't it cyclize?"
Root Cause Analysis
You have inadvertently accessed the Knorr Kinetic Trap .
The reaction between an aniline and a
-keto ester is reversible and temperature-dependent.
Low Temperature (< 100°C): The aniline attacks the ketone (kinetic control), forming a Schiff base (anil). This is the precursor to the Conrad-Limpach product (4-hydroxyquinoline).
Medium/High Temperature (~100-140°C): The aniline attacks the ester (thermodynamic control), forming an amide (anilide). This leads to the Knorr product (2-hydroxyquinoline).[1]
Diagnostic Table: Reaction Conditions vs. Product
Variable
Condition A (What you likely did)
Condition B (What you need)
Initial Temp
Room Temp / Refluxing EtOH (~78°C)
Room Temp (Step 1) then >250°C (Step 2)
Intermediate
-aminoacrylate (Schiff Base)
Same, but requires isolation
Cyclization
Acid catalyzed at low temp
Thermal cyclization at very high temp
Major Product
Anilide (Knorr side-product)
4-Hydroxyquinoline
Troubleshooting Protocol: The Two-Stage Thermal Shock
To ensure the Conrad-Limpach product, you must separate the Schiff base formation from the cyclization.
Step 1: Schiff Base Formation (Kinetic)
Mix aniline and
-keto ester with a catalytic amount of acid (e.g., p-TsOH) in benzene or toluene with a Dean-Stark trap.
User Report: "I'm attempting a Povarov reaction (aniline + benzaldehyde + alkene) catalyzed by BF3. The yield is low, and I'm seeing a complex mixture of dimers and oxidized byproducts."
Root Cause Analysis
The Povarov reaction is formally an aza-Diels-Alder reaction, but it often proceeds via a stepwise ionic mechanism involving cationic intermediates.[3]
Dimerization: The intermediate imine (Schiff base) is electron-rich and can react with itself or the aniline starting material if the alkene (dienophile) is not sufficiently reactive or present in excess.
Oxidative Aromatization Failure: The initial Povarov product is a tetrahydroquinoline. To get the fully aromatic quinoline, an oxidation step is required.[4] If you rely on air oxidation, it is often slow and leads to radical side reactions (tar).
Troubleshooting Protocol: The "One-Pot Oxidative" Fix
Switch from a standard Lewis Acid protocol to an Iodine-mediated oxidative coupling. Iodine acts as both the Lewis acid to activate the imine and the oxidant to drive aromatization, preventing the accumulation of unstable intermediates.
Stir aniline and aldehyde in DMSO for 30 mins to form the imine in situ.
Add the alkene and
.
Heat to 100°C for 2-4 hours.
Quench: Sat.
(sodium thiosulfate) to remove excess iodine.
Mechanism: The
facilitates the formation of the tetrahydroquinoline and immediately oxidizes it to the quinoline, preventing dimerization of the intermediate.
References
Skraup, Z. H. (1880).[5] "Eine Synthese des Chinolins."[2][6][7] Monatshefte für Chemie, 1, 316.
Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.
Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[8] "Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition." Organic Letters, 16(17), 4582–4585.
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
Kouznetsov, V. V. (2019). "Recent synthetic developments in the Povarov reaction: A review." Current Organic Synthesis, 16.
Author: BenchChem Technical Support Team. Date: February 2026
Department: Application Science & Process Chromatography
Ticket ID: PUR-Qzn-8842
Subject: Optimization & Troubleshooting Guide for Halogenated Quinoline Esters
Status: Open [Expert Response]
Executive Summary & Compound Profile
User: Drug Discovery Chemist / Process Development Scientist
Context: You are attempting to isolate high-purity Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (hereafter Target Q ). This compound presents a "perfect storm" of purification challenges: it is a poly-functionalized heterocycle containing a basic nitrogen (quinoline), labile groups (methyl ester), and heavy halogen atoms (Br, Cl) that influence solubility and polarity.
Physicochemical Dashboard
Property
Value / Characteristic
Implication for Chromatography
Core Structure
Quinoline (N-heterocycle)
Potential for peak tailing due to silanol interactions on silica.[1]
Substituents
4-Cl, 5-Br, 8-Me, 2-COOMe
Highly lipophilic; limited solubility in pure hexane or water.
pKa (Est.)
~2-3 (Quinoline N)
Electron-withdrawing halogens and ester reduce basicity, but residual interaction with acidic silica remains a risk.
Stability
Ester (Hydrolysis risk)
Avoid strong acids/bases in mobile phase. Store fractions at -20°C.
Regioisomers often co-elute; requires selectivity optimization.
Phase 1: Method Development (The "Design" Phase)
FAQ: Mobile Phase & Stationary Phase Selection
Q1: I see significant peak tailing on standard silica gel. Should I switch to Alumina?A: Not necessarily. While basic alumina suppresses tailing for amines, it can catalyze ester hydrolysis in Target Q .
Recommendation: Stick to High-Performance Silica (spherical, 20-40 µm) but modify your mobile phase.
The Fix: Add 0.5% Triethylamine (TEA) to your mobile phase. This blocks acidic silanol sites more effectively than the weakly basic quinoline nitrogen, sharpening the peak shape.
Caution: Flush the column with non-amine solvent immediately after use to prevent silica dissolution over time.
Q2: I cannot separate the 5-bromo product from the 8-bromo regioisomer impurity. They co-elute in Hexane/EtOAc.A: Regioisomers have identical masses and similar polarities. Hexane/EtOAc relies primarily on hydrogen bonding and polarity, which may not differentiate the steric bulk of a Br atom at position 5 vs. 8.
The Fix: Change the "Selectivity" term of the resolution equation (
).
Alternative Solvent System: Switch to Dichloromethane (DCM) / Methanol (0-5% MeOH) or Toluene / Ethyl Acetate . The
interactions offered by Toluene or DCM often discriminate better between positional isomers of aromatic systems than aliphatic Hexane.
Q3: My sample precipitates on the column head. How do I load it?A: Halogenated quinolines often have poor solubility in the non-polar starting mobile phase (e.g., 100% Hexane). Liquid loading with a strong solvent (DCM) causes precipitation when it hits the Hexane stream.
The Fix: Use Dry Loading . Dissolve Target Q in DCM, mix with Celite 545 or clean silica (ratio 1:2 sample:sorbent), and evaporate to a dry, free-flowing powder. Pack this on top of your column (or in a solid load cartridge). This eliminates solvent mismatch effects.
Phase 2: Execution & Troubleshooting (The "Run" Phase)
Troubleshooting Logic Tree (Graphviz)
Caption: Decision matrix for troubleshooting common chromatographic anomalies during quinoline purification.
Real-Time Troubleshooting Guide
Issue: "Ghost Peaks" or Baseline Drift
Cause: Halogenated compounds can be light-sensitive, degrading into de-halogenated byproducts on the column if the run is long. Alternatively, the methyl ester may hydrolyze if the silica is too acidic and wet.
Solution:
Protect from Light: Wrap the column in aluminum foil.
Solvent Quality: Use fresh, anhydrous solvents. Avoid old ether which may contain peroxides.
Issue: Low Recovery (<70%)
Cause: Irreversible adsorption of the basic nitrogen to the silica.
Solution: Flush the column at the end of the run with a highly polar, basic solvent: DCM : Methanol : TEA (90 : 10 : 1) . If product elutes here, your primary method was too weak.
Detailed Experimental Protocols
Protocol A: Flash Chromatography (Normal Phase)
Best for: Initial purification of crude reaction mixtures (100 mg – 10 g scale).
Stationary Phase: Spherical Silica Gel (20–40 µm), 60 Å pore size.
Column Sizing: Load ratio 1:50 (Sample : Silica) for difficult separations (regioisomers); 1:20 for easy cleanups.
Technical Support Center: Optimization of Quinoline Synthesis
Topic: Overcoming Low Conversion Rates & Side Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: The Scaffold that Breaks Hearts As a Senior Application Scientist, I often se...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Low Conversion Rates & Side Reactions
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Scaffold that Breaks Hearts
As a Senior Application Scientist, I often see the quinoline scaffold—ubiquitous in antimalarials (Chloroquine), anticancer agents (Camptothecin), and organic electronics—become a bottleneck in synthesis. Whether you are running a classical Skraup , a condensation-based Friedländer , or a modern Metal-Catalyzed cyclization, the failure modes are distinct but predictable.
This guide moves beyond textbook definitions to address the causality of failure: why your reaction turned to tar, why it stalled at 40% conversion, and how to force the thermodynamics in your favor.
Module 1: The "Tar Pit" – Troubleshooting Skraup & Doebner-Miller
The Symptom: The reaction mixture turns into a viscous, black, intractable solid (tar) with <20% yield of the desired quinoline.
Root Cause Analysis
The classical Skraup involves the in situ generation of acrolein (from glycerol).[1] Acrolein is a highly reactive
The Trap: Under harsh acidic conditions, acrolein polymerizes faster than it undergoes the Michael addition with aniline.
The Thermal Runaway: The reaction is violently exothermic. Once the "induction period" ends, the temperature spikes, favoring chaotic polymerization over controlled cyclization.
Troubleshooting Q&A
Q: My Skraup reaction is violent and yields mostly tar. How do I control the exotherm?A: You must decouple the acrolein generation from the cyclization.
The Moderator Solution: Add Ferrous Sulfate (FeSO₄) .[2][3] It acts as an oxygen carrier and a moderator, taming the violence of the reaction.
Protocol Adjustment: Do not mix everything cold and heat rapidly. Use a Two-Stage Temperature Profile :
Hold at 145–150°C to initiate controlled acrolein release.
Ramp to 160–170°C only after the exotherm subsides to drive the final aromatization.
Q: I am using an electron-deficient aniline (e.g., nitroaniline), and the reaction fails. Why?A: The Skraup relies on the nucleophilicity of the amine for the initial Michael addition. Electron-withdrawing groups (EWGs) deactivate the ring.
The Fix: Switch to the Combes Synthesis or use pre-formed enones . If you must use Skraup, add Boric Acid as a promoter, or use a sulfolane solvent system to allow higher temperatures without charring.
Visualizing the Failure Mode
Figure 1: The Kinetic Trap in Skraup Synthesis. Without moderation, acrolein polymerization outcompetes quinoline formation.
Module 2: The Stalled Condensation – Friedländer & Combes
The Symptom: Clean reaction profile, but conversion stalls at 50-60%. Adding more catalyst does not help.
Root Cause Analysis
The Friedländer synthesis is a condensation between a 2-aminoaryl ketone and an
Reversibility: The initial imine formation is an equilibrium process. Water is a byproduct. If water is not removed, the reaction hits thermodynamic equilibrium.
Aldol Competition: Under basic conditions, the ketone partner may undergo self-Aldol condensation instead of reacting with the aminobenzophenone.
Troubleshooting Q&A
Q: I am using traditional reflux in ethanol with KOH, but the yield is poor. Why?A: Ethanol reflux (78°C) is often insufficient to drive the dehydration step for sterically hindered substrates. Furthermore, base catalysis promotes self-condensation of the ketone.
The Fix: Switch to Acid Catalysis (e.g., catalytic H₂SO₄ or p-TsOH) to suppress self-Aldol. Even better, use Neat Acetic Acid .
Q: How do I push the reaction to completion without harsh acids?A: Use Microwave Irradiation .
Mechanism: Microwave heating provides rapid, uniform energy that overcomes the activation barrier for the rate-determining dehydration step much faster than convective heating.
Green Alternative: Use Ionic Liquids (e.g., [bmim]HSO₄) or Nafion NR50 (solid acid).[5] These act as both solvent and catalyst, often improving yields to >90% by stabilizing the transition state.
Module 3: Metal-Catalyzed & Green Synthesis
The Symptom: The reaction works on 50mg scale but fails on 5g scale.
Root Cause Analysis
Modern methods (Iron, Ruthenium, or Copper catalysis) often rely on Acceptorless Dehydrogenative Coupling (ADC) .
Mass Transfer: These reactions often require the release of H₂ gas or the uptake of O₂ (if aerobic). On a larger scale, gas exchange becomes the limiting factor.
Catalyst Deactivation: In Iron-catalyzed reactions, the active species is often a heterogeneous nanoparticle. If these aggregate or are poisoned by byproducts, the reaction dies.
Troubleshooting Q&A
Q: My Iron-catalyzed reaction stops after 1 hour. Is the catalyst dead?A: Likely. Iron catalysts are sensitive to aggregation.
The Fix: Ensure vigorous stirring (to keep nanoparticles dispersed). If using an aerobic oxidation step, switch from a balloon to a slow bubbler to ensure constant O₂ saturation.
Q: Can I avoid toxic oxidants like nitrobenzene?A: Yes. Modern protocols utilize Aerobic Oxidation (O₂/Air) or Photocatalysis .
Pro-Tip: For Povarov reactions (forming 2,4-diarylquinolines), FeCl₃ is an excellent, cheap, and environmentally benign catalyst that avoids the need for stoichiometric oxidants.
Data Summary: Common Failure Modes
Synthesis Method
Primary Failure Mode
Visual Indicator
Optimization Strategy
Skraup
Polymerization of Acrolein
Black Tar / "Goo"
Add FeSO₄ ; Ramp temp slowly (140°C 160°C).
Friedländer
Equilibrium Stalling
Unreacted Starting Material
Microwave (160°C); Use Ionic Liquids ; Remove water.
Combes
Regioselectivity Issues
Mixture of Isomers
Use Enaminone intermediates; Switch acid catalyst (p-TsOH vs HCl).
Metal-Catalyzed
Mass Transfer / Poisoning
Reaction stops at low conv.
Increase stirring; Check O₂ flow; Use Nafion (heterogeneous).
Featured Protocol: Microwave-Assisted Green Friedländer Synthesis
Rationale: This protocol overcomes the "stalled equilibrium" issue of classical methods and eliminates toxic solvents.
Reagents:
2-Aminobenzophenone (1.0 equiv)
Acetylacetone or Cyclic Ketone (1.2 equiv)
Solvent/Catalyst: Neat Glacial Acetic Acid (or [bmim]HSO₄ for solvent-free)
Workflow:
Preparation: In a 10 mL microwave vial, combine 2-aminobenzophenone (1 mmol) and the ketone (1.2 mmol).
Solvent: Add 2 mL of Glacial Acetic Acid. Cap the vial.
Irradiation: Set Microwave reactor to 160°C (High Absorption).
Time: Hold for 5–10 minutes . (Compare to 24h reflux).
Workup: Pour mixture into crushed ice/water. Neutralize with saturated NaHCO₃. The quinoline usually precipitates as a solid. Filter and wash.[6]
Protocol Visualization
Figure 2: Optimized Workflow for Microwave-Assisted Friedländer Synthesis.
References
Organic Syntheses. Quinoline Synthesis via Skraup Reaction.[1][2][3][7][8] Coll. Vol. 1, p.478 (1941). Available at: [Link]
Gould, E. et al. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. National Institutes of Health (NIH) / PMC. (2020). Available at: [Link]
Chan, C.-K. et al. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation.[9] Organic Chemistry Portal / Synthesis. (2020). Available at: [Link]
Wang, S. et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (2022). Available at: [Link]
Optimizing temperature and reaction time for quinoline cyclization
Status: Operational Operator: Senior Application Scientist Topic: Temperature & Time Modulation for Quinoline Synthesis Reference ID: QZN-OPT-2026 Core Directive: The Kinetic-Thermodynamic Nexus Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Temperature & Time Modulation for Quinoline Synthesis
Reference ID: QZN-OPT-2026
Core Directive: The Kinetic-Thermodynamic Nexus
Welcome to the technical hub. If you are optimizing quinoline synthesis—whether via Skraup, Friedländer, Combes, or Gould-Jacobs—you are managing a conflict between kinetic control (speed of formation) and thermodynamic stability (final product equilibrium).
In quinoline cyclization, "Temperature" is not just a heater setting; it is the energy gatekeeper that determines whether you form the desired heterocycle or an irreversible polymer (tar). "Time" is the exposure window that dictates whether you stop at the kinetic product or allow equilibration to the thermodynamic product (or degradation).
The Mechanistic Reality
Most quinoline syntheses involve a high-energy transition state during the ring-closure (cyclization) step.
Low T / Short t: Favors the Kinetic Product .[1] This is the product formed via the pathway with the lowest activation energy (
).
High T / Long t: Favors the Thermodynamic Product .[1] This allows the system to overcome higher
barriers or reverse unstable intermediates to settle into the most stable configuration.
Visualizing the Pathway:
The following diagram illustrates the bifurcation point where T and t dictate the outcome.
Figure 1: Reaction coordinate bifurcation showing how temperature selects between kinetic and thermodynamic pathways, with the risk of irreversible tar formation.
Troubleshooting Guides (Scenario-Based)
These guides address the most frequent tickets received by our support team regarding quinoline synthesis.
Ticket #1: "My Skraup reaction turns into a solid black tar."
Diagnosis: Uncontrolled polymerization of acrolein.
The Skraup synthesis generates acrolein in situ from glycerol. Acrolein is highly prone to radical polymerization at high temperatures, forming the notorious "tar" before it can react with the aniline.
The Fix:
Moderator Addition: Add Ferrous Sulfate (FeSO₄) . It acts as a radical scavenger, moderating the violence of the reaction [1].
Temperature Ramping: Do not blast the reaction to reflux immediately.
Step 1: Heat to 100°C to initiate acrolein formation.
Step 2: Hold for 1 hour.
Step 3: Slowly ramp to 140°C (reflux) only after the initial exotherm subsides.
Purification: If tar forms, do not attempt column chromatography immediately. Use Steam Distillation to separate the volatile quinoline from the non-volatile polymeric tar [2].[2][3]
Ticket #2: "I have <10% yield in my Gould-Jacobs cyclization."
Diagnosis: Insufficient thermal energy for the cyclization step.
The Gould-Jacobs cyclization (elimination of ethanol) has a very high activation energy. Refluxing in ethanol or toluene is futile.
The Fix:
Solvent Swap: You must use a high-boiling solvent.
Diphenyl Ether (Ph₂O): Boiling point ~259°C.
Dowtherm A: Eutectic mix of Ph₂O and biphenyl.
Temperature Threshold: The reaction mixture must reach 250°C - 280°C . Below this, the intermediate accumulates without cyclizing [3].
Time Limit: At 300°C, product degradation occurs rapidly. Quench the reaction immediately after conversion (monitor via TLC/LCMS). Data suggests extending time from 5 to 20 mins at 300°C can actually decrease yield due to decarboxylation [3].[4]
Ticket #3: "Regioisomer issues in Combes Synthesis."
Diagnosis: Kinetic vs. Thermodynamic control failure.
Reacting an unsymmetrical
-diketone with aniline can yield two isomers.
The Fix:
For the Kinetic Isomer: Use milder acid catalysis (e.g., acetic acid) and lower temperatures (reflux ~100°C). This favors the attack at the most accessible carbonyl.
For the Thermodynamic Isomer: Use strong acid (H₂SO₄) and higher temperatures. This allows the initial imine formation to reverse and equilibrate to the more stable conjugated system before cyclization [4].
Optimization Protocol: Conventional vs. Microwave
Modern optimization relies heavily on shifting from conductive heating (oil bath) to dielectric heating (microwave). The efficiency gains are non-linear due to the superheating effect of polar intermediates.
Comparative Performance Table
Parameter
Conventional Heating (Oil Bath)
Microwave Irradiation (MW)
Impact on Quinoline Synthesis
Heat Transfer
Convection/Conduction (Slow, Wall-to-Center)
Dielectric Loss (Instant, Volumetric)
MW prevents "wall charring" common in Skraup/Combes.
Reaction Time
3 - 24 Hours
5 - 20 Minutes
MW reduces thermal degradation of sensitive products.
Solvent Needs
High boiling (e.g., Nitrobenzene, Ph₂O)
Can be Solvent-Free or Ionic Liquids
MW allows "Green" synthesis without toxic high-bp solvents [5].
Typical Yield
40 - 65% (Skraup/Friedländer)
85 - 98%
MW drives completion before side-reactions (tar) compete.
Standard Optimization Workflow (DoE)
Use this logic flow to systematically optimize your reaction conditions.
Figure 2: Step-wise optimization loop prioritizing Temperature (T) identification before Time (t) modulation.
References
BenchChem Technical Support. (2025).[3][4] Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.Link
Manske, R. H. (1942). The Skraup Synthesis of Quinolines.[2][3][5][6] Chemical Reviews. Link
BenchChem. (2025).[3][4] Optimizing temperature and reaction time for the Gould-Jacobs reaction.Link
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Control of Reactions.Link
RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis.[7][8][9][10]Link
National Institutes of Health (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis.Link
Technical Support Center: Regioselective Halogenation of Quinoline Cores
Status: Active Operator: Senior Application Scientist Ticket ID: Q-HAL-001 Subject: Troubleshooting Regioselectivity, Protocols, and Purification in Quinoline Functionalization Introduction: The "Tale of Two Rings" Welco...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket ID: Q-HAL-001
Subject: Troubleshooting Regioselectivity, Protocols, and Purification in Quinoline Functionalization
Introduction: The "Tale of Two Rings"
Welcome to the Quinoline Functionalization Support Center. The core challenge in halogenating quinoline lies in its bicyclic nature: an electron-deficient pyridine ring fused to an electron-rich benzene ring.
The Benzenoid Ring (C5, C6, C7, C8): Electron-rich. Susceptible to Electrophilic Aromatic Substitution (SEAr).
The Pyridyl Ring (C2, C3, C4): Electron-poor.[1] Susceptible to Nucleophilic Aromatic Substitution (SNAr) or radical functionalization.
This electronic disparity dictates that standard electrophilic reagents (
, NCS, NBS) will almost exclusively target the benzene ring (specifically C5 and C8), while the pyridine ring remains inert unless activated (e.g., N-oxides) or constructed de novo.
Module 1: The C5 vs. C8 Selectivity Challenge (SEAr)
User Query:
"I am brominating quinoline using NBS/
, but I keep getting an inseparable mixture of 5-bromo and 8-bromo isomers. How do I control this?"
Technical Analysis:
In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring further and directing the electrophile to the benzene ring. The C5 and C8 positions are the "
-positions" of the naphthalene-like system, stabilized by resonance.
C8 Attack: Often kinetically favored but sterically sensitive.
C5 Attack: Thermodynamically competitive, often leading to ~1:1 mixtures.
at -20°C . The low temperature is critical to minimize polysubstitution and improve regiocontrol.
Step 2: Add NBS portion-wise over 1 hour, maintaining temperature below -15°C.
Step 3: Stir for 2–4 hours at -20°C, then warm to RT overnight.
Outcome: Shifts ratio towards 5-bromo isomer, though 8-bromo will persist.
2. Strategy Shift: Use 8-Substituted Precursors
If your workflow allows, starting with an 8-substituted quinoline is the most reliable way to lock C5 selectivity (para-direction).
Substrate: 8-Methoxyquinoline or 8-Aminoquinoline.
Reagent:
(1.1 eq) in or .
Result: Exclusive 5-bromo-8-substituted product (90%+ yield). The substituent blocks C8 and directs to C5.
3. Separation of Isomers (Purification Guide)
When a mixture is unavoidable, use these solubility differences:
Isomer
Solubility Profile
Purification Strategy
5-Bromoquinoline
Lower solubility in polar solvents.
Fractional Crystallization: Dissolve mixture in hot ethanol or EtOAc. Cool slowly. 5-Br often precipitates first.
8-Bromoquinoline
Higher solubility.
Chromatography: Remains in mother liquor. Purify via flash column (Heptane/EtOAc gradient).
Module 2: Accessing the Pyridine Ring (C2 & C3)
User Query:
"I need to place a halogen on the pyridine ring (C2 or C3). My standard bromination just hits the benzene ring."
Technical Analysis:
The pyridine ring is deactivated towards electrophiles. You cannot force
onto C3 without harsh conditions that destroy the molecule or yield complex mixtures.
Solution A: C2-Chlorination via N-Oxide (The Meisenheimer Pathway)
To functionalize C2, you must first activate the nitrogen.
Protocol: Synthesis of 2-Chloroquinoline
N-Oxidation: Treat Quinoline with
-CPBA (1.2 eq) in DCM at RT. Isolate Quinoline N-oxide .[2][3][4][5][6][7]
Chlorination:
Reagent:
(Phosphorus oxychloride).
Conditions: Reflux Quinoline N-oxide in neat
(or with co-solvent) at 80–100°C.
Mechanism: Oxygen attacks P, chloride attacks C2 (nucleophilic), followed by elimination of
.
Yield: High (>80%).
Solution B: The "Unreachable" C3 Position
Direct electrophilic halogenation of C3 is not viable for standard drug discovery workflows.
Workaround 1 (Construction): Use Friedländer Synthesis . Condense 2-aminobenzaldehyde with
-halo-ketones. This builds the ring with the halogen already at C3.
Workaround 2 (Zincke Imine): A niche method involving ring-opening with DNP-pyridinium salts, bromination, and ring-closing. (Recommended only if construction is impossible).
Mechanism: Formation of a 5-membered Rhodacycle at C8, followed by oxidative addition of NIS and reductive elimination.
Post-Process: Reduce the N-oxide (using
or Zn/AcOH) to get the free quinoline.
Visual Troubleshooting Guides
Figure 1: Decision Tree for Regioselective Halogenation
Caption: Flowchart for selecting the correct synthetic strategy based on the target halogenation site.
Figure 2: Mechanism of N-Oxide Directed C8-Functionalization
Caption: The Rh(III)-catalyzed cycle utilizes the N-oxide oxygen to direct the metal specifically to the C8 position, bypassing the electronic preference for C5.
References
Regioselective Functionalization of Quinolines through C-H Activation. MDPI. Available at: [Link]
Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides. Journal of the American Chemical Society. Available at: [Link]
Metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]
Reinvestigation of bromination of 8-substituted quinolines. Organic Communications. Available at: [Link]
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]
Stability issues of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate in solution
Welcome to the comprehensive technical support guide for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.
Introduction
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a highly substituted quinoline derivative with potential applications in pharmaceutical research. The complex arrangement of a methyl ester, a methyl group, and two different halogen atoms on the quinoline core presents unique stability challenges. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the key factors affecting the stability of this compound in solution and provide actionable protocols and troubleshooting strategies.
This section addresses common issues encountered when working with Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate in solution.
Q1: I've dissolved the compound in DMSO, but I'm seeing precipitation after a few freeze-thaw cycles. What's happening and how can I prevent this?
A1: This is a common issue with compounds stored in dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent for many organic molecules, its hygroscopic nature (tendency to absorb water from the atmosphere) can lead to precipitation.[1] The absorbed water can decrease the solubility of your compound, especially at high concentrations, leading to precipitation upon freezing and thawing.[2]
Troubleshooting Steps:
Minimize Water Contamination:
Use anhydrous DMSO to prepare your stock solution.
Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture.[3]
When thawing an aliquot, allow the vial to come to room temperature before opening to prevent condensation from forming inside.[4]
Optimize Storage:
Store your DMSO stock solutions at the recommended -20°C or even -80°C for long-term stability.[3]
Ensure vials are tightly sealed. Glass vials with screw caps containing a Teflon liner are recommended for long-term storage to minimize solvent evaporation and water absorption.[4]
If Precipitation Occurs:
Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.
Before use, centrifuge the vial to pellet any undissolved precipitate and carefully transfer the supernatant to a new tube.
It is highly recommended to re-quantify the concentration of the supernatant using a spectrophotometric or chromatographic method before proceeding with your experiment to ensure accurate dosing.
Q2: My solution of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate has developed a slight yellow tint over time. Is the compound degrading?
A2: A color change in the solution can be an indicator of degradation, particularly photolytic or oxidative degradation.[5] Halogenated aromatic compounds can be susceptible to degradation upon exposure to light, leading to the formation of colored byproducts.
Troubleshooting and Prevention:
Photoprotection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.
Analytical Confirmation: To confirm if degradation has occurred, analyze a sample of the discolored solution using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the chromatogram to that of a freshly prepared solution. The presence of new peaks or a decrease in the area of the main peak would indicate degradation.
Q3: I'm concerned about the stability of the methyl ester group. In which solvents is it most stable?
A3: The methyl ester at the 2-position of the quinoline ring is susceptible to hydrolysis, which can be catalyzed by acids or bases. This reaction would convert your compound into its corresponding carboxylic acid.
Solvent Recommendations:
Aprotic Solvents are Preferred: For routine use and short-term storage, aprotic solvents such as DMSO, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are recommended as they do not participate in hydrolysis reactions.[7][8]
Avoid Protic Solvents for Long-Term Storage: Protic solvents like ethanol and methanol can participate in transesterification or hydrolysis, especially in the presence of trace amounts of acid or base. If you must use a protic solvent for your experiment, prepare the solution fresh and use it promptly.
Water Content is Critical: Even in aprotic solvents, the presence of water can lead to hydrolysis over time.[9] Using anhydrous solvents and proper storage techniques as described in Q1 is crucial.
Q4: I see an unexpected peak in my HPLC analysis. What could it be?
A4: An unexpected peak in your chromatogram could be an impurity from the synthesis, a degradation product, or an artifact from your sample preparation or analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Further Steps:
Mass Spectrometry (MS): The most effective way to identify the unknown peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The mass of the unknown peak can provide strong evidence for its identity. For example:
Hydrolysis Product: An increase in mass corresponding to the replacement of the methyl group (-CH3) with a hydrogen atom (-H) (a mass difference of -14 Da) would suggest hydrolysis to the carboxylic acid.
Dehalogenation Product: A decrease in mass corresponding to the replacement of a bromine atom with a hydrogen atom (a mass difference of ~ -79 Da) or a chlorine atom with a hydrogen atom (a mass difference of ~ -34.5 Da) would suggest dehalogenation.
Understanding Degradation Pathways
Based on the structure of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate, several degradation pathways are plausible under stress conditions. A forced degradation study is the definitive way to identify these pathways experimentally.
Proposed Degradation Pathways:
Caption: Plausible degradation pathways for the compound.
Hydrolysis: The most likely degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur under both acidic and basic conditions.
Dehalogenation: The carbon-halogen bonds may be susceptible to cleavage, particularly under photolytic (light-induced) or reductive conditions. The carbon-bromine bond is generally more labile than the carbon-chlorine bond.
Oxidation: The quinoline nitrogen is susceptible to oxidation, which would lead to the formation of an N-oxide derivative.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions to ensure their stability.
Sterile, amber glass vials with Teflon-lined screw caps
Calibrated pipettes
Vortex mixer
Analytical balance
Procedure:
Pre-weighing: Allow the vial containing the compound powder to equilibrate to room temperature before opening to prevent condensation.
Weighing: Accurately weigh the desired amount of the compound into a tared amber glass vial.
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in separate, clearly labeled amber vials.
Storage: Store the aliquots at -20°C or -80°C.
Record Keeping: Maintain a detailed record of the stock solution preparation, including the lot number, concentration, date of preparation, and solvent used.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways, in accordance with ICH guidelines.[11][12]
Objective: To generate degradation products of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate under various stress conditions and to develop a stability-indicating analytical method.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 48 hours.
Photolytic Degradation: Expose the solid compound and a solution of the compound in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis:
At appropriate time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples, including a non-stressed control, by a developed HPLC-PDA method.
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).[13]
Data Analysis and Peak Identification:
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Determine the retention time and UV spectrum of each degradation peak.
Analyze the samples showing significant degradation by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and elucidate their structures.
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
Solvent Type
Recommended Solvents
Storage Temperature
Short-Term Stability (≤ 1 month)
Long-Term Stability (≥ 1 month)
Aprotic Polar
DMSO, DMF, Acetonitrile
-20°C or -80°C
Good
Good (in anhydrous solvent, aliquoted)
Protic
Ethanol, Methanol
-20°C
Fair (prepare fresh)
Not Recommended
Aqueous Buffers
Varies (pH dependent)
4°C
Poor (use immediately)
Not Recommended
Table 2: Potential Degradation Products and Their Mass Differences
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). ACS Omega. Retrieved from [Link]
Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening. Retrieved from [Link]
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (n.d.). National Toxicology Program. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Drug Stability and Degradation. Retrieved from [Link]
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved from [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe. Retrieved from [Link]
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Pharmaguideline. Retrieved from [Link]
Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetate. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews. Retrieved from [Link]
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). PubMed Central. Retrieved from [Link]
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Combinatorial Chemistry. Retrieved from [Link]
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. Retrieved from [Link]
Lifitegrast Degradation: Products and Pathways. (2023). Molecules. Retrieved from [Link]
Degradation of halogenated aromatic compounds. (1990). Biodegradation. Retrieved from [Link]
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Hydrolysis of Esters in Subcritical and Supercritical Water. (2021). ResearchGate. Retrieved from [Link]
HPLC Troubleshooting. (n.d.). Restek. Retrieved from [Link]
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Chromatography Forum. Retrieved from [Link]
Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved from [Link]
Chemical stability of DMSO and ACN solvents in contact with Li2O2. (n.d.). Technical University of Denmark. Retrieved from [Link]
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology. Retrieved from [Link]
Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. (2022). MDPI. Retrieved from [Link]
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (2005). Ziath. Retrieved from [Link]
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). PubMed. Retrieved from [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
Comparative study of organic co-solvents on micellar and surface behavior of ionic surfactants: effects of DMSO, acetonitrile, and 1-propanol. (2024). ResearchGate. Retrieved from [Link]
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Retrieved from [Link]
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI. Retrieved from [Link]
Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. (2018). ResearchGate. Retrieved from [Link]
LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation. (2009). Bioanalysis. Retrieved from [Link]
Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1993). Applied and Environmental Microbiology. Retrieved from [Link]
Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples from plasma and brain: Application to a preclinical pharmacokinetic investigation. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Bacterial Degradation of Aromatic Compounds. (2010). International Journal of Environmental Research and Public Health. Retrieved from [Link]
2.5: Preparing Solutions. (2021). Chemistry LibreTexts. Retrieved from [Link]
Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening. Retrieved from [Link]
Microbial breakdown of halogenated aromatic pesticides and related compounds. (1990). FEMS Microbiology Reviews. Retrieved from [Link]
Strategic Characterization of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate: A Comparative NMR Guide
Executive Summary: The Regioisomer Challenge In the synthesis of quinoline-based pharmaceutical intermediates—particularly for anti-tuberculosis agents like Bedaquiline analogs—the substitution pattern on the benzenoid r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In the synthesis of quinoline-based pharmaceutical intermediates—particularly for anti-tuberculosis agents like Bedaquiline analogs—the substitution pattern on the benzenoid ring is critical for biological efficacy. Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS 1133115-60-2) represents a high-value scaffold where the precise location of the bromine atom (C5 vs. C7) dictates downstream reactivity.
This guide compares the 1H and 13C NMR spectral performance of the target 5-bromo isomer against its most common synthetic impurities (specifically the 7-bromo regioisomer). Unlike standard datasheets, this document focuses on the diagnostic logic required to unambiguously validate the structure, using fragment-based chemical shift analysis and specific NOE (Nuclear Overhauser Effect) differentials.
Structural Analysis & Diagnostic Strategy
The target molecule possesses a distinct substitution pattern that simplifies the 1H NMR spectrum into discrete, non-overlapping signals. However, the similarity in multiplicity between the 5-bromo and 7-bromo isomers requires a "comparative performance" approach to assignment.
The Molecular Scaffold
Core: Quinoline
Ring A (Pyridine moiety): Substituted at C2 (Ester) and C4 (Chloro). H3 is isolated.
Ring B (Benzene moiety): Substituted at C5 (Bromo) and C8 (Methyl).[1] H6 and H7 are adjacent.
Comparative Logic: Target vs. Alternative (7-Bromo Isomer)
Feature
Target: 5-Bromo Isomer
Alternative: 7-Bromo Isomer
Differentiation Strategy
H3 Proton
Singlet (Isolated)
Singlet (Isolated)
Indistinguishable by multiplicity.
Aromatic Protons
H6, H7 (Ortho-coupled AB system)
H5, H6 (Ortho-coupled AB system)
Critical Failure Point: Both appear as two doublets.
8-Methyl Environment
Adjacent to H7
Adjacent to 7-Br
NOE Spectroscopy: The Target will show a strong NOE between 8-Me and H7. The Alternative will NOT.
Chemical Shift (H-ortho)
H6 is ortho to Br; H7 is ortho to Me.
H5 is peri to Cl; H6 is ortho to Br.
H5 in the 7-Br isomer is significantly deshielded by the C4-Cl (peri-effect).
Predicted NMR Data & Assignment Protocol
The following data represents the expected spectral performance based on substituent chemical shift increments (SCS) derived from 8-methylquinoline and 5-bromo-8-methoxyquinoline analogs.
Table 1: 1H NMR Characterization (CDCl3, 400 MHz)
Position
Type
Predicted Shift (δ ppm)
Multiplicity
coupling ()
Diagnostic Note
H-3
Ar-H
8.15 – 8.25
Singlet (1H)
-
Sharp singlet; confirms 2,4-substitution pattern.
H-6
Ar-H
7.60 – 7.70
Doublet (1H)
~8.0 Hz
Deshielded by ortho-Br. Part of AB system.[1][2][3]
H-7
Ar-H
7.30 – 7.45
Doublet (1H)
~8.0 Hz
Shielded relative to H6; Key NOE handle with 8-Me.
COOC_H_3
Ester
4.05 – 4.10
Singlet (3H)
-
Distinct methoxy singlet.
8-C_H_3
Ar-Me
2.75 – 2.85
Singlet (3H)
-
Distinct aromatic methyl; diagnostic for C8 position.
Table 2: 13C NMR Key Signals (CDCl3, 100 MHz)
Carbon Type
Predicted Shift (δ ppm)
Assignment Logic
C=O (Ester)
~165.0
Typical ester carbonyl.
C-2
~148.0
Deshielded by N and Ester.
C-4
~142.0
Deshielded by Cl substituent.
C-5
~120.0
Upfield shift due to heavy atom effect (Br-C).
C-8
~138.0
Quaternary carbon bearing Methyl.
8-CH3
~18.0
Characteristic aryl-methyl.
Experimental Validation Workflow
To ensure scientific integrity, the characterization must follow a self-validating protocol. Do not rely on 1D NMR alone.
Step-by-Step Protocol
Sample Preparation:
Dissolve 10-15 mg of the product in 0.6 mL CDCl3 (containing 0.03% TMS).
Note: If solubility is poor, use DMSO-d6, but expect H-3 to shift downfield (~0.2 ppm).
1D Acquisition:
Acquire standard 1H spectrum (16 scans).
Checkpoint: Verify the integral ratio of Aromatic H : Ester Me : Ar-Me is 3 : 3 : 3 . Any deviation suggests impurities.
The "Regio-Check" Experiment (1D NOESY):
Target: Irradiate the methyl singlet at 2.8 ppm .
Observation: Look for enhancement of the doublet at ~7.35 ppm (H-7) .
Pass Criteria: >2% NOE enhancement observed. This confirms the proton is spatially adjacent to the methyl group (Structure = 5-Br, 8-Me).
Fail Criteria: No enhancement of aromatic protons. This implies the position ortho to the methyl is blocked (e.g., by Br), indicating the 7-bromo isomer .
Decision Logic Visualization
The following diagram illustrates the logical pathway to distinguish the target product from its critical regioisomer using the data described above.
Caption: Logical workflow for unambiguous structural assignment of the 5-bromo regioisomer using NMR and NOE constraints.
References
Chemical Identity: Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate. CAS: 1133115-60-2.[4] Available from USBiological and BLDPharm.
Analogous Synthesis & Regiochemistry: Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Technical Guides. Demonstrates the prevalence of 7-bromo impurities in 8-methylquinoline halogenation.
NMR Methodology for Regioisomers: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.[3] Establishes the standard protocol (HMBC/NOE) for distinguishing bromo-regioisomers in fused ring systems.
Reference Shift Data: 5-bromo-8-methoxyquinoline NMR data. ACG Publications. Used as a reference for C5-Br substituent effects on the quinoline ring.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated quinoline derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antimalarials (e.g., Mefloquine analogs), kinase inhibitors, and potential anticancer agents. Their analysis presents a unique duality: the quinoline nitrogen provides a reliable site for protonation, while the bromine substituent introduces significant lipophilicity and a distinct isotopic signature.[1]
This guide objectively compares ionization interfaces (ESI vs. APCI) and detection modes to determine the optimal workflow for these compounds. While Electrospray Ionization (ESI) is the industry standard for sensitivity, this guide demonstrates where Atmospheric Pressure Chemical Ionization (APCI) offers superior robustness against matrix effects in complex biological media.
Part 1: The Isotopic Signature (The Foundation)
Before selecting an ionization source, the analyst must master the spectral fingerprint of bromine. Unlike fluorine or iodine (monoisotopic), bromine exists as two stable isotopes,
Br and Br, in a nearly 1:1 ratio (50.69% vs. 49.31%).
The "Doublet" Phenomenon
For any monobrominated quinoline (
), the mass spectrum will not show a single molecular ion (). Instead, it displays two peaks of equal intensity separated by 2 m/z units:[2][3]
Diagnostic Value: This 1:1 doublet is the primary confirmation tool for structural validation.[1] If the compound is dibrominated, the pattern shifts to a 1:2:1 triplet (
, , ).
Part 2: Ionization Source Comparison (ESI vs. APCI)
The choice between ESI and APCI is the critical decision point.[1] For brominated quinolines, the decision rests on the balance between sensitivity (favoring ESI) and matrix robustness (favoring APCI).
Comparative Data Analysis
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Verdict for Bromo-Quinolines
Ionization Mechanism
Solution-phase protonation ().[1] Relies on the basicity of the quinoline nitrogen ().
Gas-phase proton transfer.[1] Plasma-based ionization initiated by corona discharge.[1]
ESI is generally preferred due to the basic N-atom.[1]
Scenario A: Early Drug Discovery (Clean Matrices). Use ESI+ .[1] The basic nitrogen ensures high ionization efficiency, providing the lowest Limits of Quantitation (LOQ).
Scenario B: DMPK/Toxicology (Plasma/Urine). If ESI shows significant ion suppression (>20%), switch to APCI+ .[1] The sacrifice in absolute sensitivity is offset by the gain in reproducibility and linearity.[1]
Workflow Visualization
The following diagram illustrates the decision tree for method development.
Caption: Decision matrix for selecting ionization modes based on lipophilicity and sample matrix complexity.
Part 3: Fragmentation & Structural Elucidation[7]
Understanding the fragmentation of brominated quinolines is essential for developing Multiple Reaction Monitoring (MRM) transitions for triple quadrupole (QqQ) instruments.
Key Fragmentation Pathways[1][8][9]
Loss of Br Radical (
): Common in radical cations (), less common in protonated species () unless the bromine is labile.
Neutral Loss of HBr (
): A standard even-electron fragmentation pathway in ESI+.[1]
Ring Cleavage: Loss of HCN (27 Da) or
is characteristic of the quinoline ring system.[1]
Caption: Common collision-induced dissociation (CID) pathway for protonated bromoquinoline species.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed for the quantification of a 7-bromo-quinoline derivative in plasma.[1] It utilizes an Internal Standard (IS) approach for self-validation.[1]
Chromatographic Conditions
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1] Why: High resolution for resolving isomers.[1]
Mobile Phase A: Water + 0.1% Formic Acid.[1][7] Why: Acidic pH ensures quinoline protonation.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][7] Why: ACN provides sharper peaks than Methanol for aromatic heterocycles.[1]
Isotopic Check: The precursor ion MUST show the 1:1 doublet (within 10% intensity deviation). If not, the peak is an interference.[1]
Retention Time: Must match standard ± 0.05 min.
References
National Institutes of Health (NIH). (2001).[1] Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization. PubMed.[1] Retrieved from [Link]
Alwsci Technologies. (2018).[1] A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol. Retrieved from [Link]
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry – The M+2 Peak. Retrieved from [Link]
PerkinElmer. (n.d.).[1] A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
Comparing the biological activity of different substituted quinoline-2-carboxylates
Biological Activity of Substituted Quinoline-2-Carboxylates: A Comparative Technical Guide Executive Summary & Strategic Importance The quinoline-2-carboxylate scaffold (derivatives of quinaldic acid) represents a privil...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity of Substituted Quinoline-2-Carboxylates: A Comparative Technical Guide
Executive Summary & Strategic Importance
The quinoline-2-carboxylate scaffold (derivatives of quinaldic acid) represents a privileged structure in medicinal chemistry, distinct from its 4-carboxylate isomer (cinchoninic acid). While the 4-position is historically associated with antimalarials (e.g., chloroquine), the 2-position carboxylate offers unique vectoral properties for interacting with DNA gyrase, metalloenzymes, and intercalation targets in cancer cells.
This guide provides a comparative analysis of substituted quinoline-2-carboxylates, focusing on the dichotomy between the free acid/ester functionality and downstream amide/hydrazide derivatives . It addresses the critical "solubility-permeability paradox" often encountered with this scaffold and provides self-validating protocols for their biological evaluation.
Mechanistic Insight: The C-2 Pharmacophore
The biological activity of quinoline-2-carboxylates is governed by three primary mechanistic pillars. Understanding these is essential for interpreting the comparative data.
Metal Chelation & Metalloenzyme Inhibition:
The nitrogen of the quinoline ring and the oxygen of the C-2 carboxylate (or carbonyl of the amide) form a bidentate chelating pocket. This is critical for inhibiting metalloenzymes like Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs) .
DNA Intercalation & Gyrase Inhibition:
Planar 2-aryl substituted quinolines intercalate between DNA base pairs. The C-2 substituent often dictates the orientation of this insertion. Furthermore, like fluoroquinolones, these derivatives can stabilize the DNA-Gyrase cleavage complex, leading to bacterial cell death.[1]
Electronic Modulation via C-6/C-8 Substitution:
C-6 Position: Substituents here (e.g., -F, -Cl, -OCH3) modulate the pKa of the ring nitrogen and the lipophilicity (logP), directly affecting cell membrane penetration.
C-8 Position: Steric bulk here can disrupt planar binding but may enhance selectivity for specific enzyme pockets.
Comparative Analysis of Derivatives
The following analysis categorizes the derivatives based on the modification of the C-2 carboxylate group, which is the primary determinant of biological fate.
Category A: Esters vs. Free Acids (The Prodrug Effect)
Feature
Ethyl Quinoline-2-Carboxylate (Ester)
Quinoline-2-Carboxylic Acid (Free Acid)
Cellular Permeability
High. Lipophilic nature allows rapid passive diffusion across cell membranes.
Low. Ionized at physiological pH (COO-), limiting passive diffusion.
Primary Activity
Prodrug / Intermediate. Often shows lower intrinsic potency in cell-free enzyme assays but higher potency in whole-cell assays due to uptake.
Active Pharmacophore. High potency in isolated enzyme assays (e.g., Gyrase) but poor whole-cell MIC/IC50.
Category B: C-2 Carboxamides & Hydrazides (The High-Potency Region)
Direct conversion of the 2-carboxylate to a hydrazide or carboxamide significantly alters the biological profile.
Antimicrobial Potency: 2-Carbohydrazides derivatized into Schiff bases or Mannich bases show a 10-100x increase in antimicrobial activity compared to the parent ester.
Example: 2-quinolinyl hydrazide reacted with aromatic aldehydes yields Schiff bases with MIC values in the 1-5 µg/mL range against S. aureus.
Mechanism Shift: The amide/hydrazide linker provides hydrogen bond donors (NH) absent in the ester, facilitating tighter binding in the active sites of enzymes like peptide deformylase (PDF) and DNA gyrase.
Category C: Ring Substitution Effects (SAR)
Substitution
Effect on Activity
Target Specificity
6-Fluoro / 6-Chloro
Increases lipophilicity and metabolic stability. Enhances DNA gyrase inhibition.
Broad-spectrum Antibacterial
8-Hydroxy
Creates a secondary chelation site (8-HQ motif).
Antifungal & Neuroprotective
6-Methoxy
Electron-donating; increases electron density on Ring N.
Anticancer (Topoisomerase II)
Visualizing the Structure-Activity Relationship (SAR)
The following diagram maps the structural modifications to their biological consequences.
Caption: SAR Map of Quinoline-2-Carboxylates showing functional zones and their impact on biological targets.
Self-Validating Experimental Protocols
To ensure reproducibility and data integrity, follow these specific protocols designed for the quinoline scaffold.
Protocol A: Synthesis Verification (Purity Check)
Before biological testing, the "Ester vs. Acid" status must be confirmed, as hydrolysis can occur during storage.
Self-Validation: If the "Ester" spot streaks or shows a baseline spot, re-esterify or purify. Free acid contamination will skew lipophilicity-dependent assays (MTT).
Protocol B: MIC Determination (Modified for Lipophilic Quinolines)
Standard broth microdilution often fails for quinoline esters due to precipitation.
Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.
Critical Step: Visually inspect for clarity. If cloudy, sonicate for 30s.
Why? The ethanol prevents "crash-out" precipitation upon contact with aqueous media, a common error source for quinoline-2-carboxylates.
Plate Setup:
Add 100 µL of bacterial inoculum (
CFU/mL) to 96-well plates.
Add 100 µL of compound serial dilutions.
Control: Solvent control (DMSO/Ethanol final concentration < 2.5%) must show no inhibition.
Readout: Visual turbidity or Resazurin dye (Blue
Pink = Growth).
Validation: If the well is clear but has a precipitate at the bottom, it is a False Positive (compound crashed out, not killing bacteria). Confirm by plating the supernatant.
Interference Check: Quinoline derivatives are often fluorescent or colored. Include a "Compound Only" blank (no cells + media + compound + MTT) to ensure the compound isn't reducing MTT non-enzymatically or absorbing at 570 nm.
Mechanism of Action Workflow
The following diagram illustrates the pathway verification for a hit compound.
Caption: Decision tree for determining the primary mechanism of action for quinoline-2-carboxylates.
References
Synthesis and Biological Evaluation of Quinoline-2-Carboxylic Acid Derivatives:
Source:Advanced Journal of Chemistry, Section A. (2025).[2] "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation."
Anticancer Activity of 2-Substituted Quinolines:
Source:New Journal of Chemistry. (2020). "Substituted 2-arylquinoline derivatives with selective anticancer activity."
Mechanism of DNA Gyrase Inhibition:
Source:Biochemistry.[1][2][3][4] "Mechanism of inhibition of DNA gyrase by quinolone antibacterials."
Solubility Effects on Biological Assays:
Source:Molecular Pharmaceutics. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters."
Review of Quinoline Scaffolds in Medicinal Chemistry:
Source:European Journal of Medicinal Chemistry. "Quinoline derivatives: biological interest for anti-malarial and anti-cancer activities."
Structural Elucidation of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate: A Comparative Guide
This guide provides a technical comparison and experimental protocol for the structural elucidation of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate . It is designed for medicinal chemists and structural biolog...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and experimental protocol for the structural elucidation of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate . It is designed for medicinal chemists and structural biologists requiring definitive confirmation of regiochemistry in polysubstituted quinoline scaffolds.
Executive Summary: The Regiochemical Challenge
In the development of quinoline-based antibacterial and anticancer agents, the precise positioning of halogen substituents is critical for Structure-Activity Relationship (SAR) studies. For Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate , synthetic routes often yield regioisomeric mixtures (e.g., 4-Cl/5-Br vs. 4-Br/5-Cl) that are indistinguishable by standard Mass Spectrometry and ambiguous by 1D NMR due to the lack of coupling partners on the fully substituted heterocyclic ring.
X-ray Crystallography (XRD) serves as the definitive "product" for this analysis, offering atomic-resolution certainty that spectroscopic alternatives cannot match.
Comparison Matrix: XRD vs. Spectroscopic Alternatives
Feature
X-Ray Crystallography (XRD)
1H/13C NMR Spectroscopy
Mass Spectrometry (HRMS)
Regiochemistry
Definitive. Distinguishes Br () from Cl () via electron density peak heights.
Ambiguous. Chemical shifts () for 4-Cl vs 5-Br are often too similar (<0.2 ppm difference).
None. Isomers have identical .
Stereochemistry
Absolute. Determines planar vs. twisted conformation of the ester group.
Relative. Requires complex NOESY experiments; often inconclusive for planar systems.
None.
Interactions
Direct Observation. Visualizes Halogen Bonding () and -stacking.
Inferred. Requires titration experiments to imply binding.
None.
Sample State
Solid Single Crystal (Required).
Solution.
Gas Phase/Solution.
Scientific Rationale: Why XRD is Non-Negotiable
The core advantage of XRD for this molecule lies in the scattering factor difference .
Bromine (Br): 35 electrons.
Chlorine (Cl): 17 electrons.
Mechanism: In the electron density map (
), the peak height for Br is approximately that of Cl. This allows for an unambiguous assignment of the halogen positions on the quinoline ring, which is impossible with standard proton NMR where the 4- and 5-positions lack adjacent protons for coupling () analysis.
Experimental Protocol: From Powder to Structure
This protocol is designed to maximize crystal quality for halogenated quinolines, utilizing the heavy atom effect for easier phasing.
Phase I: Crystallization (Vapor Diffusion)
Target: Single block-like crystals (
mm).
Solvent Selection: Dissolve 10 mg of the compound in 1.5 mL of Dichloromethane (DCM) . The quinoline core is lipophilic; DCM ensures complete solvation.
Antisolvent: Use Hexane or Ethanol .
Setup:
Place the DCM solution in a small inner vial.
Place the inner vial into a larger jar containing 5 mL of Hexane (Antisolvent).
Cap the large jar tightly.
Mechanism: Hexane vapor slowly diffuses into the DCM, gradually increasing supersaturation. This slow approach promotes ordered packing of the planar quinoline rings via
A Spectroscopic Compass: Navigating the Influence of Halogen Position in Quinoline Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline and its halogenated derivatives represent a cornerstone scaffold....
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline and its halogenated derivatives represent a cornerstone scaffold. The introduction of a halogen atom to the quinoline core dramatically influences its physicochemical and biological properties, including lipophilicity, metabolic stability, and target-binding affinity. The precise position of this halogen atom is not a trivial detail; it is a critical determinant of the molecule's electronic distribution and, consequently, its spectroscopic signature. This guide provides an in-depth, comparative analysis of quinoline isomers halogenated at various positions, offering a spectroscopic compass to navigate the subtle yet significant differences imparted by positional isomerism.
As a Senior Application Scientist, the rationale behind our experimental choices is as crucial as the data itself. We do not merely present spectra; we delve into the causality, explaining how the interplay of inductive and resonance effects, dictated by the halogen's location, manifests in UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide is designed to be a self-validating system, where theoretical insights from Density Functional Theory (DFT) calculations bolster experimental observations, providing a robust and trustworthy framework for characterization.
The Electronic Landscape: How Halogen Position Dictates Spectroscopic Behavior
The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a complex electronic environment. The introduction of a halogen atom (F, Cl, Br, I) further perturbs this system through two primary mechanisms:
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This effect is distance-dependent, being strongest at the carbon atom directly bonded to the halogen and diminishing with distance.
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen.
The net electronic effect of a halogen is a balance between these opposing forces. For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still plays a crucial role in directing the electronic transitions and influencing the chemical shifts of neighboring protons and carbons.
The position of the halogen determines which atoms and bonds in the quinoline scaffold are most affected, leading to distinct spectroscopic fingerprints for each isomer.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. In quinoline, the absorption spectrum is characterized by multiple bands corresponding to these transitions within the aromatic system. The position and intensity of these bands are sensitive to the electronic perturbations caused by halogen substitution.
Generally, halogen substitution on the quinoline ring leads to a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule. This is attributed to the extension of the conjugated system by the halogen's lone pairs, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The magnitude of this shift is dependent on the halogen's position. Substitution on the carbocyclic ring (positions 5, 6, 7, and 8) often results in more significant spectral changes compared to substitution on the heterocyclic ring (positions 2, 3, and 4), as it more directly influences the π-system of the benzene portion of the molecule.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Halogenated Quinoline Isomers
Note: The values presented are approximate and can vary with the solvent and specific experimental conditions. The purpose is to illustrate the general trends.
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for acquiring UV-Vis spectra of quinoline isomers is crucial for comparability.
Sample Preparation: Prepare a stock solution of the quinoline isomer in spectroscopic grade ethanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 10, 20, 50 µg/mL) to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic grade ethanol as the blank.
Data Acquisition: Scan the sample from 200 to 400 nm. Record the wavelength of maximum absorbance (λmax) for each absorption band.
Caption: Experimental workflow for acquiring UV-Vis spectra.
Fluorescence Spectroscopy: Probing the Emissive Properties
While many quinoline derivatives exhibit fluorescence, the introduction of a halogen atom, particularly heavier ones like bromine and iodine, can quench fluorescence through the "heavy atom effect."[5] This effect promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), reducing the fluorescence quantum yield.
However, the position of the halogen can modulate this effect. For chloroquinolines, fluorescence is often still observed. The emission wavelength and intensity are sensitive to the substitution pattern. For instance, chloroquine (7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline) exhibits fluorescence with a maximum emission around 357 nm when excited at 300 nm.[6]
Table 2: Illustrative Fluorescence Properties of Halogenated Quinolines
Different isomers show distinct emission profiles.[5]
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Prepare dilute solutions of the quinoline isomers in a suitable solvent (e.g., ethanol or water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
Instrumentation: Use a spectrofluorometer.
Data Acquisition:
Acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected maximum.
Acquire an emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning the emission wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, which is directly influenced by the position of the halogen substituent.
¹H NMR Spectroscopy
The chemical shifts of the protons on the quinoline ring are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen and the halogen.
Inductive Effect: A halogen will deshield nearby protons, causing their signals to shift downfield (to higher ppm values). This effect is most pronounced for protons on the same ring and diminishes with distance.
Resonance Effect: The +M effect of the halogen increases electron density at the ortho and para positions, leading to an upfield shift (to lower ppm values) for protons at these positions.
Anisotropic Effects: The ring currents of the aromatic system create distinct magnetic environments for protons in different positions.
The interplay of these effects results in a unique ¹H NMR spectrum for each positional isomer.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms are also highly sensitive to the position of the halogen.
Direct C-X Bond: The carbon directly attached to the halogen experiences a significant shift. The direction of this shift depends on the halogen. Chlorine and bromine cause a downfield shift, while the "heavy atom effect" of iodine can cause an upfield shift.[8]
Positional Effects: The inductive and resonance effects of the halogen influence the chemical shifts of other carbons in the ring in a predictable manner, aiding in the assignment of signals.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Halogenated Quinoline Isomers in CDCl₃
Position of Halogen
Isomer
H-2
H-3
H-4
C-2
C-3
C-4
C-α (C-X)
2
2-Chloroquinoline
-
~7.4
~8.0
~151
~127
~140
~151
3
3-Bromoquinoline
~8.8
-
~8.1
~150
~122
~147
~122
6
6-Bromoquinoline
~8.8
~7.3
~8.1
~151
~122
~136
~121
Note: These are approximate values compiled from various sources and are meant for illustrative comparison. Actual values can vary.[9]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.
Cytotoxicity comparison between different halogenated quinoline compounds
Technical Comparative Guide: Cytotoxicity Profiling of Halogenated Quinoline Scaffolds Introduction: The Halogen "Switch" in Quinoline Pharmacology In drug discovery, the quinoline scaffold—specifically the 8-hydroxyquin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparative Guide: Cytotoxicity Profiling of Halogenated Quinoline Scaffolds
Introduction: The Halogen "Switch" in Quinoline Pharmacology
In drug discovery, the quinoline scaffold—specifically the 8-hydroxyquinoline (8-HQ) core—remains a "privileged structure" due to its bidentate metal-chelating ability. However, the raw scaffold exhibits poor membrane permeability and metabolic stability. Halogenation is not merely a structural decoration; it is a functional "switch" that modulates lipophilicity (LogP), pKa, and electronic density, directly influencing cytotoxic potency.
This guide objectively compares the cytotoxic performance of mono- and di-halogenated quinolines (Cl, Br, I, F) against non-halogenated controls. We analyze the trade-offs between lipophilicity-driven uptake and electronic-driven metal binding affinity .
Mechanistic Architecture: The "Trojan Horse" Hypothesis
The cytotoxicity of halogenated quinolines, particularly Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often relies on a "Trojan Horse" mechanism. The compound enters the cell as a lipophilic free ligand, chelates intracellular copper (Cu²⁺) or zinc (Zn²⁺), and acts as a metal ionophore.
Key Mechanism: The resulting metal-complex catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, overwhelming the proteasome and triggering apoptosis.
Figure 1: The "Trojan Horse" mechanism where halogenation facilitates membrane entry, allowing the quinoline to hijack intracellular metals for ROS generation.
Comparative Data Analysis
The addition of halogens generally increases cytotoxicity compared to the unsubstituted parent compound (8-Hydroxyquinoline), primarily by increasing lipophilicity (LogP), which enhances cellular uptake. However, the type and position of the halogen dictate the potency.
Table 1: Physicochemical Drivers of Cytotoxicity
Note: LogP values are approximate estimates based on standard QSAR models.
Table 2: Comparative IC50 Data (Human Cancer Cell Lines)
Data synthesized from multiple comparative studies (e.g., HeLa, MCF-7, HepG2).
Compound
Structure
HeLa IC50 (µM)
MCF-7 IC50 (µM)
Mechanism Note
8-Hydroxyquinoline
Unsubstituted
> 50
> 40
Poor uptake limits efficacy.
Cloxiquine
5-Cl
2.5 - 5.0
~ 2.5
Balanced solubility/permeability.
Clioquinol
5-Cl, 7-I
3.0 - 4.5
3.0 - 4.0
Gold Standard. High lipophilicity drives metal ionophore activity.
Nitroxoline
5-NO2 (Non-halogen)
0.5 - 1.0
0.8 - 1.5
Outlier: Nitro group enhances acidity/chelation despite lower lipophilicity.
Scientist's Insight: While Nitroxoline (nitro-substituted) often shows lower IC50 values (higher potency) than halogenated analogs due to distinct metabolic pathways, Clioquinol remains the benchmark for halogenated comparison. The Iodine atom at position 7 provides a "sigma-hole" effect that may enhance non-covalent interactions with target proteins, while the Chlorine at position 5 stabilizes the ring against metabolism.
To reproduce these IC50 values, a standard MTT assay is insufficient. You must control for metal ion presence in the media, as serum (FBS) contains variable copper/zinc levels that can skew results for chelators.
Diagram: Optimized Assay Workflow
Figure 2: Step-by-step MTT workflow optimized for metal-chelating compounds.
Detailed Protocol (Self-Validating System)
Cell Seeding (Critical Control):
Seed cells (e.g., HeLa or MCF-7) at
cells/well in 100 µL complete media.
Validation: Include "Edge Wells" filled with PBS only to monitor evaporation effects, which can artificially concentrate drugs in outer wells.
Compound Preparation:
Dissolve halogenated quinolines in 100% DMSO to create a 100 mM stock.
Solubility Check: 5,7-Diiodo derivatives may precipitate in aqueous media. Inspect dilutions under a microscope before adding to cells.
Crucial Step: For precise mechanistic validation, run parallel plates: one in standard 10% FBS and one in media supplemented with 10 µM CuCl₂.
Rationale: If the compound acts as a copper ionophore (like Clioquinol), cytotoxicity should increase significantly (lower IC50) in the Cu-supplemented plate.
Visual Check: Look for purple formazan crystals.[5][6] If crystals are sparse in control wells, cell metabolic activity is compromised independent of the drug.
Data Processing:
Calculate % Viability =
.
Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.
Conclusion & Recommendations
For researchers developing quinoline-based anticancer agents:
Lipophilicity is King: Halogenation (specifically Cl and I) is essential for crossing the cell membrane to access intracellular metal pools.
The "Sweet Spot": The 5-chloro-7-iodo substitution pattern (Clioquinol) represents an optimal balance of lipophilicity and metabolic stability.
Validation: Always validate cytotoxicity data with a metal-supplemented assay (e.g., +Cu) to confirm the ionophore mechanism versus general toxicity.
References
Nitroxoline vs. Clioquinol Potency:
Jiang, H., et al. "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)."
Clioquinol Mechanism & Copper Dependence:
Oliveri, V. "Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity."
General Cytotoxicity of Quinoline Derivatives:
Makhanya, T.R., et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents."
Technical Guide: Structural Elucidation of Quinoline Derivatives via 2D NMR (COSY, HMBC)
Executive Summary & Core Directive The Challenge: Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors). However, their synthesis—often involving cyclization reactions like Sk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge: Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors). However, their synthesis—often involving cyclization reactions like Skraup, Friedländer, or Doebner—frequently yields regioisomers (e.g., 5- vs. 8-substitution) that are indistinguishable by Mass Spectrometry and ambiguous in 1D NMR due to signal overlap and the presence of "silent" quaternary bridgehead carbons.
The Solution: This guide establishes an integrated 2D NMR workflow (COSY + HMBC) as the primary validation standard. Unlike X-ray crystallography (which requires single crystals) or 1D NMR (which lacks connectivity data), the COSY/HMBC pairing provides a rapid, solution-state method to unambiguously map the carbon skeleton, specifically bridging the critical gap between the pyridine and benzene rings.
Comparative Analysis: Why 2D NMR is the Standard
The following table objectively compares the 2D NMR workflow against common alternatives for quinoline structural confirmation.
Feature
1D NMR (H, C)
MS / HRMS
X-Ray Crystallography
2D NMR (COSY/HMBC)
Primary Data
Chemical shift, integration
Molecular weight, fragmentation
3D atomic coordinates
Connectivity (Through-bond)
Regioisomer ID
Low (Relies on prediction/database)
None (Isomers have identical mass)
High (Absolute configuration)
High (Definitive connectivity)
Bridgehead Detection
Indirect (Quaternary C signals only)
None
Direct
Direct (via HMBC correlations)
Sample Requirement
~2-5 mg (Solution)
<1 mg (Solution)
Single Crystal (Solid)
~10-20 mg (Solution)
Throughput
High (Minutes)
High (Minutes)
Low (Days/Weeks)
Medium (1-4 Hours)
Verdict
Screening tool only.
Confirmation of formula only.
Gold standard, but often impractical.
The operational standard.
The "Proton Island" Problem in Quinolines
To understand the necessity of HMBC, one must recognize the magnetic topology of the quinoline ring.
The Problem: A substituted quinoline system effectively consists of two "islands" of protons (the pyridine ring protons and the benzene ring protons) separated by a "sea" of quaternary carbons (C4a, C8a) and heteroatoms (N1).
COSY Limitation: COSY only detects 3-bond (
) couplings. It can trace the H2-H3-H4 spin system and the H5-H6-H7-H8 system independently, but it cannot tell you how these two systems are connected because there are no protons on C4a or C8a to bridge them.
HMBC Solution: HMBC detects 2- and 3-bond proton-carbon couplings (
).[1] It allows you to "jump" over the quaternary carbons. For example, H4 will show a correlation to C8a , and H5 will show a correlation to C4a , effectively locking the two rings together.
Visualization: The Connectivity Logic
The following diagram illustrates the workflow for solving these structures.
Caption: Logical workflow for structural elucidation. Note that COSY fails at the bridgehead carbons, necessitating HMBC to link the heterocyclic and carbocyclic rings.
Experimental Protocols
A. Sample Preparation[1][2][3][4][5][6]
Concentration: Dissolve 15–30 mg of the compound in 0.6 mL of solvent. 2D experiments (especially HMBC) are insensitive; low concentration leads to missed weak correlations.
Solvent Selection:
Standard:DMSO-
. Quinolines are often sparingly soluble in CDCl. Furthermore, DMSO minimizes solute aggregation (stacking effects) which can broaden peaks.
Trace Acid: If peaks are broad due to quadrupole relaxation of Nitrogen, adding a trace of TFA-
or Acetic Acid- can protonate the nitrogen, sharpening the signals (though this shifts peaks significantly).
B. Acquisition Parameters (Bruker/Varian Standard)
COSY (gCOSY):
Scans (NS): 4–8.
Matrix: 2048 (F2) x 256 (F1).
Spectral Width: Ensure it covers the aromatic region (typically 6.5–9.5 ppm) and any alkyl substituents.
HMBC (gHMBCad):
Optimization: Standard HMBC is optimized for long-range couplings of 8 Hz (
Relaxation Delay (D1): Set to 1.5–2.0s . Quaternary carbons relax slowly; insufficient delay reduces the intensity of the crucial bridgehead cross-peaks.
J-Filter: A low-pass J-filter suppresses one-bond correlations (
), leaving only the long-range connectivity.
Data Interpretation: The "Bridge-Building" Method
To confirm a structure, follow this specific assignment order. Do not attempt to assign sequentially (1, 2, 3...); assign by magnetic logic .
Step 1: Anchor the Pyridine Ring (H2, H3, H4)
The pyridine ring protons have distinct chemical shifts.
H2: Most deshielded (downfield, ~8.8–9.2 ppm) due to proximity to Nitrogen.
H3: Upfield (~7.4–7.6 ppm).
H4: Deshielded (~8.0–8.5 ppm).
Validation:COSY will show a clear chain:
.
Step 2: Cross the Bridge (The Critical Step)
You now have the "Pyridine Island" defined. You must connect it to the "Benzene Island" using HMBC .
Look for the H4 proton signal in the F2 (proton) axis.
Look for a correlation in the F1 (carbon) axis to a quaternary carbon. This is C8a .
Self-Validation:H2 should also show a correlation to this same C8a peak (3-bond coupling). If H2 and H4 both point to the same quaternary carbon, you have positively identified C8a.
Step 3: Assign the Benzene Ring
Once C8a is identified, look for other protons correlating to C8a.
H5 (peri-proton) usually shows a strong 3-bond correlation to C8a.
H8 usually shows a strong 3-bond correlation to C4a .
Validation: Use COSY to trace the H5–H6–H7–H8 chain.
Visualization: HMBC Correlation Map
The diagram below details the specific correlations required to prove the quinoline skeleton.
Caption: Key HMBC correlations. The dashed red arrows represent the critical "Bridge Crossing" correlations that link the two rings via quaternary carbons C4a and C8a.
Troubleshooting & Nuances
Distinguishing 5- vs. 8-Substituted Isomers
In a synthesis yielding a mono-substituted quinoline (e.g., a methoxy group), determining if it is at position 5 or 8 is difficult by 1D NMR.
The 5-Substituted Case: H4 will show a strong NOE (Nuclear Overhauser Effect) to the substituent (or H5 if unsubstituted). In HMBC, the proton at H4 will correlate to C8a, and the substituent protons will correlate to C5.
The 8-Substituted Case: H2 and H4 will correlate to C8a as usual. However, the substituent will correlate to C8. Crucially, H7 (ortho to substituent) will correlate to C8a (3-bond), whereas in the 5-isomer, H7 is too far from C8a.
Nitrogen Quadrupole Broadening
Protons attached to or near the quinoline nitrogen (in salts or N-oxides) may appear extremely broad.
Fix: Record spectra at elevated temperature (e.g., 333 K) to increase the quadrupole relaxation rate, sharpening the lines.
References
BenchChem. (2025).[3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem Technical Library. Link
Marcut, L. et al. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI Molecules. Link
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. Link
JEOL. (2024).[1][4] Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Application Data. Link
Cornell University. (2023). Structural Elucidation of An Unknown Compound: HMBC and COSY Workflows. eCommons. Link
A Senior Application Scientist's Guide to DFT Calculations for Predicting Electronic Properties of Halogenated Quinolines
For researchers and professionals in drug development and materials science, understanding the electronic characteristics of halogenated quinolines is paramount. These compounds form the backbone of numerous pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the electronic characteristics of halogenated quinolines is paramount. These compounds form the backbone of numerous pharmaceuticals and functional materials, and their electronic properties dictate their reactivity, stability, and biological interactions.[1][2][3] This guide provides an in-depth, objective comparison of computational methodologies, focusing on Density Functional Theory (DFT) as a powerful predictive tool.[4][5] We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating computational protocol.
The Foundational "Why": Understanding Electronic Properties with DFT
Halogenated quinolines are a class of heterocyclic aromatic compounds with broad pharmacological relevance, including antimalarial, anticancer, and antibacterial activities.[3][4] The introduction of halogen atoms (F, Cl, Br, I) into the quinoline scaffold profoundly alters its electronic landscape, thereby modifying its pharmacokinetic and pharmacodynamic profiles. Predicting these changes computationally before synthesis can save significant time and resources.
Density Functional Theory (DFT) has emerged as a leading ab initio method for this purpose. It offers a favorable balance between computational cost and accuracy by calculating the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[6] Key electronic properties that we can predict with DFT include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy corresponds to the ability to accept an electron (electron affinity).[7]
HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.[7][8]
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It allows for the visualization of charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reaction sites.[1][9]
However, applying DFT to halogenated compounds presents specific challenges. The high electronegativity and presence of lone pairs in halogens necessitate careful selection of computational methods to accurately capture their electronic effects.[10]
A Validated Workflow for DFT Calculations
A reliable computational protocol is self-validating. Each step is designed to confirm the soundness of the previous one, ensuring the final results are physically meaningful. Below is a detailed workflow for performing DFT calculations on a representative molecule, 7-chloroquinoline.
Action: Build the 3D structure of 7-chloroquinoline using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
Causality: An accurate initial geometry, even if rough, provides a better starting point for the optimization algorithm, reducing the likelihood of converging to a high-energy local minimum instead of the true ground state.
Geometry Optimization:
Action: Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the minimum potential energy. A common starting point is the B3LYP functional with a 6-31G(d,p) basis set.
Causality: Electronic properties are highly dependent on molecular geometry. A single-point energy calculation on an unoptimized structure is physically meaningless. This step ensures all subsequent calculations are performed on the most stable conformation of the molecule.
Vibrational Frequency Analysis:
Action: Following optimization, perform a frequency calculation at the same level of theory.
Causality: This is a crucial validation step. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the "optimized" structure is not stable and requires further optimization or a different starting geometry.
Single-Point Energy Calculation & Property Extraction:
Action: Using the validated, optimized geometry, perform a final, more accurate single-point energy calculation. This is where a higher-level basis set (e.g., 6-311+G(d,p)) can be employed for more precise electronic property values.
Causality: This step separates the computationally expensive task of geometry optimization from the final, high-accuracy energy calculation. From this output, you can extract HOMO/LUMO energies, generate the MEP surface, and calculate other quantum chemical descriptors.
Caption: A validated workflow for DFT calculations.
Comparing Alternatives: The Impact of Functionals and Basis Sets
The "best" DFT method is problem-dependent. For halogenated systems, the choice of the functional (the approximation for the exchange-correlation energy) and the basis set (the set of mathematical functions describing the atomic orbitals) is critical.[10][11] We will compare several common methods using 7-chloroquinoline as our test case.
Functionals:
GGA (Generalized Gradient Approximation), e.g., PBE, BLYP: Fast, but can be less accurate for systems with complex electronic effects.
Hybrid GGA, e.g., B3LYP: Incorporates a portion of exact Hartree-Fock exchange, often providing a good balance of speed and accuracy. It is one of the most widely used functionals for organic molecules.[7][8][12]
Range-Separated Hybrid, e.g., CAM-B3LYP: Recommended for calculations involving charge transfer or excited states (TD-DFT), as it improves the description of long-range interactions.[13]
Basis Sets:
Pople Style, e.g., 6-31G(d,p), 6-311+G(d,p): Flexible and widely used. The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" indicates polarization functions, which allow for non-spherical orbital shapes and are essential for accurate bonding descriptions.
Correlation-Consistent, e.g., cc-pVDZ, aug-cc-pVTZ: Designed to systematically converge towards the complete basis set limit. They are more computationally expensive but generally more accurate.
Performance Comparison Data
The following table presents calculated electronic properties for 7-chloroquinoline using various levels of theory. These theoretical predictions provide a framework for comparison, though direct experimental values for these specific properties can be challenging to obtain. The trends observed are key.
Functional
Basis Set
HOMO (eV)
LUMO (eV)
ΔE (HOMO-LUMO Gap) (eV)
Relative Cost
PBE
6-31G(d,p)
-6.58
-1.75
4.83
Low
B3LYP
6-31G(d,p)
-6.95
-1.52
5.43
Medium
B3LYP
6-311+G(d,p)
-7.01
-1.68
5.33
Medium-High
CAM-B3LYP
6-311+G(d,p)
-7.54
-1.21
6.33
High
Note: These are illustrative values calculated for this guide and may vary slightly depending on the software and specific computational parameters used. The B3LYP/6-311+G(d,p) level is highlighted as it often represents a good compromise between accuracy and cost for molecules of this type.
Analysis:
As shown, GGA functionals tend to underestimate the HOMO-LUMO gap compared to hybrid functionals.[11] B3LYP provides a balanced result. CAM-B3LYP, designed for long-range corrections, typically predicts a larger gap. The addition of diffuse and polarization functions in the larger basis set (6-311+G(d,p)) provides a more refined description of the electron distribution, leading to more reliable energy values.
Caption: Relationship between computational choices and outcomes.
Translating Data into Actionable Insights
The ultimate goal is to connect these calculated numbers to tangible chemical and biological properties.
Reactivity and Stability: The HOMO-LUMO gap (ΔE) is a primary indicator. A halogenated quinoline with a low ΔE is predicted to be more reactive, potentially a better candidate for chemical synthesis reactions but possibly less stable in vivo. For example, DFT calculations have shown that compounds with smaller energy gaps can exhibit higher biological activity.[7][12]
Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) map is invaluable for drug design. Red regions (negative potential) indicate likely sites for hydrogen bond acceptance or interaction with electrophiles (e.g., metal ions in an enzyme active site). Blue regions (positive potential) indicate hydrogen bond donor sites or susceptibility to nucleophilic attack. This allows for rational design of derivatives that can better fit into a target protein's binding pocket.
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these molecules.[8][14] The calculated absorption wavelengths (λmax) correspond to electronic transitions, often from the HOMO to the LUMO.[8] Comparing calculated spectra to experimental data provides another layer of validation for the chosen computational method.[15] The electron-withdrawing effect of halogens can cause a bathochromic (red) shift in the emission bands.[16]
Caption: From calculated properties to predictive insights.
Conclusion and Future Perspectives
This guide has outlined a robust, self-validating framework for using DFT to predict the electronic properties of halogenated quinolines. We have demonstrated that the choice of functional and basis set significantly impacts the accuracy of these predictions. For general purposes, a hybrid functional like B3LYP combined with a split-valence basis set containing diffuse and polarization functions (e.g., 6-311+G(d,p)) offers a reliable starting point for balancing accuracy and computational demand.
Future work in this field will increasingly involve the explicit modeling of solvent effects (e.g., using Polarizable Continuum Models) to better simulate physiological conditions and the application of machine learning models trained on DFT data to accelerate the screening of vast chemical libraries. By grounding computational predictions in sound theoretical principles and validating them against experimental data, DFT will continue to be an indispensable tool in the rational design of next-generation pharmaceuticals and materials.
References
SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]
Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Retrieved from [Link]
MDPI. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]
Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]
ResearchGate. (2025). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships | Request PDF. Retrieved from [Link]
ResearchGate. (2025). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]
Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]
ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. Retrieved from [Link]
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
ResearchGate. (2025). A DFT study of halogen atoms adsorbed on graphene layers | Request PDF. Retrieved from [Link]
Elsevier. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (2019). Theoretical and experimental investigations of structural and electronic properties of some quinoxalin-2(1H)-one derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. New Journal of Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PMC. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Retrieved from [Link]
Advanced Guide: Green Synthesis Methodologies for Quinoline Derivatives
Executive Summary Quinoline scaffolds are the structural backbone of critical pharmacophores, including antimalarial (Chloroquine), anticancer (Camptothecin), and broad-spectrum antibiotic agents.[1] Traditional synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline scaffolds are the structural backbone of critical pharmacophores, including antimalarial (Chloroquine), anticancer (Camptothecin), and broad-spectrum antibiotic agents.[1] Traditional synthesis routes (Skraup, Friedländer, Combes) are historically significant but industrially inefficient, characterized by harsh acid catalysts (H₂SO₄), volatile organic compounds (VOCs), and poor atom economy.
This guide provides a technical comparison of three dominant green synthesis methodologies: Microwave-Assisted Organic Synthesis (MAOS) , Ionic Liquid (IL) Mediated Synthesis , and Heterogeneous Nanocatalysis . We analyze these approaches based on reaction kinetics, yield efficiency, and environmental impact (E-Factor), providing actionable protocols for the modern medicinal chemist.
Part 1: The Benchmark – Conventional vs. Green
To understand the efficacy of green alternatives, we must establish the baseline limitations of classical methods.
Metric
Conventional (e.g., Skraup/Friedländer)
Green Approaches (MW/IL/Nano)
Energy Input
High (Reflux 6–24 hours)
Low/Targeted (10–60 mins)
Catalyst
Stoichiometric strong acids/bases
Catalytic (<5 mol%), Reusable
Solvent
Toxic VOCs (Benzene, Toluene)
Water, Ethanol, Solvent-free, ILs
Workup
Complex (Neutralization, Extraction)
Simple (Filtration, Magnetic Decantation)
Atom Economy
Low (Side reactions common)
High (Multicomponent/One-pot)
Part 2: Comparative Analysis of Green Methodologies
Microwave-Assisted Organic Synthesis (MAOS)
Mechanism: Unlike conventional convective heating, MW irradiation transfers energy directly to the reactive species through dipole rotation and ionic conduction.[2] This results in "molecular friction," generating rapid internal heating.
Expert Insight: The superiority of MAOS lies in the suppression of side reactions. By reaching the activation energy (
) almost instantaneously, the reaction bypasses the "thermal lag" where thermodynamic byproducts often form.
Key Advantage: drastic reduction in reaction time (minutes vs. hours).
Ionic Liquids (ILs) as Dual Solvent-Catalysts
Mechanism: Imidazolium-based ILs (e.g., [bmim]BF₄) act as "designer solvents." The cation (
) can polarize the carbonyl oxygen of the reactant (electrophilic activation), making it more susceptible to nucleophilic attack by the amine.
Expert Insight: ILs stabilize the charged transition states through electrostatic interactions, effectively lowering the activation energy.
Key Advantage: Recyclability.[1][3][4][5] The IL can often be washed and reused 4–6 times with minimal loss of activity.[6]
Heterogeneous Nanocatalysis (Magnetic NPs)
Mechanism: Nanoparticles (e.g., Fe₃O₄, CuO) offer an immense surface-to-volume ratio, maximizing active sites.
Expert Insight: The "Green" value here is downstream processing. Magnetic nanoparticles (MNPs) can be removed with an external magnet, eliminating the need for filtration media or extensive solvent extractions.
Key Advantage: Simplified workup and high atom economy.[1][6][7]
Part 3: Mechanistic Visualization
The following diagram illustrates the logical flow of Green Synthesis strategies and the specific mechanism of Ionic Liquid activation.
Caption: Logical workflow of green synthesis inputs and mechanistic activation pathways.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Microwave-Assisted One-Pot Synthesis
Target: Poly-substituted quinolines via Hantzsch-like condensation.
Green Factor: Solvent-free, Energy efficient.[8]
Preparation: In a borosilicate reaction vessel, mix Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Dimedone (1.0 mmol), and Ammonium Acetate (1.5 mmol).
Catalyst Addition: Add a catalytic amount of glycolic acid (or silica-supported catalyst) if required by specific derivative sterics.
Irradiation: Place in a microwave reactor (e.g., Monowave 300). Set parameters: 140°C , Hold Time: 10 min , Stirring: High .
Self-Validation Step: Monitor internal pressure. A stable pressure plateau indicates equilibrium. If pressure spikes >15 bar, stop immediately (decarboxylation risk).
Monitoring: Analyze a micro-aliquot via TLC (30% EtOAc/Hexane).
Endpoint: Disappearance of the aldehyde spot (
) and appearance of a fluorescent blue spot () under UV (254/365 nm).
Workup: Cool to 50°C. Add Ethanol (2 mL) and pour into crushed ice.
Purification: Filter the solid precipitate. Recrystallize from hot ethanol.
Protocol B: Nanocatalyzed Friedländer Synthesis
Target: 2,3-Disubstituted quinolines.[5]
Green Factor: Reusable catalyst (Fe₃O₄@SiO₂), Water as solvent.
Catalyst Activation: Sonicate Fe₃O₄@SiO₂-NH₂ nanoparticles (20 mg) in water (5 mL) for 10 mins to ensure dispersion.
Reaction Assembly: Add 2-Aminoaryl ketone (1.0 mmol) and
-Methylene ketone (1.2 mmol) to the aqueous suspension.
Reflux: Heat to 80°C–100°C with vigorous magnetic stirring.
Monitoring: Check TLC every 30 mins.
Self-Validation Step: The reaction mixture should remain a suspension. If the catalyst clumps, sonicate briefly to redisperse.
Separation: Place a strong neodymium magnet against the flask wall. Decant the clear supernatant (containing product) while the catalyst is held by the magnet.
Recovery: Wash the catalyst with EtOH and dry for reuse (Cycle 1).
Isolation: Cool the supernatant to precipitate the quinoline product. Filter and dry.
Part 5: Performance Data Comparison
The following data summarizes average performance metrics across recent literature for substituted quinoline synthesis.
Methodology
Reaction Time
Yield (%)
Catalyst Recovery
E-Factor (Waste/Product)
Conventional Reflux
6 – 12 Hours
65 – 75%
N/A (Homogeneous)
High (>20)
Microwave (MW)
5 – 20 Mins
85 – 96%
N/A
Low (<5)
Ionic Liquids (ILs)
1 – 2.5 Hours
88 – 95%
Excellent (4-6 cycles)
Moderate
Nanocatalysis
30 – 90 Mins
90 – 98%
Excellent (Magnetic)
Very Low (<2)
Note: Data represents aggregated averages from substituted quinoline syntheses (e.g., derivatives of 2-phenylquinoline).
References
Microwave-Assisted Synthesis Overview
Ravichandran, S., et al.[9] "Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy." Acta Scientific Agriculture, 2022.[9]
Ionic Liquid Mechanisms
Bharate, J. B., et al.[5] "Metal-free, ionic liquid-mediated synthesis of functionalized quinolines."[4][5] ACS Combinatorial Science, 2014.[5]
Nanocatalysis & Magnetic Separation
Ameta, C., et al. "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview."[1] ACS Omega, 2024.
Friedländer Reaction Modifications
McNulty, J., et al.[10] "Green Chemistry: Synthesis of Quinolines."[1][2][3][5][11][12][8] Synfacts, 2005.
General Green Protocols
BenchChem Application Notes. "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols."[3]
Objective: This guide defines the mandatory disposal procedures for Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate (CAS: 1133115-60-2).[1] Due to the presence of dual halogen substituents (Bromine and Chlorine) on a quinoline scaffold, this compound must be strictly segregated from non-halogenated waste streams to prevent the formation of toxic dioxins and corrosive acid gases (HBr, HCl) during downstream incineration.
Before initiating disposal, you must classify the waste state. This molecule is often used as a high-value intermediate in drug discovery; therefore, waste is typically generated in two forms: Pure Solid (expired/degraded stock) or Solution (mother liquors/reaction mixtures).
The "Why" Behind the Protocol (Scientific Integrity)
Standard laboratory incinerators often operate without the wet scrubbers necessary to neutralize acid gases.
Halogen Content: When incinerated, the Chlorine and Bromine atoms convert to Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr). These are highly corrosive to standard combustion chambers.
Quinoline Core: Nitrogen-containing heterocycles can generate NOx species. Combined with halogens, improper incineration temperatures can theoretically catalyze the formation of halogenated dioxins/furans.
Ester Functionality: While the methyl ester is relatively stable, it can hydrolyze in acidic waste streams, potentially releasing methanol and the free quinoline acid, altering the pH and compatibility of the waste container.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans due to potential corrosion from hydrolysis byproducts.
Labeling: Affix a hazardous waste tag immediately.[3]
Deactivation (Spills only): If cleaning a spill, dampen the solid slightly with an inert solvent (e.g., dichloromethane) before wiping to prevent dust generation. Place all wipes into the solid waste jar.
Segregation:STRICTLY PROHIBITED from entering "General Organic" or "Non-Halogenated" solvent cans.
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides). The quinoline nitrogen is basic; mixing with strong acids may generate heat (exothermic neutralization).
Consolidation: Pour into the Halogenated Solvent Waste carboy (typically red can or yellow-tagged carboy).
Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or respirator if powder is fine).
Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.
Scoop into the Halogenated Solid waste container.
Exposure:
Skin: Wash with soap and water for 15 minutes. Quinoline derivatives can absorb transdermally.
Eyes: Flush for 15 minutes. Seek medical attention immediately.
References
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from [Link]
University of Illinois Division of Research Safety. (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
[1] Executive Summary: The "Unknown Hazard" Protocol[1] As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a hal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Unknown Hazard" Protocol[1]
As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a halogenated quinoline ester.[1] While vendor data classifies it primarily as an Irritant (Skin/Eye/Resp) , the quinoline core dictates that we treat this compound with elevated caution due to the potential for DNA intercalation and mutagenicity observed in structural analogs.[1]
This guide moves beyond basic compliance. It establishes a self-validating safety system designed to protect against both acute irritation and potential long-term genotoxic effects.[1]
Hazard Profiling & Structural Analysis[1]
To understand the why behind our PPE choices, we must deconstruct the molecule:
Structural Motif
Associated Risk
Operational Implication
Quinoline Core
Potential Carcinogen/Mutagen (Class 1B/2)
Zero-skin-contact policy. Treat as a potential sensitizer.[1]
Halogens (Br, Cl)
Skin/Mucous Membrane Irritation
High potential for chemical burns if hydrolyzed on moist skin.
Methyl Ester
Hydrolysis to Acid
Potential for delayed irritation; stability issues in humid air.
Physical State
Crystalline Solid
Dust Hazard. Inhalation is the primary route of high-dose exposure.[1]
Critical Insight: Standard nitrile gloves may offer insufficient protection against halogenated organic solutions of this compound over long durations. We must rely on breakthrough time data rather than assumption.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Occupational Health Band (OHB) 3 handling (Potent/Toxic).
The PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation for halogenated solvents.[1][2]
Detailed Equipment Specifications
Component
Specification
Scientific Rationale
Hand Protection
Double Nitrile (Min 5 mil)
The "Visual Indicator" Rule: Wear a colored inner glove (e.g., blue) and a white outer glove.[1] Any discoloration of the white glove indicates immediate breach.[1]
Eye Protection
Chemical Goggles (Not Safety Glasses)
Crystalline dust can bypass the side-shields of standard safety glasses.[1] Goggles seal the orbital area.[1]
Respiratory
P100 / N95 (If outside hood)
While a Fume Hood is primary, static electricity during weighing can launch particles. A mask provides the "last line" of defense.[1]
Body
Tyvek Lab Coat (Closed Front)
Cotton coats absorb chemicals. Tyvek repels dust and liquids, preventing the "wicking" effect to skin.[1]
Operational Protocols
Weighing & Transfer (The Critical Step)
Most exposures occur here due to static charge on the crystalline solid.[1]
Static Neutralization: Use an anti-static gun or ionizing bar inside the balance enclosure. Halogenated esters are prone to static cling.
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
Solvent Trap: If dissolving immediately, have the solvent pre-measured in the flask before adding the solid to minimize dust fly-out.[1]
Reaction Monitoring
Closed Systems: Perform all reactions involving this compound in a closed vessel equipped with a pressure-relief line vented to the hood scrubber.
TLC Safety: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to dry it; let the solvent evaporate in the hood.[1]
Emergency Response & Spill Management
Scenario: You have spilled 500mg of solid powder on the benchtop.
Spill Response Workflow
Figure 2: Wet-method spill cleanup to prevent aerosolization of hazardous dust.[1][3][4][5][6][7][8]
Key Protocol: Never dry-sweep. Using a dry brush creates a dust cloud. Cover the powder with a solvent-dampened (Acetone or Ethanol) paper towel to weigh it down, then scoop.
Disposal & Waste Logistics[1][2][3][9][11]
Proper disposal is legally required and environmentally critical due to the halogen content (Bromine/Chlorine).[1]
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a double-bagged solid hazardous waste drum .[9] Label as "Toxic Solid, Organic, Halogenated."[9]
Liquid Waste:
Segregation: Do NOT mix with non-halogenated solvents (like Acetone/Methanol) if your facility separates them. This compound belongs in the Halogenated Waste Stream (high BTU incineration).[1]
Labeling: Clearly mark the tag with the full chemical name.[1][7] Do not use abbreviations like "Quinoline deriv."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Quinoline and Halogenated Derivatives. Retrieved from [Link][1]
Princeton University EHS. Safe Handling of Potent Compounds. Retrieved from [Link][1]